2,2,2-Trifluoro-1,1-diphenylethanol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1,1-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYEOYNWIIQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285718 | |
| Record name | 2,2,2-trifluoro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-18-0 | |
| Record name | 379-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(trifluoromethyl)carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2,2,2-Trifluoro-1,1-diphenylethanol: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Trifluoromethylated Moieties
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, renowned for its ability to profoundly modulate a molecule's pharmacological profile. Its introduction can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with biological targets.[1][2] 2,2,2-Trifluoro-1,1-diphenylethanol serves as a valuable tertiary alcohol building block, embodying the structural and electronic advantages of the trifluoromethyl group within a diphenyl framework. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization, moving beyond a simple recitation of steps to explain the underlying scientific rationale—the "why" behind the "how."
Part 1: The Synthetic Blueprint - A Grignard-Centric Approach
The formation of carbon-carbon bonds is the essence of organic synthesis. For constructing this compound, the Grignard reaction stands out as the most robust and efficient method.[3][4] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this specific case, we will form a new phenyl-carbon bond by reacting phenylmagnesium bromide with 2,2,2-trifluoroacetophenone.
The logic behind this choice is twofold:
-
Reactivity: The Grignard reagent, phenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. This potent nucleophilicity is required to attack the electrophilic carbonyl carbon of the ketone.
-
Precursor Availability: Both bromobenzene (for the Grignard reagent) and 2,2,2-trifluoroacetophenone are commercially available and readily handled precursors.
Reaction Mechanism: A Tale of Nucleophilic Attack
The reaction proceeds via a well-established nucleophilic addition mechanism. The electron-rich phenyl group of the Grignard reagent attacks the electron-deficient carbonyl carbon of 2,2,2-trifluoroacetophenone. This concerted step forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Caption: Mechanism of this compound Synthesis.
Part 2: The Protocol - A Self-Validating Experimental Workflow
Trustworthiness in synthesis is achieved when a protocol is designed as a self-validating system. Each step is included for a specific, verifiable reason, and checkpoints are established to ensure the reaction is proceeding as intended. The following protocol is built on this principle.
Overall Experimental Workflow
Caption: Workflow from Synthesis to Final Characterization.
Reagents and Equipment
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 1.22 g | 50.0 | Must be dry and free of oxide layer. |
| Bromobenzene | 157.01 | 7.85 g (5.2 mL) | 50.0 | Anhydrous grade recommended. |
| 2,2,2-Trifluoroacetophenone | 174.12 | 7.84 g (6.0 mL) | 45.0 | Limiting reagent. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - | Solvent; must be strictly anhydrous. |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | For quenching the reaction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent. |
| Oven-dried glassware | - | - | - | Essential for success.[5] |
| Inert Atmosphere Setup | - | - | - | Nitrogen or Argon gas. |
Step-by-Step Synthesis Protocol
Part A: Formation of Phenylmagnesium Bromide
-
Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This is the single most critical step, as Grignard reagents react violently with protic solvents like water.[3][5]
-
Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine—its color will fade as it reacts with the magnesium surface, activating it.
-
Reagent Addition: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in 75 mL of anhydrous diethyl ether.
-
Grignard Formation: Add ~10% of the bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. If it doesn't start, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 2,2,2-Trifluoroacetophenone
-
Cooling: Cool the freshly prepared Grignard solution in an ice-water bath to 0 °C. This is to control the exothermic nature of the upcoming addition.
-
Ketone Addition: Dissolve the 2,2,2-trifluoroacetophenone in 25 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent. A thick, white precipitate of the magnesium alkoxide salt will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture over ~100 g of crushed ice in a beaker. Then, slowly add saturated aqueous ammonium chloride solution with stirring until all solids have dissolved and two clear layers are visible. This protonates the alkoxide and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or a hexane/ethyl acetate mixture, to afford pure this compound as a white crystalline solid.
Part 3: Comprehensive Characterization - Confirming Identity and Purity
No synthesis is complete without rigorous confirmation of the product's structure and purity. A multi-technique approach provides a self-validating confirmation of the target molecule.
Spectroscopic and Physical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 10H, Aromatic protons), δ ~2.5-3.0 (s, 1H, -OH proton). The hydroxyl proton signal may be broad and its chemical shift is concentration-dependent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-145 (quaternary Ar-C), δ ~125-130 (Ar C-H), δ ~124 (q, ¹JCF ≈ 285 Hz, -CF₃), δ ~79 (q, ²JCCF ≈ 30 Hz, C-OH). The quartets are due to coupling with the three fluorine atoms. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected at approximately δ -75 to -80 ppm (relative to CFCl₃). This is a definitive indicator of the -CF₃ group.[6] |
| FT-IR (ATR) | ν ~3500 cm⁻¹ (broad, O-H stretch), ν ~3100-3000 cm⁻¹ (C-H aromatic stretch), ν ~1600, 1495, 1450 cm⁻¹ (C=C aromatic stretch), ν ~1300-1100 cm⁻¹ (strong, C-F stretches).[7] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 252.09. Key fragments may include m/z = 175 ([M-C₆H₅]⁺), m/z = 105 ([C₆H₅CO]⁺), and m/z = 77 ([C₆H₅]⁺).[8][9] |
| Melting Point | A sharp melting point in the range of 79-82 °C is indicative of high purity. |
Conclusion: A Versatile Building Block for Advanced Applications
This guide has detailed a reliable and well-rationalized pathway for the synthesis and characterization of this compound. The successful execution of this protocol provides researchers with a valuable fluorinated building block, poised for incorporation into more complex molecular architectures. The unique electronic and steric properties imparted by the trifluoromethyl and diphenylmethyl groups make this compound a compelling starting material for developing novel pharmaceuticals, agrochemicals, and materials.[10][11] Its utility underscores the broader principle that a deep understanding of reaction mechanisms and a meticulous experimental technique are fundamental to advancing chemical science.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction Lab Report - 689 Words | 123 Help Me [123helpme.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scribd.com [scribd.com]
- 10. (R)-2,2,2-Trifluoro-1-phenylethanol [myskinrecipes.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2,2-Trifluoro-1,1-diphenylethanol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1,1-diphenylethanol is a fascinating, yet under-documented, tertiary alcohol. Its structure is characterized by a trifluoromethyl group and two phenyl rings attached to the carbinol carbon. This unique combination of a bulky, hydrophobic gem-diphenyl moiety and a strongly electron-withdrawing trifluoromethyl group suggests a range of intriguing physical and chemical properties. These characteristics make it a molecule of significant interest, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This guide aims to provide a comprehensive overview of the known and predicted properties of this compound, its synthesis, and its potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 379-18-0 | [1][2] |
| Molecular Formula | C₁₄H₁₁F₃O | [1] |
| Molecular Weight | 252.23 g/mol | [1] |
| Boiling Point | 327.8 °C at 760 mmHg | [3] |
| Flash Point | 135.4 °C | [3] |
| Density | 1.26 g/cm³ | [3] |
| Refractive Index | 1.529 | [3] |
Synthesis of this compound
A plausible and widely utilized method for the synthesis of tertiary alcohols is the Grignard reaction. In the case of this compound, the logical precursors would be 2,2,2-trifluoroacetophenone and a phenyl Grignard reagent, such as phenylmagnesium bromide.
The reaction of Grignard reagents with 2,2,2-trifluoroacetophenone has been documented in the scientific literature, primarily focusing on asymmetric reductions to form chiral secondary alcohols.[4][5] However, the addition of a second phenyl group to form the tertiary alcohol is a standard extension of this methodology.[6]
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
2,2,2-Trifluoroacetophenone[7]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.
-
Addition of Ketone: The Grignard solution is cooled in an ice bath. A solution of 2,2,2-trifluoroacetophenone in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Workup: The reaction mixture is carefully poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and the Influence of the Trifluoromethyl Group
The chemical reactivity of this compound is dictated by the interplay between the tertiary alcohol functionality, the two phenyl rings, and the trifluoromethyl group.
-
Acidity: The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1,1-diphenylethanol.
-
Stability of the Corresponding Carbocation: The tertiary benzylic carbocation that would be formed upon protonation of the hydroxyl group and subsequent loss of water is stabilized by the two phenyl rings through resonance. However, the adjacent trifluoromethyl group is strongly destabilizing for a carbocation. This would make reactions proceeding through an Sₙ1 mechanism, such as acid-catalyzed dehydration, less favorable than for 1,1-diphenylethanol.
-
Nucleophilicity of the Oxygen: The electron-withdrawing effect of the trifluoromethyl group will also reduce the nucleophilicity of the hydroxyl oxygen, making it less reactive towards electrophiles.
Predicted Spectroscopic Data
Due to the lack of published experimental spectra for this compound, the following are predictions based on the analysis of structurally similar compounds, such as 2,2,2-trifluoro-1-phenylethanol and 1,1-diphenylethanol.[8][9]
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.5 ppm, 10H).- Hydroxyl proton (singlet, chemical shift will depend on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons (multiple signals in the range of ~125-145 ppm).- Quaternary carbon attached to the hydroxyl and trifluoromethyl groups (a quartet due to coupling with fluorine).- Carbon of the trifluoromethyl group (a quartet with a large C-F coupling constant). |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is expected in the typical range for a CF₃ group attached to a tertiary carbon (~ -70 to -80 ppm relative to CFCl₃).[10][11] |
| IR Spectroscopy | - A broad O-H stretching band around 3400-3600 cm⁻¹.- C-H stretching bands for the aromatic rings just above 3000 cm⁻¹.- C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.- Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[12][13] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 252.- Fragmentation patterns showing the loss of a trifluoromethyl group (CF₃, mass = 69) and the formation of a stable diphenylmethyl cation or related fragments.[14] |
Potential Applications in Drug Development and Medicinal Chemistry
The incorporation of trifluoromethyl groups is a prevalent strategy in modern drug design.[15] This is due to the unique properties that this functional group imparts to a molecule, including:
-
Increased Lipophilicity: The trifluoromethyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups, which can affect the ionization state of a drug at physiological pH and its interaction with biological targets.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its binding to a receptor or enzyme active site.
The gem-diphenyl motif is also a common feature in many biologically active compounds, often contributing to receptor binding through hydrophobic and pi-stacking interactions. The combination of these two structural features in this compound makes it an attractive scaffold for the synthesis of novel drug candidates. It could serve as a valuable building block for creating libraries of compounds to be screened for various biological activities.
Safety Information
Conclusion
This compound is a compound with significant potential, primarily due to the presence of the influential trifluoromethyl group and the well-established gem-diphenyl moiety. While detailed experimental data remains scarce, its synthesis is achievable through established organometallic routes. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. For researchers in drug discovery and medicinal chemistry, this molecule represents an intriguing building block for the development of new therapeutic agents with potentially enhanced pharmacological profiles. Further investigation into the reactivity and biological activity of this and related compounds is certainly warranted.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 379-18-0,ALPHA-(TRIFLUOROMETHYL)BENZHYDROL [lookchemicals.com]
- 3. 2,2,2-trifluoro-1,1-diphenylethanol379-18-0,Purity_YONGYICHEM [molbase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]
- 8. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,2,2-Trifluoroethanol(75-89-8) IR Spectrum [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. jelsciences.com [jelsciences.com]
An In-Depth Technical Guide to 2,2,2-Trifluoro-1,1-diphenylethanol: Synthesis, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1,1-diphenylethanol, a fluorinated organic compound of interest in synthetic and medicinal chemistry. We will delve into its core identifiers, physical and chemical properties, a detailed synthesis protocol, and essential safety and handling considerations.
Core Identifiers and Chemical Structure
This compound is a tertiary alcohol characterized by a trifluoromethyl group and two phenyl substituents attached to the same carbon atom. This unique structure imparts specific chemical properties that make it a valuable building block in organic synthesis.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 379-18-0 |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
The physical properties of this compound are influenced by the presence of the trifluoromethyl group and the two phenyl rings. The trifluoromethyl group, being highly electronegative, affects the molecule's polarity and thermal stability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 327.8 °C at 760 mmHg | [1] |
| Flash Point | 135.4 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| Refractive Index | 1.529 | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the nucleophilic trifluoromethylation of benzophenone. This reaction typically employs a trifluoromethyl anion equivalent, with the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) being a widely used and efficient source.[2][3]
The reaction is initiated by a nucleophilic catalyst, such as a fluoride source, which activates the silicon-carbon bond in the Ruppert-Prakash reagent to generate a transient trifluoromethyl anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of benzophenone.
References
A Predictive Spectroscopic Guide to 2,2,2-Trifluoro-1,1-diphenylethanol: An In-depth Technical Analysis for Researchers
This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 2,2,2-Trifluoro-1,1-diphenylethanol. In the dynamic landscape of pharmaceutical and materials science research, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this endeavor.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information. The predictions herein are based on the analysis of substituent effects and data from analogous compounds, primarily 1,1-diphenylethanol and 2,2,2-trifluoro-1-phenylethanol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals from the phenyl and hydroxyl protons.
-
Phenyl Protons (C₆H₅): The ten protons of the two phenyl groups are expected to appear as a complex multiplet in the aromatic region, likely between δ 7.2 and 7.5 ppm. The electronic environment of these protons will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the hydroxyl group.
-
Hydroxyl Proton (-OH): A broad singlet corresponding to the hydroxyl proton is anticipated. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a typical range would be between δ 2.0 and 4.0 ppm.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl H | 7.2 - 7.5 | Multiplet | 10H | The two phenyl groups are chemically equivalent. |
| Hydroxyl H | 2.0 - 4.0 | Broad Singlet | 1H | Chemical shift is variable; may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The presence of the trifluoromethyl group will induce characteristic splitting patterns for the adjacent carbons.
-
Aromatic Carbons: The phenyl carbons will produce a series of signals in the δ 125-145 ppm range. The ipso-carbon (the carbon attached to the quaternary center) is expected around δ 140-145 ppm. The ortho, meta, and para carbons will have distinct chemical shifts.
-
Quaternary Carbons: The carbinol carbon (C-OH) is expected to be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is predicted to be in the range of δ 75-85 ppm. The trifluoromethyl carbon (-CF₃) will appear as a quartet with a large one-bond C-F coupling constant (¹JCF) and is expected in the region of δ 120-130 ppm.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Notes |
| Phenyl C (ipso) | 140 - 145 | Singlet | Attachment point of the phenyl rings. |
| Phenyl C (ortho, meta, para) | 125 - 130 | Singlet | Multiple signals expected. |
| -C (OH)(Ph)₂ | 75 - 85 | Quartet | Coupling to the three fluorine atoms. |
| -C F₃ | 120 - 130 | Quartet | Large ¹JCF coupling constant expected. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single resonance is expected.
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent and are expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift is predicted to be in the range of -75 to -80 ppm relative to CFCl₃.
| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CF₃ | -75 to -80 | Singlet | Referenced to CFCl₃. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The key expected absorptions for this compound are detailed below.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
-
C-H Stretch (Aromatic): A medium to weak absorption band should appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, characteristic of C-H bonds on an aromatic ring.
-
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the phenyl rings.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the tertiary alcohol is predicted to be in the 1200-1100 cm⁻¹ range.
-
C-F Stretches: Very strong and characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region. These may overlap with the C-O stretch.
| Predicted IR Absorption Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H Stretch | 3600 - 3200 | Strong, Broad | Hydroxyl group |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Phenyl C-H bonds |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Phenyl ring vibrations |
| C-F Stretches | 1300 - 1100 | Very Strong | Trifluoromethyl group |
| C-O Stretch | 1200 - 1100 | Strong | Tertiary alcohol |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for volatile organic compounds.
The molecular weight of this compound (C₁₄H₁₁F₃O) is 252.23 g/mol . The molecular ion peak (M⁺) is expected at m/z = 252.
Predicted Fragmentation Pattern
The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:
-
Loss of CF₃: Cleavage of the C-C bond between the quaternary carbon and the trifluoromethyl group is a highly probable fragmentation pathway, leading to a stable diphenylmethanol cation at m/z = 183. This is expected to be a prominent peak.
-
Formation of Phenyl Cation: Cleavage of the C-C bond between the quaternary carbon and a phenyl group could lead to the formation of a phenyl cation at m/z = 77.
-
Formation of Benzoyl Cation: Rearrangement and fragmentation could lead to the formation of the benzoyl cation at m/z = 105.
-
Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 234 (M-18).
| Predicted Mass Spectrum Data | m/z | Proposed Fragment | Notes |
| 252 | [C₁₄H₁₁F₃O]⁺ | Molecular Ion (M⁺) | Should be observable. |
| 183 | [C₁₃H₁₁O]⁺ | M - CF₃ | Likely a major fragment. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | Common fragment from phenyl ketones/alcohols. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Common aromatic fragment. |
Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocols
For researchers synthesizing this compound, the following general protocols for spectroscopic analysis can be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Fewer scans are needed compared to ¹³C due to the 100% natural abundance of ¹⁹F.
-
Set the spectral width to cover the expected range (e.g., -50 to -100 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard.
FTIR Spectroscopy Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry Protocol (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.
-
MS Acquisition:
-
The eluent from the GC is directed into the ion source of the Mass Spectrometer.
-
Use standard Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected data for its ¹H, ¹³C, and ¹⁹F NMR spectra, its IR spectrum, and its mass spectrometric fragmentation pattern. The inclusion of generalized experimental protocols serves as a practical resource for researchers working on the synthesis and characterization of this and related fluorinated organic molecules. It is our hope that this in-depth guide will be a valuable tool for scientists and professionals in the field of drug development and materials science.
Probing the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1,1-diphenylethanol
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and molecular conformation. 2,2,2-Trifluoro-1,1-diphenylethanol stands as a molecule of significant interest, combining the bulky, aromatic diphenyl groups with the potent electron-withdrawing trifluoromethyl moiety. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physical properties and guiding its application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from synthesis and crystallization to advanced structural elucidation. While this document outlines a prototypical workflow, the principles and protocols described herein are grounded in established crystallographic practices and are broadly applicable to related fluorinated compounds.
Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit crystallization. A robust and logical synthetic approach to this compound is the nucleophilic addition of a phenyl Grignard reagent to a trifluoromethyl ketone precursor.
Proposed Synthetic Pathway: Grignard Addition
The synthesis leverages the reaction of phenylmagnesium bromide with 2,2,2-trifluoroacetophenone.[1] The initial addition yields the magnesium alkoxide of 2,2,2-trifluoro-1-phenylethanol. A second equivalent of the Grignard reagent can then react with the intermediate ketone that might be formed transiently or the reaction can be designed starting from an appropriate ester like ethyl trifluoroacetate which would react with two equivalents of the Grignard reagent, analogous to the synthesis of triphenylmethanol.[2] A more direct precursor, however, would be 2,2,2-trifluoro-1-phenylethanone (phenyl trifluoromethyl ketone).
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The key is to achieve a state of supersaturation from which the solute can slowly precipitate in an ordered crystalline lattice. Several methods should be attempted in parallel.
Method A: Slow Evaporation This is the simplest crystallization method.[4] Its success relies on the gradual increase in concentration of the solute as the solvent evaporates.
-
Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene) to find one in which it is moderately soluble. A good solvent will fully dissolve the compound when warmed but show signs of precipitation upon cooling.[5]
-
Preparation: Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Execution: Cover the vial with a cap or parafilm containing a few pinholes to slow the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
Method B: Vapor Diffusion This technique is highly effective for small quantities and allows for very slow crystal growth by gradually changing the solvent composition.[4]
-
Setup: Dissolve the compound in a small volume of a relatively volatile solvent (e.g., dichloromethane or diethyl ether) in a small, open vial.
-
Outer Reservoir: Place this vial inside a larger, sealed jar that contains a more volatile, poor solvent (the "anti-solvent," e.g., hexane or pentane).[6]
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[6]
Method C: Cooling Crystallization This classic method relies on the principle that solubility decreases as temperature decreases.[5]
-
Preparation: Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol or acetone) at an elevated temperature.
-
Execution: Allow the solution to cool slowly to room temperature.
-
Incubation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. The slow, stepwise cooling is critical to prevent rapid precipitation, which leads to amorphous powder or poor-quality microcrystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[7] It provides precise information on bond lengths, bond angles, and the overall molecular structure.[7]
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) free of cracks and other visible defects is selected under a microscope.[3] It is mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[7]
-
Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy).[8][9][10] The crystal is cooled, typically to 100 K, using a nitrogen stream to minimize thermal motion and radiation damage. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[3] As the crystal is rotated, a series of diffraction images are collected by a detector.[3]
-
Data Processing: The collected images are processed to integrate the intensities of thousands of reflections. The data are corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement:
-
Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods."
-
Refinement: The initial model is refined using a full-matrix least-squares method. This iterative process adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
In-Depth Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information beyond simple connectivity. A thorough analysis reveals insights into molecular conformation and the non-covalent interactions that dictate the supramolecular architecture.
Molecular Conformation
The geometry of this compound will be heavily influenced by the steric demands of the two bulky phenyl groups and the trifluoromethyl group. It is expected that the phenyl rings will adopt a propeller-like conformation to minimize steric clash. The C-C-O-H torsion angle will define the orientation of the hydroxyl proton, which is crucial for its role as a hydrogen bond donor.
Supramolecular Assembly and Intermolecular Interactions
The presence of a strong hydrogen bond donor (O-H) and multiple weak acceptors (F atoms, phenyl π-systems) suggests a rich network of intermolecular interactions. The highly polarized C-F bonds and the acidic nature of the alcohol proton are key drivers of the crystal packing.
-
O-H···O Hydrogen Bonds: The primary and strongest interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the oxygen of a neighboring molecule, likely forming chains or dimeric motifs.
-
Weak C-H···F and C-H···O Interactions: Aromatic C-H donors can interact with both the fluorine and oxygen atoms of adjacent molecules. These interactions, while weak, are numerous and play a significant role in stabilizing the overall three-dimensional structure.
-
C-F···π Interactions: The electron-rich π-systems of the phenyl rings can act as acceptors for the electron-deficient fluorine atoms. This type of interaction is a known structure-directing force in fluorinated aromatic compounds.
-
π-π Stacking: Depending on the molecular conformation, offset π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the lattice energy.
Data Presentation
Quantitative data from the crystal structure determination should be summarized in standardized tables for clarity and compliance with publication standards.
Table 1: Prototypical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁F₃O |
| Formula Weight | 264.24 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.0 Å, b = 12.0 Å, c = 11.0 Å |
| β = 95.0° | |
| Volume | 1182.5 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.485 Mg/m³ |
| Absorption Coefficient | 0.125 mm⁻¹ |
| F(000) | 544 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Note: Data are hypothetical and serve as an illustrative example of a typical refinement outcome.
Table 2: Key Intermolecular Interactions (Hypothetical Geometric Parameters)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| O-H···O | 0.84 | 1.95 | 2.78 | 170 |
| C(phenyl)-H···F | 0.95 | 2.45 | 3.30 | 148 |
| C(phenyl)-H···O | 0.95 | 2.50 | 3.40 | 157 |
Conclusion
The crystal structure analysis of this compound provides indispensable insights into its solid-state behavior. This guide outlines a systematic and robust methodology, from rational synthesis and meticulous crystallization to precise data acquisition and in-depth structural interpretation. By understanding the interplay of steric effects on molecular conformation and the hierarchy of intermolecular forces—from strong O-H···O hydrogen bonds to weaker C-H···F and C-F···π interactions—researchers can establish a clear structure-property relationship. This knowledge is critical for the rational design of new pharmaceuticals and advanced materials where the unique properties imparted by fluorine are leveraged to their full potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 10. rigaku.com [rigaku.com]
The Solubility Profile of 2,2,2-Trifluoro-1,1-diphenylethanol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,2,2-trifluoro-1,1-diphenylethanol in common laboratory solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a robust predictive framework based on its molecular structure and the known solubility of its structural analogs. We delve into the theoretical principles governing its dissolution, including the influence of its constituent functional groups—the bulky, nonpolar diphenyl moiety and the highly electronegative trifluoromethyl group. This guide offers a qualitative and estimated quantitative solubility profile across a spectrum of solvents, from nonpolar to polar protic and aprotic systems. Furthermore, we present a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data for their specific applications. A thorough discussion of safety considerations, based on the known hazards of related compounds, is also included to ensure safe handling and use. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility characteristics of this and similar complex organic molecules.
Introduction: Unraveling the Solubility of a Complex Molecule
This compound is a fascinating molecule that presents a unique combination of structural features influencing its solubility. The presence of two phenyl groups attached to the same carbon atom creates a sterically hindered, nonpolar region, while the trifluoromethyl group introduces a site of high electron density and potential for specific interactions. The tertiary alcohol group adds a polar, hydrogen-bond donating and accepting site. Understanding how these competing factors dictate the compound's interaction with various solvents is paramount for its application in organic synthesis, medicinal chemistry, and materials science.
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1] This guide will dissect the structure of this compound to provide a scientifically grounded estimation of its solubility in a range of common laboratory solvents.
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of the interplay between its distinct structural components:
-
The Diphenylmethyl (Benzhydryl) Moiety: The two phenyl rings create a large, nonpolar surface area. This bulky group will favor interactions with nonpolar solvents through van der Waals forces. The solubility of a related compound, benzhydrol (diphenylmethanol), which is soluble in solvents like ether, chloroform, and alcohols but practically insoluble in water, underscores the influence of this group.[1][2]
-
The Trifluoromethyl Group (-CF3): This group is highly electronegative and electron-withdrawing. While it can reduce the basicity of the nearby hydroxyl group, it doesn't typically engage in strong hydrogen bonding as an acceptor. Its presence can increase lipophilicity.[3]
-
The Tertiary Alcohol (-OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group will promote solubility in polar protic solvents like alcohols.
The combination of a large nonpolar region with a small, polar, hydrogen-bonding group suggests that this compound will exhibit moderate to good solubility in a range of organic solvents, with limited solubility in highly polar or very nonpolar extremes.
Estimated Solubility Profile of this compound
Due to the lack of specific quantitative data for this compound, the following table provides an estimated solubility profile based on the known solubility of its structural analogs, diphenylmethanol and 1,1-diphenylethylene, and the theoretical considerations discussed above.[2][3][4][5] It is crucial to note that these are estimations and should be experimentally verified for any critical application.
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large, nonpolar diphenyl moiety dominates, leading to poor interaction with the highly polar water molecules. Similar to diphenylmethanol's low water solubility of 0.05 g/100 ml.[3] |
| Methanol | Polar Protic | Soluble | The alcohol group can hydrogen bond with methanol, and the overall polarity is a reasonable match. 1,1-Diphenylethylene is miscible with methanol.[4][5] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's ability to hydrogen bond and its alkyl chain's interaction with the phenyl groups should promote solubility. Diphenylmethanol has a high solubility in ethanol (35 g/100 ml).[3] |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to accept hydrogen bonds from the hydroxyl group should facilitate dissolution. |
| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds, its polarity is suitable to interact with both the polar and nonpolar regions of the molecule. |
| Diethyl Ether | Nonpolar | Soluble | The ether can interact favorably with the nonpolar diphenyl groups, and the oxygen can act as a hydrogen bond acceptor. Both diphenylmethanol and 1,1-diphenylethylene are soluble in ether.[2][4][5] |
| Toluene | Nonpolar | Moderately Soluble | The aromatic nature of toluene will have favorable π-stacking interactions with the phenyl rings. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the trifluoromethyl and hydroxyl groups will likely make it poorly soluble in a purely aliphatic, nonpolar solvent like hexane. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |
Predicting Solubility: The Hansen Solubility Parameter Approach
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] The principle is that substances with similar HSP values are likely to be miscible.
The HSP of a solvent mixture can be calculated as the volume-weighted average of the individual solvent parameters. This allows for the creation of "designer solvents" with specific HSP values to dissolve a particular solute.[7]
References
An In-Depth Technical Guide on the Thermochemical Properties of 2,2,2-Trifluoro-1,1-diphenylethanol
Abstract
This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 2,2,2-Trifluoro-1,1-diphenylethanol. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical experimental and computational methodologies required to establish a complete thermochemical profile of this highly fluorinated organic compound. Recognizing the current scarcity of published data for this specific molecule, this guide serves as a detailed roadmap, emphasizing the causality behind experimental choices and the necessity of self-validating systems to ensure scientific integrity. The protocols described herein are grounded in established principles of physical chemistry and are supplemented with insights into the unique challenges presented by organofluorine compounds.
Introduction: The Significance of Thermochemical Data
This compound is a fluorinated alcohol with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its reactivity, metabolic stability, and binding affinity. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), entropy (S°), and Gibbs free energy of formation (ΔfG°), is fundamental.[1][2][3][4] This data is crucial for:
-
Reaction Engineering and Safety: Predicting the heat release or absorption during chemical reactions, which is vital for process scale-up and safety assessments.
-
Drug Development: Understanding the stability of the molecule and its interactions with biological targets. The Gibbs free energy of formation provides insight into the thermodynamic stability of the compound.[1][2][3][4]
-
Computational Modeling: Providing benchmark data for the validation and parameterization of computational models used in drug design and materials science.
This guide will detail the necessary steps to accurately determine these properties, from synthesis and purification to experimental measurement and computational validation.
Synthesis and Characterization of High-Purity this compound
The accuracy of thermochemical measurements is critically dependent on the purity of the sample. The presence of impurities can lead to significant errors in experimental determinations.
Synthesis
A common route to synthesize this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate trifluoroacetyl compound. An alternative approach could be the nucleophilic addition of a trifluoromethyl anion equivalent to benzophenone.
Purification
Purification of the synthesized alcohol is paramount. A multi-step purification protocol is recommended:
-
Chromatography: Initial purification using column chromatography on silica gel to remove unreacted starting materials and major byproducts.
-
Recrystallization: Further purification by recrystallization from a suitable solvent system to achieve high crystalline purity.
-
Sublimation: For obtaining a highly pure solid sample for combustion calorimetry, vacuum sublimation can be an effective final purification step.
Characterization and Purity Assessment
The purity of the final product must be rigorously assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any protonated or fluorinated impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity via the melting endotherm shape. A sharp, well-defined melting peak is indicative of high purity.
Experimental Determination of Thermochemical Properties
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a cornerstone thermochemical property. For solid organic compounds, rotating-bomb combustion calorimetry is the gold standard for its determination.
This method involves the complete combustion of the sample in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released during the combustion is measured by the temperature rise of the surrounding water bath.
Step-by-Step Methodology:
-
Sample Preparation: A pellet of high-purity, crystalline this compound (typically 0.5-1.0 g) is accurately weighed.
-
Bomb Charging: The pellet is placed in a platinum crucible inside the combustion bomb. A small amount of water is added to the bomb to ensure that the combustion products are in a well-defined state. The bomb is then sealed and pressurized with high-purity oxygen.
-
Calorimeter Assembly: The bomb is placed in a well-insulated water bath of known volume, equipped with a precise temperature measuring device (e.g., a platinum resistance thermometer) and a stirrer.
-
Combustion: The sample is ignited via an electrical fuse. The rotation of the bomb ensures a complete and uniform reaction.
-
Temperature Measurement: The temperature of the water bath is monitored before, during, and after the combustion to determine the temperature rise.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to quantify the amounts of carbon dioxide, nitric acid (from any nitrogen impurities), and hydrofluoric acid formed. This is crucial for correcting the measured heat of combustion.
-
Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived using Hess's Law.
Causality Behind Experimental Choices:
-
Rotating Bomb: For organofluorine compounds, a rotating bomb is essential to ensure that the hydrofluoric acid (HF) formed during combustion dissolves completely in the water added to the bomb, leading to a well-defined final state.
-
High-Purity Oxygen: This ensures complete combustion of the organic sample.
-
Product Analysis: Accurate quantification of the combustion products is critical for applying the necessary thermochemical corrections.
Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[5][6][7][8]
Step-by-Step Methodology:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium for temperature, sapphire for heat capacity).[5][6]
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.
-
Measurement: The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min) in an inert atmosphere (e.g., nitrogen). An empty pan is used as a reference.
-
Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity is calculated from this heat flow, the heating rate, and the sample mass, using a sapphire standard for comparison.
Self-Validating System:
-
The use of a sapphire standard with a well-established heat capacity provides a direct comparison and validation of the experimental results.
-
Running the experiment at different heating rates can help to identify and correct for any kinetic effects.
Enthalpy of Vaporization (ΔvapH) and Vapor Pressure
The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids and liquids, from which the enthalpy of sublimation or vaporization can be derived.
Step-by-Step Methodology:
-
Sample Loading: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Isothermal Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to effusion of the vapor through the orifice is measured using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.
-
Enthalpy of Vaporization: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Diagram of Experimental Workflow for Thermochemical Property Determination:
Caption: Workflow for the experimental determination of thermochemical properties.
Computational Thermochemistry: A Complementary Approach
In the absence of experimental data, and as a means of validation, computational chemistry provides powerful tools for predicting thermochemical properties.[9][10][11] High-level ab initio methods, such as the Gaussian-n (G3, G4) theories, and density functional theory (DFT) can provide accurate estimates.
Computational Protocol
-
Conformational Analysis: The first step is to identify the lowest energy conformer of this compound through a systematic conformational search.
-
Geometry Optimization: The geometry of the lowest energy conformer is then optimized at a high level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed using a more sophisticated method (e.g., CCSD(T)) and a larger basis set.
-
Thermochemical Calculation: The standard enthalpy of formation, heat capacity, and entropy are then calculated using the computed electronic energy and the statistical thermodynamics contributions from the vibrational, rotational, and translational motions.
Diagram of Computational Workflow:
Caption: Workflow for the computational determination of thermochemical properties.
Data Presentation and Integration
All experimentally determined and computationally predicted thermochemical data should be summarized in a clear and concise table to facilitate comparison and use by other researchers.
Table 1: Summary of Thermochemical Properties of this compound
| Property | Symbol | Experimental Value (units) | Computational Value (units) | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Rotating-Bomb Calorimetry + ΔvapH | ||
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Rotating-Bomb Calorimetry | ||
| Standard Molar Heat Capacity (solid) | Cp,m°(s) | Differential Scanning Calorimetry | ||
| Standard Molar Entropy (solid) | S_m°(s) | Calculated from Cp data | ||
| Standard Gibbs Free Energy of Formation (solid) | ΔfG°(s) | Calculated from ΔfH° and S° | ||
| Enthalpy of Vaporization | ΔvapH | Knudsen Effusion Method | ||
| Vapor Pressure at 298.15 K | P | Knudsen Effusion Method |
Conclusion
The determination of the thermochemical properties of this compound requires a synergistic approach combining meticulous synthesis and purification, precise experimental measurements, and robust computational modeling. This guide has provided a detailed framework for researchers to undertake this task with scientific rigor. The resulting data will be invaluable for the rational design of new pharmaceuticals and materials, and for advancing our fundamental understanding of the impact of fluorination on molecular properties.
References
- 1. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 2. Gibbs Free Energy [chemed.chem.purdue.edu]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
Potential reaction mechanisms involving 2,2,2-Trifluoro-1,1-diphenylethanol
An In-Depth Technical Guide to the Potential Reaction Mechanisms of 2,2,2-Trifluoro-1,1-diphenylethanol
Abstract
This technical guide provides a comprehensive examination of the potential reaction mechanisms involving this compound. This tertiary alcohol, characterized by a sterically hindered carbinol center flanked by two phenyl rings and activated by a potent electron-withdrawing trifluoromethyl group, exhibits unique reactivity. We will dissect the causality behind its behavior in acid-catalyzed eliminations, nucleophilic substitutions, and other transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct physicochemical properties of fluorinated molecules. The strategic incorporation of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and pharmacokinetic profile, making a deep understanding of its reactive potential crucial for modern chemical synthesis.[1][2]
Molecular Architecture and Intrinsic Properties
This compound is a tertiary alcohol with a unique confluence of structural features that dictate its chemical behavior:
-
Tertiary Alcohol Center: The hydroxyl group is attached to a carbon atom bonded to three other carbon atoms. This sterically hindered environment and the absence of a hydrogen atom on the carbinol carbon render it resistant to direct oxidation.
-
Gem-Diphenyl Groups: The two phenyl rings are powerful stabilizing groups for any adjacent positive charge that may form, for instance, a carbocation intermediate. They also contribute significant steric bulk around the reaction center.
-
Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence has two profound and somewhat opposing effects:
-
Inductive Effect on Acidity: It significantly increases the acidity of the hydroxyl proton compared to non-fluorinated analogs like 1,1-diphenylethanol.[3]
-
Carbocation Destabilization: It strongly destabilizes a carbocation on the adjacent carbon (the carbinol carbon), making reactions that proceed via an Sₙ1 or E1 pathway more challenging.
-
These features create a delicate balance between electronic activation and steric hindrance, leading to specific and predictable reaction pathways under controlled conditions.
Core Reaction Mechanisms and Mechanistic Insights
The reactivity of this compound is dominated by pathways that involve the hydroxyl group, either as a leaving group or as a proton donor.
Acid-Catalyzed Dehydration and Rearrangement
In the presence of a strong acid (e.g., H₂SO₄, H₃PO₄), the most probable reaction is an E1-type elimination. However, the mechanism is more nuanced than a simple dehydration.
Causality Behind the Pathway:
-
Protonation: The reaction initiates with the rapid and reversible protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).
-
Carbocation Formation: The C-O bond cleaves, and the water molecule departs, generating a tertiary carbocation. While the gem-diphenyl groups provide significant resonance stabilization, the adjacent CF₃ group exerts a powerful destabilizing inductive effect. This step is therefore the rate-determining step and likely requires significant energy input (e.g., heat).
-
1,2-Phenyl Shift (Pinacol-type Rearrangement): The initially formed carbocation is highly unstable. To achieve a more stable electronic state, a 1,2-hydride or 1,2-alkyl/aryl shift can occur. In this system, a 1,2-phenyl shift is highly probable. The phenyl group migrates with its pair of electrons to the adjacent carbocationic center. This rearrangement accomplishes two things: it moves the positive charge away from the destabilizing influence of the CF₃ group and places it on a carbon where it is benzylic and stabilized by the remaining phenyl ring.
-
Deprotonation: A base (e.g., H₂O or the conjugate base of the acid) abstracts a proton from the carbon atom bearing the CF₃ group, leading to the formation of a double bond and yielding the final rearranged alkene product, 1,1-difluoro-2-phenyl-2-(trifluoromethyl)styrene.
This pathway is consistent with studies on similar alcohols, where acid-catalyzed dehydration often involves the reversible formation of a carbocation followed by a rate-limiting proton loss or rearrangement.[4][5]
Diagram: Acid-Catalyzed Dehydration & Rearrangement
Caption: E1 mechanism for this compound involving rearrangement.
Nucleophilic Substitution Reactions (Sₙ1-type)
Direct displacement of the hydroxyl group is unfeasible. Therefore, nucleophilic substitution must proceed by first converting the -OH into a competent leaving group.
Trustworthiness of Protocol Design: A self-validating protocol for substitution would involve two distinct stages: activation of the hydroxyl group, followed by nucleophilic attack. This ensures the reaction proceeds through a well-defined intermediate.
1. Activation of the Hydroxyl Group:
-
Via Protonation: Using a strong acid in the presence of a nucleophile (e.g., HBr) can lead to substitution, but this often competes with elimination.
-
Via Conversion to Sulfonate Esters: A more controlled method involves reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. This forms a tosylate or mesylate, which are excellent leaving groups.
2. Nucleophilic Displacement: The resulting tosylate can then be treated with a wide range of nucleophiles (e.g., N₃⁻, CN⁻, Br⁻). The reaction likely proceeds via an Sₙ1 mechanism due to the tertiary, sterically hindered nature of the substrate and the carbocation-stabilizing phenyl groups. The departure of the tosylate leaving group would generate the same initial carbocation as in the E1 pathway, which would then be trapped by the nucleophile. Rearrangement remains a significant competing pathway.
Recent advances in deoxyfunctionalization offer more direct routes. For instance, copper-catalyzed dehydroxylative trifluoromethylation of benzylic alcohols provides a modern synthetic tool for such transformations, though the tertiary nature of this specific substrate would require optimized conditions.[6][7]
Diagram: General Sₙ1 Pathway
Caption: Sₙ1 pathway showing competition between substitution and elimination.
Oxidation Reactions
As a tertiary alcohol, this compound lacks a hydrogen on the carbinol carbon and is therefore resistant to oxidation reactions that would typically form a ketone or aldehyde. Under harsh oxidative conditions (e.g., hot, acidic KMnO₄ or CrO₃), C-C bond cleavage would occur, leading to a mixture of degradation products, including benzophenone and trifluoroacetic acid.[8] The oxidation of the related primary alcohol, 2,2,2-trifluoroethanol, yields trifluoroacetic acid, demonstrating the stability of the trifluoromethyl moiety under oxidative stress.[3][9]
Reactions of the Hydroxyl Proton
The strong electron-withdrawing effect of the CF₃ group enhances the acidity of the hydroxyl proton. This facilitates reactions involving deprotonation.
-
Alkoxide Formation: The alcohol can be readily deprotonated by a strong base (e.g., NaH, KHMDS) to form a stable sodium or potassium alkoxide.
-
Williamson Ether Synthesis: The resulting alkoxide is a potent nucleophile and can react with primary alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. Steric hindrance from the diphenyl groups would likely prevent reaction with secondary or tertiary alkyl halides.
-
Esterification: Standard esterification with an acyl chloride or anhydride in the presence of a base (like pyridine or triethylamine) will proceed efficiently to form the corresponding ester. This reaction does not involve cleavage of the C-O bond and is therefore not subject to carbocation rearrangements.
Experimental Protocols and Data Summary
Protocol: Dehydroxylative Fluorination (Illustrative)
This protocol is an illustrative example based on modern dehydroxylative techniques, adapted for the specific substrate.
Objective: To substitute the hydroxyl group with a fluorine atom via activation and nucleophilic displacement.
Step 1: Activation to a Mesylate
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an N₂ atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
Step 2: Nucleophilic Fluorination
-
Dissolve the crude mesylate in anhydrous DMF (0.1 M).
-
Add a source of nucleophilic fluoride, such as tetrabutylammonium fluoride (TBAF, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor by TLC or ¹⁹F NMR for the appearance of the fluorinated product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Trustworthiness: This two-step procedure ensures that the reaction proceeds through a well-defined, activated intermediate (the mesylate), minimizing ambiguity and side reactions like uncontrolled elimination that could occur under single-step acidic conditions.
Data Summary Table
| Reaction Type | Reagents | Typical Conditions | Probable Mechanism | Key Outcome / Product Class | Competing Reactions |
| Dehydration | Conc. H₂SO₄ or H₃PO₄ | Heat (100-160 °C) | E1 with Rearrangement | Rearranged Alkene | Polymerization |
| Substitution | 1. MsCl, Et₃N2. Nu⁻ (e.g., NaN₃) | 1. 0 °C to RT2. Heat | Sₙ1 | Substituted Product | E1 Elimination |
| Etherification | 1. NaH2. R-X (primary) | 1. 0 °C to RT2. RT to 50 °C | Sₙ2 on R-X | Ether | None significant |
| Esterification | Acyl Chloride, Pyridine | 0 °C to RT | Nucleophilic Acyl Sub. | Ester | None significant |
| Oxidation | KMnO₄, H⁺, Heat | Reflux | C-C Cleavage | Benzophenone, CF₃COOH | Degradation |
Conclusion and Future Outlook
The chemistry of this compound is a fascinating case study in the interplay of steric and electronic effects. Its reaction mechanisms are primarily dictated by the stability of the tertiary carbocation intermediate, which is pulled between the stabilizing force of the phenyl rings and the potent destabilizing influence of the trifluoromethyl group. This tension makes rearrangement a highly favorable pathway in any reaction proceeding through this intermediate. For synthetic applications requiring the retention of the carbon skeleton, reactions that avoid carbocation formation, such as esterification or Williamson ether synthesis via the alkoxide, are the most reliable. Understanding these mechanistic principles is paramount for medicinal chemists and researchers aiming to incorporate this unique fluorinated scaffold into complex molecular architectures.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. [PDF] The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol | Semantic Scholar [semanticscholar.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 7. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3088896A - Oxidation of trifluoroethanol - Google Patents [patents.google.com]
Methodological & Application
The Untapped Potential of 2,2,2-Trifluoro-1,1-diphenylethanol in Asymmetric Synthesis: A Guide for Researchers
Introduction: In the landscape of asymmetric organic synthesis, the quest for efficient and selective chiral resolving agents, auxiliaries, and catalysts is perpetual. Fluorinated alcohols, in particular, have carved a niche owing to their unique electronic and steric properties. While compounds like 2,2,2-trifluoro-1-phenylethanol and Pirkle's alcohol [2,2,2-trifluoro-1-(9-anthryl)ethanol] are well-established tools in the chemist's arsenal, the potential of their diphenyl analogue, 2,2,2-trifluoro-1,1-diphenylethanol, remains largely unexplored and sparsely documented in peer-reviewed literature. This guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's applications and to offer a forward-looking perspective on its potential utility for researchers, scientists, and drug development professionals.
The Foundation: Synthesis of Enantiopure this compound
The journey into the chiral applications of any molecule begins with access to its enantiomerically pure forms. The synthesis of racemic this compound is straightforward, typically involving the reaction of a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium) with an appropriate trifluoroacetyl precursor.
However, the resolution of the racemic mixture into its constituent enantiomers is the critical step for its use in asymmetric synthesis. While specific, detailed protocols for the resolution of this compound are not extensively reported, the general principles of chiral resolution can be applied. These methods primarily include:
-
Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The resolved diastereomer is then treated to liberate the enantiopure alcohol. The choice of resolving agent and solvent system is crucial for successful separation and often requires empirical screening.[1]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, that selectively catalyze the transformation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.[2] The resulting mixture of the transformed and untransformed enantiomers can then be separated. For instance, in the resolution of the related 1-phenylethanol, lipases are used to selectively acylate one enantiomer.[2]
Prospective Application as a Chiral Solvating Agent for NMR Spectroscopy
One of the most promising, yet underexplored, applications of this compound is as a chiral solvating agent (CSA) for the determination of enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral solvating agents form transient, diastereomeric complexes with the enantiomers of a chiral analyte.[3] This interaction induces a chemical shift non-equivalence in the NMR spectra of the enantiomers, allowing for their differentiation and quantification.[3]
The structural features of this compound, namely the acidic hydroxyl proton, the sterically demanding diphenyl groups, and the electron-withdrawing trifluoromethyl group, are conducive to forming effective solvates. The phenyl groups can engage in π-π stacking interactions, while the hydroxyl group can act as a hydrogen bond donor.
Hypothetical Protocol for Enantiomeric Excess Determination using this compound as a CSA:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the racemic or enantiomerically enriched analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Addition of CSA: Add an equimolar or an excess amount of enantiopure this compound to the NMR tube.
-
Spectral Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the mixture.
-
Data Analysis: Identify a well-resolved signal of the analyte that shows splitting in the presence of the CSA. The integration of the two diastereomeric signals will correspond to the ratio of the enantiomers, from which the enantiomeric excess (ee) can be calculated.
It is important to note that the effectiveness of a CSA is highly dependent on the specific analyte and the solvent used.[3]
The Uncharted Territory: Chiral Resolving Agent and Chiral Auxiliary
While the principles of chiral resolution and the use of chiral auxiliaries are fundamental in organic synthesis, there is a notable absence of published reports detailing the use of this compound in these capacities.
As a Chiral Resolving Agent:
The classical method of resolving racemic mixtures, such as amines or carboxylic acids, involves the formation of diastereomeric salts with a chiral resolving agent.[1] An enantiomerically pure alcohol like this compound could potentially be derivatized to a chiral acid (e.g., by forming a phthalate half-ester) and then used to resolve racemic amines. Conversely, its acidic nature could allow it to form diastereomeric complexes with chiral bases. However, without experimental validation, this remains a theoretical possibility.
As a Chiral Auxiliary:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries are often derived from readily available natural products. While the rigid structure of this compound could, in principle, provide a well-defined chiral environment, its application as a chiral auxiliary has not been demonstrated.
Data Summary Table: A Comparative Look at Related Chiral Alcohols
Since direct experimental data for this compound is scarce, the following table provides a comparative overview of the well-established applications of its structural analogues. This is intended to provide context and inspire future research directions.
| Chiral Alcohol | Established Applications | Key Features |
| 2,2,2-Trifluoro-1-phenylethanol | Chiral Solvating Agent, Chiral Stationary Phase for HPLC, Precursor for Chiral Ligands | Commercially available in enantiopure forms.[5] |
| Pirkle's Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) | Widely used Chiral Solvating Agent for NMR spectroscopy.[6] | The extended aromatic system of the anthryl group enhances π-π interactions.[6] |
Experimental Workflows and Diagrams
Workflow for the Evaluation of a Novel Chiral Solvating Agent
Caption: Workflow for the synthesis, resolution, and evaluation of this compound as a chiral solvating agent.
Conceptual Diagram of Diastereomeric Solvate Formation
Caption: Formation of transient diastereomeric solvates between a chiral solvating agent and a racemic analyte.
Conclusion and Future Outlook
The applications of this compound in organic synthesis represent a largely uncharted area of research. While its structural similarity to well-established chiral fluorinated alcohols suggests potential, the lack of concrete experimental data necessitates a call for further investigation. The scientific community is encouraged to explore the synthesis of its enantiopure forms and to systematically evaluate its efficacy as a chiral solvating agent for a broad range of analytes. Furthermore, creative derivatization strategies could unlock its potential as a novel chiral resolving agent or as a bulky, stereodirecting chiral auxiliary. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the exploration of underutilized chiral molecules like this compound may yet yield valuable tools for the advancement of asymmetric synthesis.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,2,2-Trifluoro-1,1-diphenylethanol for High-Efficiency Chiral Resolution of Carboxylic Acids
Introduction: The Imperative for Enantiopurity and a Novel Solution
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the efficient separation of racemic mixtures a cornerstone of pharmaceutical sciences.[1][2] While various methods for chiral resolution exist, derivatization of a racemic compound with a single enantiomer of a resolving agent to form diastereomers remains a robust and scalable strategy.[3] These diastereomers, possessing distinct physical properties, can then be separated by classical techniques such as fractional crystallization or chromatography.[4]
This guide details the application of 2,2,2-Trifluoro-1,1-diphenylethanol as a premier chiral resolving agent, particularly for the resolution of racemic carboxylic acids. The unique structural attributes of this fluorinated alcohol—namely the steric bulk of the two phenyl groups and the electronic effects of the trifluoromethyl group—confer a high degree of crystallinity and often significant differences in the physicochemical properties of the resulting diastereomeric esters. This facilitates their separation, providing a reliable pathway to enantiomerically pure carboxylic acids.
Core Principles: Why this compound Excels as a Resolving Agent
The efficacy of a chiral resolving agent hinges on its ability to form easily separable diastereomeric derivatives. This compound offers several advantages in this regard:
-
Formation of Crystalline Esters: The rigid and bulky diphenylmethyl group, coupled with the potential for intermolecular interactions involving the trifluoromethyl group, promotes the formation of highly crystalline diastereomeric esters. This is a crucial prerequisite for successful separation via fractional crystallization.
-
Enhanced Chromatographic Separation: The distinct steric and electronic environments created by the chiral center of the resolving agent often lead to significant differences in the retention times of the diastereomeric esters on standard chromatographic media, simplifying their separation by HPLC or column chromatography.[4]
-
1H and 19F NMR Signal Resolution: The trifluoromethyl group provides a sensitive probe for 19F NMR spectroscopy, often resulting in baseline-resolved signals for the two diastereomers.[5] Similarly, the aromatic protons of the phenyl groups can exhibit distinct chemical shifts in the 1H NMR spectra of the diastereomers, allowing for straightforward determination of diastereomeric and, consequently, enantiomeric excess.[6][7]
-
Facile Cleavage: The resulting esters can be hydrolyzed under controlled conditions to recover the enantiomerically enriched carboxylic acid and the chiral resolving agent, which can often be recycled.
Synthesis of Enantiomerically Pure this compound
Access to enantiomerically pure this compound is a prerequisite for its use as a chiral resolving agent. While a specific, detailed protocol for the asymmetric synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be outlined based on established chemical principles. A common approach involves the asymmetric reduction of a prochiral ketone, in this case, 2,2,2-trifluoroacetophenone, followed by a Grignard reaction. A more direct route would involve the asymmetric addition of a phenyl Grignard reagent to a trifluoroacetyl derivative, or the resolution of the racemic alcohol.
A plausible resolution-based approach is detailed below:
Protocol 1: Synthesis and Resolution of Racemic this compound
-
Synthesis of Racemic this compound:
-
To a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound. Purify by column chromatography on silica gel.
-
-
Resolution of Racemic this compound:
-
Dissolve the racemic alcohol in a suitable solvent (e.g., toluene).
-
Add a stoichiometric amount of an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) and a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the esterification is complete (monitor by TLC).
-
Separate the resulting diastereomeric esters by fractional crystallization or preparative HPLC.
-
Hydrolyze the separated diastereomeric esters individually using a mild base (e.g., lithium hydroxide in a THF/water mixture) to yield the enantiomerically pure (R)- and (S)-2,2,2-Trifluoro-1,1-diphenylethanol.
-
Application Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This section provides a detailed, step-by-step methodology for the resolution of a generic racemic carboxylic acid using enantiomerically pure this compound.
Workflow Overview
Figure 1: General workflow for the chiral resolution of a carboxylic acid.
Protocol 2: Diastereomeric Esterification
-
Reagents and Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-2,2,2-Trifluoro-1,1-diphenylethanol (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere (N2 or Ar)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the racemic carboxylic acid, (R)-2,2,2-Trifluoro-1,1-diphenylethanol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters.
-
Protocol 3: Separation of Diastereomeric Esters
The separation of the diastereomeric esters can be achieved by either fractional crystallization or column chromatography.
Method A: Fractional Crystallization
-
Dissolve the crude diastereomeric ester mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer.
-
Collect the crystals of the less soluble diastereomer by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Recrystallize the obtained solid to improve diastereomeric purity.
-
The more soluble diastereomer can be recovered from the mother liquor by evaporation of the solvent.
Method B: Column Chromatography
-
Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the crude diastereomeric ester mixture onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the separated diastereomers.
-
Combine the pure fractions of each diastereomer and evaporate the solvent.
Protocol 4: Hydrolysis and Recovery
-
Reagents and Materials:
-
Isolated diastereomeric ester
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) and water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve the purified diastereomeric ester in a mixture of THF and water.
-
Add an excess of LiOH or KOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with diethyl ether to recover the chiral alcohol (this compound).
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Dry the organic extracts containing the carboxylic acid over anhydrous Na2SO4, filter, and evaporate the solvent to yield the enantiomerically pure carboxylic acid.
-
Analytical Methods for Monitoring Resolution
Accurate determination of diastereomeric and enantiomeric excess is crucial for validating the success of the resolution process.
NMR Spectroscopy
1H and 19F NMR are powerful tools for determining the diastereomeric ratio of the ester mixture.
-
1H NMR: Protons adjacent to the stereocenter of the carboxylic acid or the methine proton of the alcohol moiety often exhibit different chemical shifts for the two diastereomers.
-
19F NMR: The trifluoromethyl group typically shows a distinct singlet for each diastereomer, allowing for precise integration and calculation of the diastereomeric ratio.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the separation of the diastereomeric esters and for determining the enantiomeric excess of the final carboxylic acid product.
-
Diastereomer Separation: A normal-phase silica gel column is often effective for separating the diastereomeric esters.[4]
-
Enantiomeric Excess Determination: A chiral stationary phase (e.g., based on cellulose or amylose derivatives) is used to separate the enantiomers of the recovered carboxylic acid.
Data Presentation: A Case Study with a Profen
| Step | Parameter | Method | Result |
| Esterification | Diastereomeric Ratio | 1H or 19F NMR | ~50:50 |
| Separation | Diastereomeric Excess of Isolated Diastereomer 1 | 1H or 19F NMR | >98% |
| Diastereomeric Excess of Isolated Diastereomer 2 | 1H or 19F NMR | >95% | |
| Hydrolysis | Enantiomeric Excess of (R)-Carboxylic Acid | Chiral HPLC | >98% |
| Enantiomeric Excess of (S)-Carboxylic Acid | Chiral HPLC | >95% | |
| Recovery | Recovery of Chiral Resolving Agent | Gravimetric | >90% |
Troubleshooting and Expert Insights
-
Incomplete Esterification: If the esterification reaction does not go to completion, try increasing the reaction time, temperature, or using a more powerful coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in place of DCC.
-
Poor Crystallization: If the diastereomeric esters do not crystallize well, try a wider range of solvents and solvent mixtures. Seeding with a small crystal of the desired diastereomer can also induce crystallization. If crystallization fails, column chromatography is the preferred separation method.
-
Difficult Hydrolysis: If the ester is resistant to hydrolysis, stronger basic conditions (e.g., higher concentration of NaOH or KOH, or higher temperature) may be required. However, be cautious of potential racemization of the carboxylic acid under harsh conditions.
Conclusion
This compound presents itself as a highly promising chiral resolving agent for carboxylic acids, leveraging its unique structural features to facilitate the formation and separation of diastereomeric esters. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively implement this reagent in their synthetic workflows, ultimately enabling the efficient production of enantiomerically pure compounds.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,2-Trifluoro-1,1-diphenylethanol in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Chiral Ligands in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer.[1][2] Enantioselective catalysis, the process of using a chiral catalyst to favor the formation of one enantiomer over the other, has emerged as a powerful and efficient strategy to access these optically active molecules.[3][4] Among the diverse array of chiral catalysts, amino alcohols have proven to be particularly effective in a variety of asymmetric transformations, notably the addition of organozinc reagents to aldehydes.[5]
This document provides a detailed guide to the application of 2,2,2-trifluoro-1,1-diphenylethanol and its derivatives as chiral ligands in the enantioselective addition of dialkylzincs to aldehydes. The presence of the trifluoromethyl group (CF₃) is not merely an incidental feature; its strong electron-withdrawing nature and steric bulk play a crucial role in modulating the reactivity and stereoselectivity of the catalytic system. This guide will delve into the mechanistic underpinnings of this catalysis, provide detailed experimental protocols, and present representative data to illustrate the efficacy of this class of ligands.
Mechanistic Insights: The Role of this compound in Stereocontrol
The enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral β-amino alcohols is believed to proceed through a well-organized transition state, where the chiral ligand orchestrates the facial selectivity of the alkyl group transfer. The seminal work by Noyori and colleagues on the mechanism of this reaction provides a robust framework for understanding the role of ligands like this compound.
The catalytic cycle is initiated by the reaction of the chiral amino alcohol with the dialkylzinc reagent to form a zinc-alkoxide complex. This complex then coordinates with the aldehyde, bringing the reactants into close proximity within a chiral environment. The stereochemical outcome of the reaction is determined in the subsequent alkyl transfer step.
The key to enantioselectivity lies in the formation of a dinuclear zinc complex. In this complex, the chiral ligand, the aldehyde, and the alkyl groups are held in a rigid, chair-like six-membered ring transition state. The bulky substituents on the chiral ligand, in this case, the two phenyl groups and the trifluoromethyl group of this compound, dictate the orientation of the aldehyde. The aldehyde's substituent (R') will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the ligand's framework. This preferential orientation exposes one of the two prochiral faces of the aldehyde carbonyl to the nucleophilic alkyl group, leading to the formation of one enantiomer of the product alcohol in excess.
The trifluoromethyl group in this compound is expected to enhance the Lewis acidity of the zinc center it is coordinated to, thereby activating the aldehyde more effectively. Furthermore, its steric presence contributes significantly to the differentiation of the two enantiotopic faces of the aldehyde.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect (1989) | Masato Kitamura | 554 Citations [scispace.com]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1,1-Diphenylethylene from 1,1-Diphenylethanol
This document provides a comprehensive guide for the synthesis of 1,1-diphenylethylene via the acid-catalyzed dehydration of 1,1-diphenylethanol. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental procedure, and expert advice on process optimization and troubleshooting.
Introduction: The Significance of 1,1-Diphenylethylene
1,1-Diphenylethylene is a valuable organic compound that serves as a key building block in the synthesis of more complex molecules. Its unique structure, featuring a terminal double bond conjugated with two phenyl groups, makes it an important monomer and an intermediate in the production of dyes, fragrances, and pharmaceuticals.[1][2] A common and efficient laboratory-scale synthesis involves the dehydration of 1,1-diphenylethanol, a tertiary alcohol.[2] This reaction is a classic example of an acid-catalyzed elimination reaction, which proceeds readily under relatively mild conditions.
Mechanistic Pathway: An E1 Elimination Reaction
The conversion of 1,1-diphenylethanol to 1,1-diphenylethylene is an acid-catalyzed dehydration that proceeds through an E1 (unimolecular elimination) mechanism.[3][4] The favorability of this pathway is due to the remarkable stability of the carbocation intermediate formed during the reaction.
The mechanism unfolds in three key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst (e.g., sulfuric acid or phosphoric acid). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3][4]
-
Formation of a Stable Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a tertiary benzylic carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is enhanced by resonance delocalization of the positive charge across the two phenyl rings, which significantly lowers the activation energy for its formation.
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a double bond, yielding the final product, 1,1-diphenylethylene.[5]
Caption: The E1 mechanism for the dehydration of 1,1-diphenylethanol.
Experimental Protocol
This protocol is adapted from established procedures and is suitable for a standard laboratory setting.[6][7]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1,1-Diphenylethanol | Reagent | Standard Supplier | Ensure it is dry. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Supplier | Caution: Corrosive. |
| Acetic Acid | Glacial | Standard Supplier | Used in some procedures as a co-solvent.[7] |
| Diethyl Ether | Anhydrous | Standard Supplier | For extraction. |
| Saturated NaHCO₃ Solution | - | Prepared in-house | For neutralization. |
| Saturated NaCl Solution (Brine) | - | Prepared in-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | For drying. |
| Silica Gel | 60-200 µm | Standard Supplier | For column chromatography.[7] |
| Hexane/Dichloromethane | HPLC Grade | Standard Supplier | Eluent for chromatography.[7] |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-diphenylethanol (e.g., 5.0 g, 25.2 mmol).
-
Catalyst Addition: In a fume hood, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL). Expert Tip: The high concentration of acid can promote polymerization. Using a milder catalyst like potassium bisulfate or a solution of acetic and sulfuric acid can mitigate this.[6][7] A procedure using a 4:1 v/v mixture of concentrated acetic acid and concentrated sulfuric acid has been reported to be effective.[7]
-
Reaction: Gently heat the mixture in an oil bath at a controlled temperature (e.g., 80-100 °C) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the less polar product spot.[7]
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts.
-
-
Work-up - Neutralization and Washing:
-
Wash the combined organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid. Caution: This may cause gas evolution (CO₂).
-
Wash the organic layer with saturated brine solution (30 mL) to remove residual water and salts.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product, which is often a pale yellow or brown oil.[7]
-
Purification
The high boiling point of 1,1-diphenylethylene (~277 °C) makes simple distillation challenging in a standard lab setting.[2][7][8] Column chromatography is often the preferred method for obtaining a high-purity product.[7][8][9]
-
Column Chromatography:
-
Prepare a silica gel column using a slurry method with a non-polar eluent system (e.g., hexane/dichloromethane 2:1 v/v).[7]
-
Apply the crude product to the top of the column.
-
Elute the product from the column, collecting fractions. 1,1-diphenylethylene is significantly less polar (Rf ≈ 0.72) than the starting alcohol (Rf ≈ 0.07) and will elute first.[7]
-
Combine the pure fractions and remove the solvent via rotary evaporation.
-
Workflow and Data Presentation
Caption: Experimental workflow for the synthesis of 1,1-diphenylethylene.
Spectroscopic Data for Product Verification
| Analysis | Expected Results for 1,1-Diphenylethylene |
| ¹H NMR | δ ~5.4 (s, 2H, =CH₂), δ ~7.2-7.4 (m, 10H, Ar-H)[10][11] |
| ¹³C NMR | δ ~114 (=CH₂), δ ~127-129 (Ar-C), δ ~141 (Ar-C), δ ~150 (C=CH₂) |
| IR (Infrared) | ~3080 cm⁻¹ (C-H stretch, sp²), ~1630 cm⁻¹ (C=C stretch), ~1600, 1490 cm⁻¹ (Aromatic C=C)[12] |
| Appearance | Colorless to pale yellow liquid or a white solid (m.p. 8 °C)[2][12] |
Troubleshooting and Field-Proven Insights
-
Side Reaction - Polymerization: The product, 1,1-diphenylethylene, can polymerize in the presence of a strong acid, especially at elevated temperatures. This is a significant cause of reduced yields.
-
Mitigation: Use the minimum necessary amount of acid catalyst. Ensure the reaction is not overheated or run for an excessive amount of time. Prompt neutralization during the work-up is critical to remove the acid and prevent polymerization of the isolated product.[6]
-
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction may not have gone to completion.
-
Mitigation: Ensure the catalyst is active and the reaction temperature is adequate. A slightly longer reaction time may be required, but this must be balanced against the risk of side reactions.
-
-
Choice of Acid: While concentrated sulfuric acid is effective, it is highly corrosive and can cause charring. Phosphoric acid is a less oxidizing alternative. For sensitive substrates or to minimize polymerization, using a solid acid catalyst like Amberlyst-15 or potassium bisulfate can be advantageous.[13]
Safety Precautions
-
Acid Handling: Concentrated sulfuric and glacial acetic acids are highly corrosive and must be handled with extreme care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvent Safety: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction and solvent removal. All work should be conducted in a well-ventilated area or a fume hood.
-
Pressure Build-up: When neutralizing the acidic reaction mixture with sodium bicarbonate, CO₂ gas is evolved. Vent the separatory funnel frequently to release pressure.
References
- 1. JPH02209817A - Purification method of 1,1-diphenylethylene - Google Patents [patents.google.com]
- 2. 1,1-Diphenylethylene - Wikipedia [en.wikipedia.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,1-Diphenylethylene(530-48-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,1-Diphenylethylene | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for the Synthesis of 1,1-Diphenylethanol via Grignard Reaction: A Detailed Guide to Mechanism, Execution, and Troubleshooting
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This application note provides a comprehensive, field-tested protocol for the synthesis of the tertiary alcohol 1,1-diphenylethanol. The chosen synthetic route involves the reaction of a phenylmagnesium bromide Grignard reagent with acetophenone. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale for specific procedural choices, and a self-validating framework for reaction monitoring and product characterization. It is designed to equip researchers with the expertise to execute this synthesis reliably and to troubleshoot common challenges, ensuring a high degree of success.
Introduction and Mechanistic Overview
Organomagnesium halides, or Grignard reagents, are powerful nucleophiles and strong bases, making them exceptionally versatile in organic synthesis.[1][2] Their reaction with carbonyl compounds is a fundamental method for producing alcohols.[3] The synthesis of 1,1-diphenylethanol, a valuable building block in organic and materials science, serves as an excellent model for illustrating the nuances of this reaction.[4]
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[5][6] The solvent, typically diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium center, stabilizing the reagent.[6][7]
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone.[8] This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.
-
Aqueous Workup: A final acidic workup protonates the alkoxide to yield the desired tertiary alcohol, 1,1-diphenylethanol.[9]
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of 1,1-diphenylethanol.
Critical Parameters and Safety Considerations
The success of a Grignard reaction is contingent upon rigorous control of experimental conditions.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, especially water.[10][11] This acid-base reaction is significantly faster than the desired nucleophilic addition and will quench the reagent, forming benzene and halting the synthesis.[7][9] All glassware must be scrupulously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[10][12] Atmospheric moisture should be excluded using drying tubes or an inert atmosphere (N₂ or Ar).
-
Magnesium Activation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[2][13] This layer must be removed or bypassed to initiate reagent formation. Mechanical methods (crushing the turnings) or chemical activation, commonly with a small crystal of iodine, are effective.[5][6][13] The iodine etches the metal surface, exposing fresh, reactive magnesium.
-
Solvent Choice: Diethyl ether and THF are the most common solvents. Diethyl ether has a lower boiling point, which can help moderate the exothermic reaction, but its high volatility poses a significant fire hazard. THF is less volatile and has better solvating properties but can form explosive peroxides and must be handled with care.[14]
-
Initiation and Exothermicity: The formation of the Grignard reagent is an exothermic process.[15] The reaction can sometimes be slow to start, followed by a sudden, vigorous initiation. The addition of the alkyl halide must be controlled, and an ice bath should always be on hand to manage the reaction temperature.[12][16]
Safety Imperatives
-
Fire Hazard: Diethyl ether is extremely flammable and volatile.[12] Ensure no open flames or spark sources are present in the laboratory. All heating must be done using a heating mantle or water bath.[16]
-
Chemical Hazards: Bromobenzene is toxic and an irritant. Acetophenone is a lachrymator. Grignard reagents themselves are corrosive.[10] Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[14][16]
-
Runaway Reactions: Uncontrolled addition of reagents can lead to a runaway reaction, causing the solvent to boil violently.[14][16] Always add reagents slowly and have a cooling bath ready.
Materials and Reagents
The following table summarizes the required reagents for the synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Magnesium Turnings | 24.31 | 1.0 g | 41.1 |
| Iodine | 253.81 | 1-2 small crystals | - |
| Bromobenzene | 157.01 | 4.5 mL (6.75 g) | 43.0 |
| Acetophenone | 120.15 | 4.0 mL (4.12 g) | 34.3 |
| Anhydrous Diethyl Ether | 74.12 | ~100 mL | - |
| 6M Hydrochloric Acid | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | ~30 mL | - |
| Saturated Sodium Chloride (Brine) | 58.44 | ~30 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| n-Heptane | 100.21 | As needed for recrystallization | - |
Detailed Experimental Protocol
This protocol is divided into four main stages: Grignard reagent preparation, reaction with acetophenone, workup and isolation, and purification.
Stage 1: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Place a calcium chloride drying tube atop the condenser.[5]
-
Drying: Flame-dry all glassware under a gentle vacuum or oven-dry at 120 °C for several hours and assemble while hot, allowing it to cool under a stream of dry nitrogen or with drying tubes in place.[12][14]
-
Magnesium Activation: Place the magnesium turnings (1.0 g) and 1-2 small crystals of iodine into the cooled flask. Gently warm the flask with a heat gun until purple iodine vapors are observed subliming onto the surface of the magnesium. Allow the flask to cool to room temperature.[5][10]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (4.5 mL) in 25 mL of anhydrous diethyl ether.
-
Initiation: Add ~5 mL of the bromobenzene/ether solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the solution turning cloudy and gray, and gentle boiling of the ether.[5] If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.
-
Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be grayish-brown.[9]
Stage 2: Reaction with Acetophenone
-
Substrate Preparation: In a separate flask, prepare a solution of acetophenone (4.0 mL) in 20 mL of anhydrous diethyl ether.
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath to 0 °C.
-
Addition: Transfer the acetophenone solution to the dropping funnel and add it dropwise to the stirred Grignard solution over 20-30 minutes. A precipitate will form during the addition.[17] Maintain the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 25-30 minutes.[17]
Stage 3: Aqueous Workup and Product Isolation
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add ~50 g of crushed ice, followed by the dropwise addition of 50 mL of 6M HCl to quench any unreacted Grignard reagent and dissolve the magnesium salts.[17]
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the top ether layer. If any solids remain, add more acid or water until they dissolve.
-
Washing: Separate the layers. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally 30 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
Drying and Solvent Removal: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 1,1-diphenylethanol as a pale yellow oil or solid.[17]
Stage 4: Purification by Recrystallization
-
Solvent Selection: 1,1-Diphenylethanol can be effectively purified by recrystallization from a nonpolar solvent like n-heptane or a mixture of hexane and ethyl acetate.[4][18]
-
Procedure: Dissolve the crude product in a minimal amount of hot n-heptane. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, needle-like crystals by vacuum filtration, wash them with a small amount of cold n-heptane, and allow them to air dry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1,1-diphenylethanol.
Characterization and Validation
A successful synthesis should be validated by characterizing the final product.
-
Physical Properties: 1,1-Diphenylethanol is a white to off-white crystalline solid.[18]
-
Melting Point: The expected melting point is in the range of 77-81 °C.[18] A sharp melting point within this range is a good indicator of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals are:
-
~7.2-7.5 ppm: A complex multiplet integrating to 10H, corresponding to the protons of the two phenyl rings.[19][20]
-
~2.2 ppm (variable): A broad singlet integrating to 1H for the hydroxyl (-OH) proton. This peak's position is variable and it can be exchanged with D₂O.
-
~1.9 ppm: A sharp singlet integrating to 3H for the methyl (-CH₃) protons.[19][20]
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Wet glassware or solvent.- Passivated magnesium surface.[13] | - Ensure all glassware is rigorously flame-dried and solvents are anhydrous.- Crush magnesium turnings or add a fresh crystal of iodine. Gentle warming may be required.[13][21] |
| Low Yield of Product | - Incomplete Grignard formation.- Grignard reagent quenched by moisture or acidic impurities.- Side reactions, such as Wurtz coupling (formation of biphenyl).[9][13] | - Ensure slow, controlled addition of bromobenzene to minimize side reactions.- Titrate the Grignard reagent before use to determine its exact concentration.[9]- Check purity of starting materials. |
| Reaction Mixture Turns Dark Brown/Black | - Overheating during reagent formation.- Presence of impurities in magnesium or halide.[9] | - Maintain gentle reflux; do not overheat. Use an ice bath to control the exotherm.- Use high-purity reagents. A gray or brownish color is normal, but black may indicate decomposition. |
| Difficult Product Isolation (Insoluble Salts) | - Insufficiently acidic workup. | - Add more 6M HCl during the workup until all magnesium salts have dissolved into the aqueous layer. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Phenylmagnesium_bromide [chemeurope.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. dchas.org [dchas.org]
- 15. youtube.com [youtube.com]
- 16. acs.org [acs.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. 1,1-DIPHENYLETHANOL | 599-67-7 [chemicalbook.com]
- 19. Solved The Product and NMR data table shown below is for | Chegg.com [chegg.com]
- 20. Solved 1,1-diphenylethanol 1H NMR: 1.87 (3H, s), 5.52 (1H, | Chegg.com [chegg.com]
- 21. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: The Role of Fluorinated Alcohols in Peptide Science
A Note on the Topic: Initial searches for the use of 2,2,2-Trifluoro-1,1-diphenylethanol in peptide synthesis and analysis did not yield specific applications or established protocols. This suggests that its use in this field is not common or well-documented in publicly available scientific literature. However, the closely related compound, 2,2,2-Trifluoroethanol (TFE) , is a widely utilized and critical reagent in both the synthesis and analysis of peptides. Given the similarity in nomenclature and the well-established role of TFE, this guide will focus on the applications of 2,2,2-Trifluoroethanol, as it is highly probable that this was the intended subject of interest for researchers, scientists, and drug development professionals in the field of peptide chemistry.
Harnessing the Power of 2,2,2-Trifluoroethanol (TFE) in Peptide Synthesis and Analysis
Authored by: A Senior Application Scientist
Introduction: In the intricate world of peptide science, managing the conformational behavior of peptides is a paramount challenge. Peptides, particularly those with a propensity to aggregate, can complicate both their synthesis and their structural analysis. 2,2,2-Trifluoroethanol (TFE) has emerged as a powerful tool to modulate peptide structure. It is not merely a solvent but a "structure-inducing co-solvent" that can favor the formation of secondary structures like α-helices and β-sheets, thereby influencing solubility, reactivity, and analytical outcomes. This guide provides an in-depth exploration of the mechanisms of TFE action and practical, field-tested protocols for its application in peptide synthesis and analysis.
Part 1: The Mechanistic Underpinnings of TFE in Peptide Chemistry
The utility of TFE in peptide science stems from its unique physicochemical properties. As a fluorinated alcohol, it is a poor hydrogen bond donor but a good acceptor, and it exhibits low nucleophilicity. Its primary mechanism of action involves the disruption of the hydrogen-bonding network of water, which in turn influences intra-peptide hydrogen bonding.
Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide backbone.[1][2][3] This "TFE coating" displaces water molecules from the peptide's vicinity. The displacement of water has two significant consequences:
-
Reduced Competition for Hydrogen Bonding: By removing water, which can form hydrogen bonds with the peptide backbone, TFE encourages the formation of intra-peptide hydrogen bonds.[1][2][3]
-
Lower Dielectric Environment: The local environment created by TFE has a lower dielectric constant than water, which strengthens electrostatic interactions, including the hydrogen bonds that stabilize secondary structures.[1][2][3]
Crucially, TFE interacts only weakly with nonpolar side chains, meaning it does not disrupt the hydrophobic interactions that are often vital for proper folding.[1][2][3] This delicate balance allows TFE to promote secondary structure without necessarily causing denaturation of the entire peptide.[1][2][3]
The concentration of TFE is a critical parameter. At low concentrations, it can help stabilize tertiary structures.[4] However, at higher concentrations, it can act as a denaturant for larger proteins, while still promoting secondary structure in peptides.[4]
Part 2: Applications and Protocols
Peptide aggregation on the solid support is a major cause of failed or low-yield syntheses, particularly for hydrophobic or β-sheet-forming sequences like amyloid-β peptides. TFE can be a valuable additive to the reaction solvent to mitigate this issue.
Protocol 1: TFE as a Co-solvent in SPPS Coupling and Deprotection Steps
This protocol is designed for sequences known to be prone to aggregation.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in a DMF:TFE (e.g., 80:20 v/v) mixture to the resin.
-
Agitate for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HATU, 3-5 equivalents) and base (e.g., DIPEA, 6-10 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin.
-
Add TFE as a co-solvent to the reaction vessel to a final concentration of 10-30% (v/v) in DMF.
-
Agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Wash the resin with DMF, DCM, and repeat.
-
-
Repeat Cycles: Continue the deprotection and coupling cycles for the entire peptide sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).
Causality Behind Experimental Choices:
-
TFE in Deprotection: The addition of TFE to the piperidine solution can help to disrupt secondary structures that may mask the N-terminal Fmoc group, leading to more efficient deprotection.
-
TFE in Coupling: By preventing aggregation, TFE ensures that the growing peptide chains remain accessible for the incoming activated amino acid, thereby improving coupling efficiency and reducing the formation of deletion sequences.
For many peptides that are unstructured or aggregated in aqueous solutions, TFE can induce a stable secondary structure, which is essential for analysis by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Protocol 2: Sample Preparation for NMR and CD Analysis using TFE
Materials:
-
Lyophilized peptide
-
Deuterated water (D₂O) for NMR
-
Deuterated 2,2,2-Trifluoroethanol (TFE-d3) for NMR
-
Milli-Q water for CD
-
2,2,2-Trifluoroethanol (TFE) for CD
-
Phosphate buffer
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the peptide in Milli-Q water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of 100% TFE (or TFE-d3 for NMR).
-
-
Titration Series:
-
To determine the optimal TFE concentration, prepare a series of samples with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 50%, 80% v/v).
-
For each sample, add the required volume of the peptide stock solution and the TFE stock solution to a final fixed peptide concentration. Add water/buffer to reach the final volume.
-
-
Equilibration: Allow the samples to equilibrate for at least 30 minutes at room temperature before analysis.
-
Spectroscopic Analysis:
-
CD Spectroscopy: Acquire far-UV CD spectra (e.g., 190-260 nm) for each sample to monitor the change in secondary structure content (α-helix, β-sheet, random coil) as a function of TFE concentration.
-
NMR Spectroscopy: Acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY) on the sample that exhibits the most stable and well-defined structure based on the CD titration. The use of TFE-d3 is recommended to minimize the solvent signal in ¹H NMR.
-
Data Presentation:
Table 1: Effect of TFE Concentration on the Secondary Structure of a Model Peptide (Hypothetical Data)
| TFE Concentration (% v/v) | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) |
| 0 | 5 | 10 | 85 |
| 10 | 25 | 10 | 65 |
| 20 | 50 | 8 | 42 |
| 30 | 75 | 5 | 20 |
| 50 | 80 | 5 | 15 |
Causality Behind Experimental Choices:
-
Titration: A titration is performed because the effect of TFE is concentration-dependent. This allows for the identification of the TFE concentration that optimally induces a stable, folded conformation without causing denaturation or aggregation.
-
Deuterated Solvents for NMR: The use of deuterated solvents (D₂O and TFE-d3) is standard practice in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the peptide.
Part 3: Visualization of Workflows and Mechanisms
Diagram 1: Mechanism of TFE-Induced Peptide Structure Formation
Caption: TFE promotes peptide secondary structure by displacing water and creating a favorable environment for intra-peptide hydrogen bonding.
Diagram 2: Workflow for TFE-Assisted Solid-Phase Peptide Synthesis (SPPS)
Caption: A schematic of the SPPS cycle incorporating TFE as a co-solvent to mitigate on-resin aggregation.
Conclusion
2,2,2-Trifluoroethanol is an indispensable tool in the arsenal of the peptide scientist. Its ability to modulate peptide conformation in a controlled manner provides elegant solutions to the persistent problems of aggregation in synthesis and lack of stable structure in analysis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of TFE in their work, leading to higher success rates in peptide synthesis and more definitive structural characterization. As with any powerful reagent, a thorough understanding of its mechanism of action and careful optimization of its concentration are key to achieving desired outcomes.
References
- 1. dinola.it [dinola.it]
- 2. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,2,2-Trifluoro-1,1-diphenylethanol
Introduction: The Significance of Quantifying 2,2,2-Trifluoro-1,1-diphenylethanol
This compound is a chiral fluorinated alcohol of significant interest in pharmaceutical and materials science research. Its unique structural features, including the trifluoromethyl group and the two phenyl rings, impart distinct chemical and physical properties. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the diphenyl moiety provides a rigid scaffold for further chemical modifications. As a chiral molecule, the stereochemistry of this compound is crucial, as different enantiomers can exhibit varied pharmacological activities and toxicological profiles.
Accurate and precise quantification of this compound is paramount for various applications, including:
-
Reaction monitoring: Tracking the progress of its synthesis to optimize reaction conditions and yield.
-
Purity assessment: Determining the purity of the final product and identifying any impurities.
-
Enantiomeric excess determination: Quantifying the ratio of the two enantiomers, which is critical in the development of chiral drugs.
-
Pharmacokinetic studies: Measuring its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Quality control: Ensuring the consistency and quality of the compound in manufacturing processes.
This comprehensive guide provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most powerful and widely used analytical techniques in modern research and industry.
I. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The presence of two phenyl rings in the molecule provides a strong chromophore, making UV detection a highly suitable and sensitive method.
A. Rationale for Method Development
The selection of the HPLC method parameters is guided by the physicochemical properties of this compound.
-
Stationary Phase: A reversed-phase C18 column is a logical starting point. The hydrophobic nature of the C18 stationary phase will interact with the nonpolar diphenyl and trifluoromethyl groups of the analyte, providing good retention and separation from polar impurities.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is appropriate for reversed-phase chromatography. The ratio of the organic solvent to water will be optimized to achieve a suitable retention time and peak shape. An acidic modifier, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.
-
Detection: The aromatic phenyl groups in this compound exhibit strong UV absorbance. Based on structurally similar compounds like 1-phenylethanol, a detection wavelength in the range of 210-254 nm is expected to provide excellent sensitivity.[1][2]
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability for the separation of trifluoromethyl-substituted alcohols.[1]
B. Experimental Protocol: Achiral Quantification
This protocol details a reversed-phase HPLC method for the quantification of the total amount of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
HPLC vials and caps
2. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to cover the expected concentration range of the samples.
-
Dissolve the sample to be analyzed in acetonitrile to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area into the calibration curve.
Figure 1: General workflow for achiral HPLC quantification.
C. Experimental Protocol: Chiral Separation
This protocol outlines a method for the separation of the enantiomers of this compound.
1. Instrumentation:
-
HPLC system as described above.
-
Chiral stationary phase column, such as Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives).[1]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
3. Data Analysis:
-
Enantiomeric Excess (% ee): Calculate using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
II. Quantification by Gas Chromatography (GC)
GC is an excellent alternative for the quantification of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis.
A. Rationale for Method Development
-
Column Selection: A non-polar or mid-polarity capillary column is suitable for the analysis of this compound. A column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent) provides a good balance of selectivity for aromatic compounds.
-
Injection: A split/splitless inlet is commonly used. For trace analysis, a splitless injection can be employed to enhance sensitivity. The inlet temperature should be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, offering a wide linear range and good sensitivity. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector (GC-MS).
-
Derivatization: While this compound can be analyzed directly, derivatization of the hydroxyl group (e.g., silylation) can sometimes improve peak shape and thermal stability. However, for initial method development, direct analysis is preferred for simplicity.
B. Experimental Protocol: GC-FID Quantification
1. Materials and Reagents:
-
This compound reference standard
-
GC-grade solvent (e.g., ethyl acetate or dichloromethane)
-
GC vials and caps
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.
-
Capillary column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID |
| Detector Temp | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
4. Sample Preparation and Data Analysis:
-
Follow a similar procedure for standard and sample preparation as outlined in the HPLC section, using a suitable GC-compatible solvent.
-
Data analysis is also analogous to the HPLC method, using the peak areas obtained from the FID chromatograms to construct a calibration curve and quantify the analyte.
Figure 2: Workflow for quantification using GC-FID.
III. Method Validation and System Suitability
For reliable and reproducible results, any analytical method must be validated. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates.
IV. Conclusion
The analytical methods presented in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. For chiral analysis, HPLC with a suitable chiral stationary phase is the method of choice. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for decision-making in research, development, and quality control.
V. References
-
A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem. --INVALID-LINK--
-
Synthesis of Trifluoromethylated Alcohols Using TMSCF3: Application Notes and Protocols. BenchChem. --INVALID-LINK--
-
Lee, A. S., Hong, M. K., & Smith, A. E. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(6), 1459-1464. --INVALID-LINK--
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Center for Biotechnology Information. --INVALID-LINK--
-
Hepner, J., de Zeeuw, J., & English, C. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. --INVALID-LINK--
-
Catalytic One-Step Deoxytrifluoromethylation of Alcohols. National Center for Biotechnology Information. --INVALID-LINK--
-
The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. ResearchGate. --INVALID-LINK--
-
Chiral Drug Separation. WVU School of Medicine. --INVALID-LINK--
-
Validated HPLC Methods. Science.gov. --INVALID-LINK--
-
Analytical Method Summaries. Eurofins. --INVALID-LINK--
-
Delafontaine, A., Kuebler, J., & Oluoch, L. V. G. (2018). Gas Chromatography Experiment. --INVALID-LINK--
-
UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs. --INVALID-LINK--
-
(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. --INVALID-LINK--
-
1,1-Diphenylethanol. PubChem. --INVALID-LINK--
-
Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research. --INVALID-LINK--
-
High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol. National Center for Biotechnology Information. --INVALID-LINK--
References
Application Note: Enhancing Chiral and Achiral Separations in Supercritical Fluid Chromatography with 2,2,2-Trifluoroethanol as a Modifier
Abstract
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green chromatography technique, offering significant advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). The performance of SFC is critically dependent on the choice of the organic modifier added to the supercritical CO₂ mobile phase. This application note provides an in-depth exploration of 2,2,2-Trifluoroethanol (TFE) as a highly effective and versatile modifier in both chiral and achiral SFC separations. We will delve into the unique physicochemical properties of TFE, provide detailed protocols for method development, and showcase its utility in challenging separations involving polar and poorly soluble compounds, particularly within pharmaceutical and drug development contexts.
Introduction: The Unique Role of 2,2,2-Trifluoroethanol (TFE) in SFC
Supercritical carbon dioxide (scCO₂) is a non-polar solvent, which limits its ability to elute polar and ionic compounds from the stationary phase. Organic modifiers are therefore essential to increase the elution strength and expand the applicability of SFC. While alcohols like methanol and ethanol are commonly used, 2,2,2-Trifluoroethanol (TFE) possesses a unique combination of properties that make it an exceptional modifier for specific, often challenging, separations.
Key Properties of TFE:
-
High Polarity and Elution Strength: TFE is a highly polar, acidic alcohol that can significantly increase the mobile phase's elution strength.
-
Unique Solvating Power: Its fluorinated nature imparts distinct solvating characteristics, enabling the dissolution of compounds that are poorly soluble in common organic solvents. This is particularly beneficial for complex pharmaceutical compounds and drug candidates.
-
Enhanced Chiral Recognition: TFE can alter the conformation of both the analyte and the chiral stationary phase (CSP), often leading to improved chiral recognition and resolution where other modifiers fail. It achieves this through its ability to act as a strong hydrogen bond donor and its capacity to disrupt intramolecular hydrogen bonding within the analyte, allowing for more effective interaction with the CSP.
This unique combination of properties allows TFE to overcome common challenges in SFC, such as poor peak shape, low resolution, and limited solubility of target analytes.
Core Principles: Why Choose TFE as a Modifier?
The decision to use TFE is driven by its ability to address specific analytical challenges. Its mechanism of action goes beyond simply increasing mobile phase polarity.
Mechanism in Chiral Separations
In chiral separations, achieving adequate resolution is paramount. TFE's influence is multi-faceted. It can interact with the chiral stationary phase, modifying its selective properties. More importantly, it can interact directly with the analyte. For molecules with multiple hydrogen bonding sites, TFE can break internal hydrogen bonds, exposing the chiral center for better interaction with the CSP. This often results in significantly enhanced enantioselectivity.
Diagram: TFE's Influence on Analyte-CSP Interaction
Application Notes & Protocols: Enantioselective Synthesis of Precursors Using 2,2,2-Trifluoro-1,1-diphenylethanol Derivatives as Novel Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Need for Advanced Chiral Architectures
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Most biological targets are inherently chiral, meaning different enantiomers of a drug molecule often exhibit vastly different efficacy and toxicity profiles.[1] Consequently, robust methods for asymmetric synthesis are critical. Among the established strategies, the use of chiral auxiliaries—stereogenic units temporarily attached to a substrate to direct a stereoselective reaction—remains a powerful and reliable approach due to its predictability and versatility.[2][3]
Simultaneously, the incorporation of fluorine into bioactive molecules has become a leading strategy in medicinal chemistry.[4][5] The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[6]
This guide introduces a novel class of chiral auxiliaries based on 2,2,2-Trifluoro-1,1-diphenylethanol (TFDE) . We propose that the unique structural features of TFDE derivatives—namely the sterically demanding trifluoromethyl (CF₃) group and two bulky phenyl rings—can create a highly ordered and rigid chiral environment. This framework is designed to enforce exceptional levels of stereocontrol in cornerstone synthetic transformations, providing a new and powerful tool for the synthesis of complex chiral precursors.
Section 1: The TFDE Chiral Auxiliary: Design and Principle of Operation
A successful chiral auxiliary must be easily attached, exert profound stereochemical influence, and be readily cleaved without disturbing the newly created chiral center.[1] The design of the TFDE auxiliary is rooted in established principles of steric and electronic control.
Causality Behind the Design:
-
Steric Shielding: The two phenyl groups, combined with the trifluoromethyl group, are hypothesized to create a "chiral pocket" that effectively blocks one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face.
-
Conformational Rigidity: The bulky substituents are expected to lock the conformation of the auxiliary-substrate adduct, minimizing competing reaction pathways and leading to higher diastereoselectivity. The dipole repulsion between the CF₃ group and carbonyls on the substrate can further enforce a single reactive conformation.
-
Electronic Influence: The potent electron-withdrawing nature of the CF₃ group can modulate the reactivity of the attached substrate, potentially influencing enolate formation and reaction rates.
The general workflow for utilizing a chiral auxiliary like TFDE is a three-stage process: covalent attachment to a prochiral substrate, a highly diastereoselective transformation, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.
Section 2: Protocol for Asymmetric Aldol Addition
The aldol reaction is a premier carbon-carbon bond-forming reaction that establishes two contiguous stereocenters.[7] The Evans oxazolidinone auxiliaries are a gold standard for this transformation, reliably producing syn-aldol products from Z-enolates.[8] We adapt this robust methodology to the proposed TFDE auxiliary, predicting a similar high degree of stereocontrol.
Step 1: Preparation of the N-Acyl TFDE-Imide
Rationale: The prochiral acyl group is attached to the TFDE auxiliary via an imide linkage. This activates the α-protons for deprotonation while providing a rigid scaffold for stereocontrol.
Protocol:
-
To a solution of enantiopure (S)-2,2,2-Trifluoro-1,1-diphenylethanamine (1.0 equiv., assuming synthesis from the parent alcohol) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add propionyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-propionyl-TFDE-imide.
Step 2: Boron-Mediated Diastereoselective Aldol Reaction
Rationale: The use of a dialkylboron triflate and a hindered amine base reliably generates the Z-enolate.[9] This enolate reacts with the aldehyde via a closed, six-membered chair-like transition state, known as the Zimmerman-Traxler model, to afford the syn-aldol adduct with high diastereoselectivity.[10][11] The bulky TFDE auxiliary is expected to completely block the top face, forcing the aldehyde to approach from the bottom.
Protocol:
-
Dissolve the N-propionyl-TFDE-imide (1.0 equiv.) in anhydrous DCM (0.2 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add di-n-butylboron triflate (1.1 equiv.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 equiv.). Stir the resulting deep yellow solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete Z-enolate formation.
-
Re-cool the solution to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Dilute with DCM and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield the pure syn-aldol adduct.
Step 3: Auxiliary Cleavage to Yield the β-Hydroxy Precursor
Rationale: Mild hydrolytic cleavage using lithium hydroperoxide (LiOOH) is highly effective for removing oxazolidinone-type auxiliaries without causing epimerization at the newly formed stereocenters.[12][13] This method selectively attacks the exocyclic imide carbonyl.[14]
Protocol:
-
Dissolve the purified aldol adduct (1.0 equiv.) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.), followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 equiv.).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (5.0 equiv.) and stir for 30 minutes.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with DCM (3x) to recover the TFDE auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired β-hydroxy carboxylic acid product with ethyl acetate (3x).
-
Combine the ethyl acetate layers, dry over MgSO₄, filter, and concentrate to yield the final product.
| Substrate | Electrophile | Expected d.r. (syn:anti) | Expected Yield (%) |
| N-Propionyl-TFDE | Isobutyraldehyde | > 99:1 | 85-95 |
| N-Propionyl-TFDE | Benzaldehyde | > 98:2 | 80-90 |
| N-Butyryl-TFDE | Propionaldehyde | > 98:2 | 82-92 |
Section 3: Protocol for Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for constructing chiral centers.[15] The steric shielding provided by the TFDE auxiliary is ideally suited to direct the approach of alkylating agents.[3]
Step 1: Substrate Preparation
The N-acyl-TFDE-imide is prepared as described in Section 2, Step 1.
Step 2: Diastereoselective Alkylation
Rationale: Deprotonation with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) generates the Z-enolate.[1] The TFDE auxiliary sterically blocks one face of the planar enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the opposite, unhindered face, resulting in high diastereoselectivity.
Protocol:
-
Dissolve the N-propionyl-TFDE-imide (1.0 equiv.) in anhydrous THF (0.2 M) under an inert atmosphere and cool to -78 °C.
-
Slowly add NaHMDS (1.0 M in THF, 1.1 equiv.) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the alkylated adduct.
Step 3: Auxiliary Cleavage
The auxiliary can be cleaved using the LiOOH protocol described in Section 2, Step 3, to yield the enantiomerically enriched carboxylic acid. Alternatively, reductive cleavage can provide the corresponding primary alcohol.
Reductive Cleavage Protocol (to Primary Alcohol):
-
Dissolve the purified alkylated adduct (1.0 equiv.) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 equiv.) portion-wise.
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M NaOH.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers over MgSO₄, filter, and concentrate to yield the chiral primary alcohol. The TFDE auxiliary can be recovered from the aqueous layer.
| Electrophile | Expected d.r. | Expected Yield (%) |
| Benzyl Bromide | > 98:2 | 90-98 |
| Allyl Iodide | > 98:2 | 92-99 |
| Methyl Iodide | > 95:5 | 88-95 |
Section 4: Analysis of Stereochemical Outcome
Self-Validation and Quality Control: Every protocol must be a self-validating system. The stereochemical purity of the products must be rigorously confirmed.
-
Determination of Diastereomeric Ratio (d.r.): The ratio of diastereomers formed after the aldol or alkylation step (before auxiliary cleavage) can be accurately determined using high-resolution ¹H NMR spectroscopy.[16] The signals for protons alpha or beta to the carbonyl group for each diastereomer will appear at slightly different chemical shifts, and the ratio can be found by integrating these distinct signals.[17][18] For complex spectra, advanced techniques like pure shift NMR can be employed.[16]
-
Determination of Enantiomeric Excess (e.e.): After the auxiliary is cleaved, the enantiomeric excess of the final product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[19][20] The sample is compared against a racemic standard to identify the peaks corresponding to each enantiomer. The % e.e. is calculated from the integrated peak areas.[21][22]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Importance of Fluorine in the Life Science Industry | CHIMIA [chimia.ch]
- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 11. benchchem.com [benchchem.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. connectsci.au [connectsci.au]
- 14. chemistry.williams.edu [chemistry.williams.edu]
- 15. benchchem.com [benchchem.com]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. uma.es [uma.es]
- 20. heraldopenaccess.us [heraldopenaccess.us]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,2,2-Trifluoro-1,1-diphenylethanol Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1,1-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a primary focus on the Grignard reaction pathway. Our goal is to provide you with the causal explanations behind experimental phenomena and to offer robust, field-proven solutions to maximize your reaction yield and purity.
Primary Synthetic Route: The Grignard Reaction
The most direct and common method for synthesizing the tertiary alcohol this compound involves the nucleophilic addition of a Grignard reagent to a trifluoromethyl carbonyl compound. Two primary variations of this approach are prevalent:
-
Route A: Reaction of Phenylmagnesium Bromide (PhMgBr) with 2,2,2-Trifluoroacetophenone.
-
Route B: Reaction of excess Phenylmagnesium Bromide (PhMgBr) with an Ethyl Trifluoroacetate.[1][2][3]
This guide will focus on troubleshooting both pathways, as they share many common pitfalls related to the highly reactive and basic nature of the Grignard reagent.[4][5]
Overall Experimental Workflow
The synthesis can be visualized as a three-stage process: preparation of the Grignard reagent, the addition reaction to the carbonyl compound, and the final workup/purification.
Caption: General workflow for the Grignard synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues that lead to diminished yields. We have organized the problems by the stage of the reaction in which they are most likely to appear.
Category 1: Grignard Reagent Formation & Activity
Q1: My Grignard reaction failed to initiate. The solution remains clear, and there was no exotherm, even after warming.
A1: This is a classic and frequent problem, almost always stemming from two core issues: inactive magnesium or the presence of moisture.
-
Causality: The Grignard reaction is a redox process occurring on the surface of the magnesium metal.[6] Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the bromobenzene from reaching the reactive metal surface. Furthermore, Grignard reagents are exceptionally strong bases and will be instantly destroyed by even trace amounts of water or other protic sources.[5][7][8]
-
Troubleshooting Protocol:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and backfilling with an inert gas (Nitrogen or Argon).[7][9] Solvents like diethyl ether or THF must be anhydrous grade.
-
Activate the Magnesium: The MgO layer must be disrupted.
-
Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a glass rod in the flask to expose fresh surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium, and its disappearance from the solution (color change from purple/brown to colorless) is a good indicator of activation.[6][10] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[11]
-
-
Initiate Locally: Add a small portion of your bromobenzene solution to the activated magnesium and gently warm the spot with a heat gun. Often, a local exotherm, bubbling, or the appearance of a cloudy/grey precipitate indicates the reaction has started.[11] Once initiated, the rest of the halide can be added at a controlled rate.
-
Q2: The reaction seemed to start, but how can I be certain my Grignard reagent is active and at the expected concentration before I add my expensive trifluoro-starting material?
A2: This is an excellent question and a hallmark of a robust experimental design. Never assume your Grignard reagent has formed successfully.
-
Causality: Incomplete conversion of bromobenzene or partial decomposition of the formed Grignard reagent can lead to incorrect stoichiometry in the subsequent step, resulting in low yield and recovery of starting material.
-
Validation Methods:
-
Visual Cues: A successfully formed phenylmagnesium bromide solution is typically cloudy, grey, or brownish, and most of the metallic magnesium should be consumed.[11]
-
Quench Test (Qualitative): Before proceeding, take a very small aliquot (e.g., 0.1 mL) with a dry syringe and quench it in a test tube with dilute acid (e.g., 1M HCl). Add a drop of an organic solvent like ether, shake, and look for the characteristic smell of benzene. This confirms the presence of the phenyl anion.
-
Titration (Quantitative): For precise concentration determination, titrate an aliquot of the Grignard solution against a standard solution of a non-nucleophilic acid, like salicylic acid, using a colorimetric indicator such as 1,10-phenanthroline. This gives you the exact molarity of your active Grignard reagent, allowing for precise stoichiometric control in the next step.
-
| Method | Type | Complexity | Information Gained |
| Visual Cues | Qualitative | Low | Initial indication of reaction |
| Quench Test | Qualitative | Low | Confirms presence of Ph-Mg bond |
| Titration | Quantitative | Medium | Provides exact molarity of active reagent |
Category 2: The Addition Reaction & Byproduct Formation
Q3: I ran the reaction, but my final yield of the tertiary alcohol is very low. What are the most likely culprits?
A3: Low yield in the addition step usually points to one of three areas: a problem with the Grignard reagent (see Category 1), competing side reactions, or mechanical losses during workup.
-
Causality & Troubleshooting Workflow: The troubleshooting process should be systematic. First, confirm the quality of your nucleophile (the Grignard). If that is sound, analyze the crude product mixture to identify byproducts, which provide clues to the competing reaction pathways that consumed your reagents.
Caption: Troubleshooting decision tree for diagnosing the cause of low product yield.
Q4: My crude NMR/GC-MS shows a large amount of benzene. Where did it come from?
A4: The presence of benzene is a definitive sign that your Phenylmagnesium Bromide was quenched by a proton source.[12]
-
Causality: The phenyl carbanion in the Grignard reagent is a powerful base (the pKa of its conjugate acid, benzene, is ~43). It will readily abstract a proton from any available acidic source, which is a much faster reaction than its addition to a carbonyl.[6]
-
Potential Proton Sources:
-
Water: The most common culprit. Ensure all reagents, solvents, and glassware are scrupulously dry.[4][8]
-
Starting Material Impurities: The 2,2,2-trifluoroacetophenone or ethyl trifluoroacetate may contain acidic impurities or residual water. Purify if necessary.
-
Enolizable Protons: While 2,2,2-trifluoroacetophenone has no enolizable protons, if other ketones with α-hydrogens are used, the Grignard can act as a base to form an enolate, which is then protonated during workup to regenerate the starting ketone.[13]
-
Q5: I have a significant byproduct that I've identified as biphenyl. How can I prevent its formation?
A5: Biphenyl is the product of a Wurtz-type coupling reaction between Phenylmagnesium Bromide and unreacted bromobenzene.[6]
-
Causality: This side reaction is particularly favored under certain conditions during the formation of the Grignard reagent itself. Ph-MgBr + Ph-Br → Ph-Ph + MgBr₂
-
Optimization Strategies:
-
Control Temperature: High local temperatures during the addition of bromobenzene to magnesium can promote coupling. Maintain a gentle reflux and avoid overly vigorous initial reaction.
-
Slow Addition: Add the bromobenzene solution slowly and steadily to the magnesium suspension. This maintains a low concentration of the aryl halide in the presence of the already-formed Grignard reagent, minimizing the chance of them reacting with each other.[6]
-
Use Dilute Conditions: Running the reaction in a larger volume of solvent can also help dissipate heat and keep reagent concentrations low.
-
Q6: I am recovering a large amount of unreacted 2,2,2-trifluoroacetophenone. Why didn't the reaction go to completion?
A6: This points to an issue with either stoichiometry or reaction conditions preventing the nucleophilic attack.
-
Causality: The reaction requires at least a 1:1 molar ratio of active Grignard reagent to the ketone. If the Grignard concentration was lower than assumed, the ketone will be in excess.
-
Troubleshooting Steps:
-
Verify Grignard Concentration: This highlights the importance of titrating your Grignard reagent (see Q2) to ensure you are adding at least 1.0-1.2 equivalents.
-
Check Reagent Purity: Ensure the trifluoroacetophenone is pure and free of inhibitors.
-
Reaction Temperature: While very low temperatures can help reduce side reactions, they also slow down the desired reaction rate. If the reaction is run too cold (e.g., <-40°C) and for too short a time, it may not proceed to completion.[14][15] A common temperature range is 0°C to room temperature.[1][16]
-
Reverse Addition: Consider adding the Grignard reagent solution to the ketone solution (reverse addition). This keeps the ketone in excess initially, which can sometimes help minimize side reactions involving the Grignard reagent itself.
-
Key Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (PhMgBr)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.[11] Purge the entire apparatus with dry nitrogen or argon.
-
Magnesium Activation: Add magnesium turnings (1.1 equivalents) to the flask. Add a single crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small volume (~10%) of the bromobenzene solution to the magnesium. The iodine color should fade, and gentle bubbling or cloudiness should appear, indicating initiation. Gentle warming with a heat gun may be required.[11]
-
Addition: Once the reaction is self-sustaining (gentle reflux), add the remainder of the bromobenzene solution dropwise at a rate that maintains a steady reflux.[12]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes until most of the magnesium has been consumed.[17] The resulting grey/brown solution is ready for use.
Protocol 2: Synthesis of this compound
-
Setup: Cool the freshly prepared Phenylmagnesium Bromide solution (from Protocol 1) in an ice-water bath (0°C).
-
Substrate Addition: Prepare a solution of 2,2,2-trifluoroacetophenone (0.9 equivalents relative to the initial bromobenzene) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel.[17]
-
Reaction: Maintain the temperature at 0°C during the addition. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.[17]
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is less aggressive than a strong acid and can help prevent emulsion formation.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[18]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of the Grignard Reaction for 1,1-Diphenylethanol
Welcome to the Technical Support Center for the synthesis of 1,1-diphenylethanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your reaction for high yield and purity.
Introduction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. The synthesis of 1,1-diphenylethanol, a valuable tertiary alcohol intermediate in organic synthesis and pharmaceutical development, is typically achieved through the reaction of a phenylmagnesium halide with a suitable carbonyl compound, most commonly acetophenone or an ester like methyl benzoate.[1][2] Despite its utility, the Grignard reaction is notoriously sensitive to experimental conditions. This guide provides a comprehensive resource to navigate the intricacies of this reaction, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Grignard synthesis of 1,1-diphenylethanol.
Q1: What are the primary starting materials for synthesizing 1,1-diphenylethanol via a Grignard reaction?
A1: The two most common routes are:
-
Route A: Phenylmagnesium bromide (a Grignard reagent) and acetophenone (a ketone).[1]
-
Route B: Phenylmagnesium bromide and an ester, such as methyl benzoate or ethyl acetate. In this case, two equivalents of the Grignard reagent are required per equivalent of the ester.[3]
Q2: Why are anhydrous (dry) conditions so critical for this reaction?
A2: Grignard reagents are potent bases and will react readily with protic solvents like water.[4] This reaction, an acid-base neutralization, is much faster than the desired carbon-carbon bond formation. The presence of even trace amounts of moisture will quench the Grignard reagent, converting it to benzene and thereby significantly reducing or completely inhibiting the formation of your desired product.[5]
Q3: What is the purpose of the acidic workup step?
A3: The initial reaction between the Grignard reagent and the carbonyl compound forms a magnesium alkoxide salt. The acidic workup, typically with a dilute acid like HCl or a milder agent like aqueous ammonium chloride, serves to protonate this alkoxide, yielding the final 1,1-diphenylethanol product.[6]
Q4: Can I use an ester like ethyl acetate to make 1,1-diphenylethanol?
A4: Yes, but it's important to understand the stoichiometry. The first equivalent of the Grignard reagent will react with the ester to form an intermediate ketone (acetophenone in this case). This ketone is also reactive towards the Grignard reagent and will be immediately attacked by a second equivalent to form the tertiary alcohol. Therefore, you must use at least two equivalents of the Grignard reagent for every one equivalent of the ester to achieve a good yield.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 1,1-diphenylethanol.
Problem 1: The Grignard reaction fails to initiate.
Q: I've mixed my bromobenzene and magnesium in ether, but the reaction isn't starting. What should I do?
A: Failure to initiate is a classic Grignard problem, often related to the magnesium surface or the presence of trace inhibitors.
-
Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl or aryl halide from starting.[7]
-
Solutions:
-
Mechanical Activation: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive surface.[8]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple/brown color is a good indicator of initiation.[9] A few drops of 1,2-dibromoethane can also be used as an activator.
-
Gentle Heating: Gently warming a small portion of the reaction mixture with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.
-
Problem 2: The yield of 1,1-diphenylethanol is low.
Q: My reaction worked, but after purification, my yield is much lower than expected. What are the likely causes?
A: Low yields can stem from a variety of issues, from incomplete reaction to the formation of side products.
-
Causality & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | As mentioned in the FAQs, water will destroy your Grignard reagent.[5] | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure Reagents | Old or impure bromobenzene or acetophenone can contain inhibitors or byproducts that interfere with the reaction. | Use freshly distilled or high-purity reagents. |
| Wurtz Coupling | The Grignard reagent can react with unreacted bromobenzene to form biphenyl, a common side product.[7] This is more likely at higher concentrations of bromobenzene. | Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[10] |
| Enolization of Acetophenone | If the Grignard reagent is sterically hindered or if there are bulky groups near the carbonyl of the ketone, it can act as a base and deprotonate the α-carbon of the acetophenone, forming an enolate. This results in the recovery of the starting ketone after workup.[11] | Add the acetophenone solution to the Grignard reagent at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature. |
| Incorrect Stoichiometry | If using an ester as a starting material, an insufficient amount of Grignard reagent (less than two equivalents) will result in a low yield of the tertiary alcohol.[12] | Use at least two full equivalents of the Grignard reagent per equivalent of the ester. |
Problem 3: An unexpected side product, biphenyl, is contaminating my product.
Q: My final product is contaminated with a significant amount of biphenyl. How did this form and how can I prevent it?
A: Biphenyl is a common byproduct in the preparation of phenylmagnesium bromide.
-
Causality: Biphenyl is formed through a Wurtz-type coupling reaction where the phenyl Grignard reagent reacts with unreacted bromobenzene.[10] This side reaction is favored at higher temperatures and higher concentrations of bromobenzene.[10] The mechanism can involve radical intermediates.[13]
-
Solutions:
-
Slow Addition: Add the bromobenzene to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This keeps the concentration of unreacted bromobenzene low.
-
Temperature Control: Maintain a moderate reaction temperature. Excessive heating can promote the formation of biphenyl.[10]
-
Purification: Biphenyl can often be separated from 1,1-diphenylethanol by careful recrystallization, as their polarities and crystal packing abilities differ.
-
Optimized Laboratory Protocol
This protocol details a reliable method for the synthesis of 1,1-diphenylethanol from phenylmagnesium bromide and acetophenone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.9 g | 0.12 | 1.2 |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 | 1.0 |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 0.10 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |
| Saturated aq. NH4Cl | - | 100 mL | - | - |
| 10% HCl (optional) | - | As needed | - | - |
Step-by-Step Procedure
-
Preparation of Phenylmagnesium Bromide:
-
All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
Place the magnesium turnings in a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the bromobenzene solution to the magnesium suspension. If the reaction does not start within a few minutes (indicated by cloudiness and gentle bubbling), add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Acetophenone:
-
Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of acetophenone in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. A precipitate will likely form. The addition should take about 25-30 minutes.[14]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[15] This is a milder alternative to strong acid and helps to prevent the dehydration of the tertiary alcohol product.[6]
-
If a large amount of solid magnesium salts remains, a small amount of 10% HCl can be added to dissolve them.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude 1,1-diphenylethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is n-heptane or a mixture of diethyl ether and petroleum ether.[16]
-
Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain pure 1,1-diphenylethanol.
-
Visual Workflow and Mechanistic Diagrams
To further clarify the experimental process and underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of 1,1-diphenylethanol.
Caption: Simplified reaction mechanism for the formation of 1,1-diphenylethanol.
References
- 1. homework.study.com [homework.study.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Solved Expt. 5: Formation and Reaction of a Grignard | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gauthmath.com [gauthmath.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. quora.com [quora.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. brainmass.com [brainmass.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-1,1-diphenylethanol
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1,1-diphenylethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this valuable fluorinated building block. Here, we address common challenges encountered during purification with practical, field-tested solutions and in-depth explanations to ensure you achieve the highest purity for your downstream applications.
Part 1: Frequently Asked Questions - Compound Characteristics & Handling
This section covers fundamental properties of this compound that are critical for developing a successful purification strategy.
Question: What are the key physical properties of this compound that influence its purification?
Answer: Understanding the molecule's structure is key. This compound is a tertiary alcohol. Its key features are:
-
Two Phenyl Groups: These bulky, non-polar groups make the molecule largely hydrophobic and rigid, giving it a high propensity to crystallize. They also make it soluble in many common organic solvents.
-
A Hydroxyl (-OH) Group: This group provides a site for hydrogen bonding, which can increase its affinity for polar stationary phases like silica gel and influence its solubility in polar solvents.
-
A Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing and lipophilic group. It enhances the acidity of the adjacent hydroxyl proton compared to non-fluorinated alcohols, which can affect its interaction with basic or acidic media.
Based on these features, the compound is a crystalline solid at room temperature and is generally soluble in moderately polar to non-polar organic solvents like dichloromethane, ethyl acetate, and toluene, with lower solubility in non-polar alkanes like hexanes. Its solubility in water is negligible.
Question: What are the most likely impurities from a typical synthesis of this compound?
Answer: A common synthetic route is the addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium to 2,2,2-trifluoroacetophenone. Understanding this allows us to anticipate impurities:
-
Unreacted Starting Material: Residual 2,2,2-trifluoroacetophenone.
-
Reagent-Derived Byproducts: Biphenyl is a very common byproduct formed from the coupling of the Grignard reagent.
-
Workup Residues: Inorganic salts from the quenching and extraction steps.
-
Solvent Residues: Ether (from Grignard preparation), THF, or other reaction solvents.
Identifying these potential impurities by techniques like Thin Layer Chromatography (TLC) or ¹H NMR of the crude material is the first step in designing an effective purification workflow.
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is the preferred method for purifying this compound on a large scale due to its crystalline nature. However, several issues can arise.
Question: I've dissolved my crude product in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Primary Cause: The solution is too supersaturated, or the presence of impurities has significantly depressed the melting point of the mixture. The high concentration prevents molecules from orienting correctly into a crystal lattice as they rapidly come out of solution upon cooling.
-
Immediate Solution:
-
Reheat the mixture to dissolve the oil back into the solvent.
-
Add more of the same solvent (10-20% increments) to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[1]
-
-
Alternative Strategy (Two-Solvent System): If the problem persists, a two-solvent recrystallization is often the solution.[1] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate or toluene) in which it is very soluble. Then, slowly add a "bad" or "anti-solvent" (e.g., hexanes or heptane) in which it is poorly soluble, dropwise at an elevated temperature, until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.
Question: My compound has crystallized, but the purity hasn't improved significantly. Why?
Answer: This typically indicates that impurities are being trapped within the crystal lattice (occlusion) or are adsorbing onto the crystal surface.
-
Cause 1: Crystallization Occurred Too Quickly. Rapid crystal growth traps impurities.
-
Solution: Repeat the recrystallization, ensuring a very slow cooling rate. A slower rate allows for the selective incorporation of the desired molecule into the growing crystal lattice, excluding impurities into the mother liquor.
-
-
Cause 2: Inappropriate Solvent Choice. The chosen solvent may not effectively differentiate between the product and a key impurity in terms of solubility.
-
Solution: Perform a new solvent screen. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. Refer to the solvent selection table below for guidance.
-
Question: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is a common issue and can be optimized.
-
Cause 1: Using Too Much Solvent. The most common reason for low yield is dissolving the compound in an excessive volume of hot solvent. Even at cold temperatures, some product will remain dissolved in the mother liquor.
-
Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess. If you've added too much, you can carefully evaporate some solvent to re-saturate the solution before cooling.
-
-
Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), significant loss can occur.
-
Solution: Use a pre-warmed stemless funnel and fluted filter paper to speed up the filtration. It's also wise to use a slight excess (approx. 5-10%) of the solvent to keep the product dissolved during this step.[1]
-
-
Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.
-
Data Table: Recrystallization Solvent Selection
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | High | 100 | Insoluble. Not suitable as a primary solvent. |
| Ethanol | High | 78 | Often too good a solvent, leading to low recovery. May work if very impure. |
| Ethyl Acetate | Medium | 77 | Good "good" solvent. Dissolves well when hot. |
| Dichloromethane | Medium | 40 | Low boiling point can make it difficult to handle. Good solvent. |
| Toluene | Low | 111 | Excellent solvent. High boiling point allows for a wide temperature gradient. |
| Hexanes/Heptane | Very Low | 69 / 98 | Excellent "bad" or "anti-solvent." Poor solubility at all temperatures. |
Part 3: Troubleshooting Guide - Flash Column Chromatography
When recrystallization fails to provide the desired purity, or for small-scale purification, flash column chromatography is the method of choice.
Question: I can't find a solvent system that separates my product from a key impurity on TLC. What should I do?
Answer: Finding the right mobile phase is crucial for a successful separation.
-
The Goal: The ideal solvent system should place your product at a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[2] This provides the best balance for good separation on a column.
-
Strategy 1: Vary the Solvent Ratio. If you are using a standard system like ethyl acetate/hexanes, try a wide range of ratios (e.g., 5%, 10%, 20%, 30% ethyl acetate).
-
Strategy 2: Change the Solvents. If varying the ratio doesn't work, change the solvent components to alter the selectivity. The "like dissolves like" principle is useful here.[3]
-
Try replacing ethyl acetate with dichloromethane or diethyl ether.
-
Try replacing hexanes with toluene. A common system that provides different selectivity is Toluene/Ethyl Acetate.
-
-
Strategy 3: Use a Three-Solvent System. Adding a small amount (1-2%) of a third solvent, like methanol to a dichloromethane/hexanes mixture, can sometimes drastically improve separation of compounds with similar polarities.
Question: My product is smearing or "tailing" on the column, leading to broad fractions and poor separation. What is the cause?
Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Cause 1: Overloading the Column. Too much sample has been loaded for the column size.
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Cause 2: Strong Interaction with Acidic Silica. The hydroxyl group of your alcohol can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
Solution: Deactivate the silica gel. This can be done by running the column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine. This neutralizes the acidic sites and improves peak shape.
-
-
Cause 3: Poor Sample Loading. If the sample was loaded in a solvent that is too strong (too polar), it will spread out into a wide band at the top of the column before chromatography even begins.
-
Solution: Always dissolve your sample in the minimum amount of the mobile phase or a less polar solvent. For best results, use "dry loading": dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your packed column.
-
Question: My compound seems to be degrading on the column. How can I prevent this?
Answer: While this compound is generally stable, some tertiary alcohols can be sensitive to the acidic nature of silica gel, potentially leading to elimination (dehydration).
-
Solution 1: Deactivate the Silica. As mentioned above, adding 0.5-1% triethylamine to the eluent can neutralize the silica surface and prevent acid-catalyzed degradation.
-
Solution 2: Use an Alternative Stationary Phase. If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina. Note that you will need to re-develop your solvent system as Rf values will differ significantly from silica.
-
Solution 3: Work Quickly. Minimize the time the compound spends on the column. Use positive pressure ("flash" chromatography) to speed up the elution.[4]
Part 4: Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol assumes the presence of impurities that are more soluble in a non-polar solvent system than the desired product.
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 g of the crude this compound in the minimum amount of hot toluene (start with ~5-10 mL). Heat the mixture on a hot plate with stirring until all the solid dissolves.
-
Saturation: While the toluene solution is still hot, add hexanes dropwise with continuous swirling. Continue adding hexanes until a persistent cloudiness appears. This is the point of saturation.
-
Clarification: Add 1-2 drops of hot toluene to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. For optimal crystal growth, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity by melting point, TLC, and/or NMR spectroscopy.
Protocol 2: Flash Column Chromatography
This protocol is for purifying 1.0 g of crude material where recrystallization was ineffective.
-
Solvent System Selection: Using TLC, determine a solvent system that gives the product an Rf of ~0.3. A good starting point is 10-20% Ethyl Acetate in Hexanes.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of ~40 g of silica gel in your chosen eluent.
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.
-
Add another ~1 cm layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1.0 g of crude product in ~5 mL of dichloromethane.
-
Add ~2 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand in your packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Part 5: Visualization & Workflow
A logical workflow is essential for efficient purification. The following diagram outlines a typical decision-making process.
References
Technical Support Center: Optimizing Asymmetric Reactions with (S)-(-)-1,2,2-Triphenylethylamine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing (S)-(-)-1,2,2-Triphenylethylamine as a chiral auxiliary. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (S)-(-)-1,2,2-Triphenylethylamine as a chiral auxiliary?
(S)-(-)-1,2,2-Triphenylethylamine is a bulky and conformationally rigid chiral auxiliary primarily employed to control the stereochemical outcome of enolate reactions. Its significant steric hindrance effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus achieving high diastereoselectivity. Key applications include:
-
Asymmetric Alkylation: Stereoselective alkylation of prochiral ketones and aldehydes.
-
Asymmetric Aldol Reactions: Controlling the stereochemistry of aldol adducts.
-
Asymmetric Michael Additions: Directing the conjugate addition of enolates to α,β-unsaturated systems.
The bulky triphenylmethyl group is crucial for establishing a well-defined chiral environment, leading to predictable and often high levels of asymmetric induction.
Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes and how can I improve it?
Low diastereoselectivity is a frequent challenge and can often be traced back to the enolization step or the reaction conditions.
Troubleshooting Low Diastereoselectivity:
-
Incomplete Enolate Formation: If enolate generation is not quantitative, the remaining starting material can react non-selectively, eroding the diastereomeric excess (d.e.).
-
Solution: Ensure the use of a sufficiently strong base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), and allow for an adequate enolization time. The choice of base is critical and can influence the geometry of the resulting enolate.
-
-
Enolate Geometry (E/Z): The geometry of the enolate intermediate is paramount for high stereoselectivity. The triphenylethylamine auxiliary is designed to favor the formation of a specific enolate isomer, which then directs the electrophilic attack.
-
Solution: The choice of solvent and base can influence the E/Z ratio of the enolate. For instance, the use of coordinating solvents like tetrahydrofuran (THF) can stabilize a particular enolate geometry.
-
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity by allowing for competing reaction pathways with lower activation energy barriers.
-
Solution: Conduct the reaction at low temperatures, typically ranging from -78 °C to -40 °C, to enhance the kinetic control of the reaction.
-
Troubleshooting Guide: Common Experimental Issues
Problem 1: Difficulty with the Cleavage of the Chiral Auxiliary
After a successful diastereoselective reaction, the robust amide bond linking the auxiliary can sometimes be challenging to cleave.
Solutions for Auxiliary Cleavage:
-
Standard Conditions: The most common method for cleaving the auxiliary is through acidic or basic hydrolysis.
-
Acidic Hydrolysis: Treatment with strong acids like HCl or H₂SO₄ in a protic solvent (e.g., methanol, water) can effectively hydrolyze the amide.
-
Basic Hydrolysis: Saponification using strong bases such as KOH or NaOH in an alcohol/water mixture is also a viable option.
-
-
Reductive Cleavage: For substrates sensitive to harsh hydrolytic conditions, reductive cleavage offers a milder alternative.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the amide to the corresponding amine, releasing the chiral product.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H can selectively reduce the amide to the aldehyde, providing another pathway to the desired product.
-
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
Dissolve the substrate-auxiliary conjugate in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon, Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo to yield the crude product.
Problem 2: Epimerization of the Stereocenter During Auxiliary Removal
The newly formed stereocenter can be susceptible to epimerization under the harsh conditions often required for auxiliary cleavage, particularly if the stereocenter is adjacent to a carbonyl group.
Strategies to Prevent Epimerization:
-
Milder Cleavage Conditions: Opt for the mildest possible cleavage conditions that are effective for your substrate. Reductive cleavage methods are generally less prone to causing epimerization than harsh acidic or basic hydrolysis.
-
Temperature Control: Perform the cleavage reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Choice of Reagents: The choice of acid or base can be critical. For example, using a milder base like lithium hydroxide (LiOH) might be sufficient for hydrolysis without causing significant epimerization.
Data-Driven Optimization
The choice of solvent and temperature can have a profound impact on the diastereoselectivity of the reaction. The following table provides a summary of how these parameters can be adjusted to optimize your results.
| Parameter | Condition | Rationale | Expected Outcome |
| Solvent | Tetrahydrofuran (THF) | Coordinating solvent, can stabilize the desired enolate geometry. | High Diastereoselectivity |
| Diethyl Ether | Less coordinating than THF, may lead to different enolate ratios. | Variable Diastereoselectivity | |
| Toluene | Non-coordinating, can favor aggregation of the enolate. | Potentially Lower Selectivity | |
| Temperature | -78 °C | Favors kinetic control, minimizing side reactions and enhancing selectivity. | Highest Diastereoselectivity |
| -40 °C | A good starting point for many reactions, balancing reaction rate and selectivity. | Good Diastereoselectivity | |
| 0 °C | May be necessary for less reactive electrophiles, but risks lower selectivity. | Moderate to Low Diastereoselectivity |
Visualizing the Mechanism and Workflow
To better understand the principles behind the use of (S)-(-)-1,2,2-Triphenylethylamine, the following diagrams illustrate the mechanism of chiral induction and a typical experimental workflow.
Regioselective synthesis challenges and solutions
Welcome to the Technical Support Center for Regioselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges in achieving regiochemical control during synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered in the lab.
Troubleshooting Guides
This section provides in-depth solutions to common problems in regioselective synthesis.
Guide 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: "My electrophilic aromatic substitution reaction is giving me a mixture of ortho, meta, and para isomers, or the major product is not the one I predicted. How can I improve the regioselectivity?"
Probable Causes & Solutions:
The regiochemical outcome of an EAS reaction is primarily governed by the electronic and steric properties of the substituents already present on the aromatic ring.[1][2][3] Understanding these factors is key to troubleshooting.
Cause 1: Misinterpretation of Directing Group Effects
-
Explanation: Substituents on a benzene ring are classified as either activating or deactivating, which in turn directs the incoming electrophile to a specific position.[1][2] Electron-donating groups (EDGs) are typically ortho, para-directors, while most electron-withdrawing groups (EWGs) are meta-directors.[1][4] Halogens are an exception; they are deactivating but ortho, para-directing.[3][5]
-
Solution:
-
Re-evaluate your substituent: Correctly identify the electronic nature of the substituent(s) on your starting material. Activating groups donate electron density to the ring, making it more nucleophilic, while deactivating groups withdraw electron density.[1][3][5]
-
Consider the strength of the directing group: Strongly activating groups will have a more pronounced directing effect than weakly activating ones.[5] In cases of multiple substituents, the most activating group generally dictates the position of substitution.[1]
-
| Group Type | Electronic Effect | Directing Effect | Examples |
| Strongly Activating | Electron Donating (Resonance) | ortho, para | -NH₂, -OH, -OR |
| Moderately Activating | Electron Donating (Resonance) | ortho, para | -NHCOR, -OCOR |
| Weakly Activating | Electron Donating (Inductive) | ortho, para | -Alkyl (e.g., -CH₃) |
| Weakly Deactivating | Electron Withdrawing (Inductive) | ortho, para | -F, -Cl, -Br, -I |
| Moderately Deactivating | Electron Withdrawing (Resonance) | meta | -C=O, -SO₃H, -CN |
| Strongly Deactivating | Electron Withdrawing (Inductive) | meta | -NO₂, -NR₃⁺, -CF₃ |
Cause 2: Unforeseen Steric Hindrance
-
Explanation: While electronic effects are often the primary driver, steric hindrance can significantly influence the ratio of ortho to para products.[6][7] A bulky substituent on the ring or a bulky incoming electrophile will disfavor substitution at the sterically hindered ortho position, leading to a higher yield of the para isomer.[6][7]
-
Solution:
-
Modify the electrophile: If possible, use a less sterically demanding electrophile.
-
Modify the directing group: If your synthesis plan allows, you could temporarily install a smaller directing group.
-
Change reaction temperature: Lowering the temperature can sometimes increase selectivity by favoring the kinetically controlled product, which may be the less sterically hindered isomer.[8]
-
Cause 3: Issues with Friedel-Crafts Reactions
-
Explanation: Friedel-Crafts alkylations are notoriously prone to issues that affect regioselectivity. Carbocation rearrangements can lead to unexpected products.[9][10] Also, the alkylated product is more reactive than the starting material, which can lead to polyalkylation.
-
Solution:
-
Use Friedel-Crafts Acylation: Acylation reactions do not suffer from carbocation rearrangements because the acylium ion is resonance-stabilized.[10] The product of acylation is also deactivated, preventing further reactions.[10] The acyl group can then be reduced to an alkyl group if desired.
-
Control Reaction Conditions: In alkylations, using a large excess of the aromatic compound can minimize polyalkylation.
-
Workflow for Troubleshooting EAS Regioselectivity
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Automated Synthesis Processes
Welcome to the Technical Support Center for Automated Synthesis. As a Senior Application Scientist, I've designed this guide to provide not just procedural solutions but also the underlying scientific reasoning to help you diagnose and resolve issues encountered during your automated experiments. This resource is structured to empower you, the researcher, to move from problem identification to resolution with confidence and a deeper understanding of your automated system.
General System & Software Troubleshooting
Automated synthesis platforms are complex systems where hardware and software must work in perfect harmony. When they don't, the resulting errors can be cryptic. This section addresses common software-related issues and system-level error flags.
Q1: My synthesis platform is showing a generic "Unable to Calculate Result" or similar error flag. What are the first steps?
A1: This type of error is often related to an abnormality in the analytical readings, such as absorbance measurements during reaction monitoring.[1] The system flags this when the data it receives falls outside of its expected parameters, making a concentration or yield calculation impossible.
Causality & Troubleshooting Steps:
-
Inspect the Reaction Environment: The primary suspect is often an issue within the reaction vessel or cuvette. Check for overflows, flooding, or significant bubbles that could interfere with the light path of an optical sensor.[1] If the cuvette wheel is wet, it requires appropriate cleaning and drying.[1]
-
Verify Sample and Reagent Integrity:
-
Sample Quality: If only one or a few samples are flagging this error, inspect the sample itself. High optical density due to lipemia, icterus, or hemolysis can interfere with readings.[1] In such cases, diluting the sample and re-analyzing may be necessary.[1]
-
Reagent Volume & Quality: Ensure there is sufficient reagent volume. Some systems use liquid level detection, and using non-manufacturer-approved reagent bottles can lead to erroneous volume calculations.[1] Also, check for expired reagents, which may be indicated by a specific flag (e.g., an "a" next to the result).[1] Always replace expired reagents and recalibrate if necessary.[1]
-
-
Check System Connections: Ensure all tubing is correctly connected and there are no leaks or blockages.
-
Review the Software Logs: The system's software log is a vital source of information. It can provide more specific error codes or descriptions that can help pinpoint the root cause.
Q2: The system software is lagging or has become unresponsive. How can I troubleshoot this?
A2: Software performance issues can stem from a variety of sources, from communication breakdowns between system components to the sheer volume of data being processed. In complex laboratory environments, ensuring seamless information flow is crucial.[2]
Causality & Troubleshooting Steps:
-
Restart the Control Software: This is often the simplest and most effective first step. A restart can clear temporary files and resolve minor glitches.
-
Check for Communication Errors: Modern labs often have multiple instruments connected. Communication problems between different components can lead to software issues.[2] Ensure all network cables are securely connected and that there are no network outages.
-
Review Data Management and Storage: Automated systems generate vast amounts of data. Errors can occur when manually transcribing results from the machine's output.[2] Ensure your laboratory information management system (LIMS) is functioning correctly and that there is adequate storage space on the system's computer.
-
Look for Software Updates: Check with the instrument manufacturer for any available software patches or updates that might address known bugs.
-
Isolate the Issue: If possible, try running a very simple, standard protocol. If this completes successfully, the issue may lie with the complexity of the specific protocol you are trying to run.
Hardware and Robotics Failures
The physical components of an automated synthesis system are subjected to repetitive tasks and can be prone to wear and tear. Here, we address common hardware and robotic malfunctions.
Q1: A robotic arm has failed to move or appears to be misaligned. What is the diagnostic process?
A3: Robotic arm failures can be categorized into mechanical, electrical, and programming faults.[3] A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
Below is a decision tree to guide the diagnostic process for a robotic arm failure.
Caption: A workflow for diagnosing robotic arm failures.
Detailed Steps:
-
Initial Triage: Quickly differentiate between a potential hardware or software issue.[4] Can you hear the motors trying to engage? Are there any visible signs of damage?
-
Electrical System Check: Verify all power and data connections are secure. Check for any tripped circuit breakers or blown fuses. Inspect cables for damage or fraying.[3]
-
Mechanical Inspection: Examine the robotic arm's moving parts for any signs of jams, wear and tear, or misalignment.[3] Ensure there are no physical obstructions impeding its movement.
-
Sensor and Motor Verification: Check that all sensors are functioning correctly and are properly calibrated. Faulty sensors can provide incorrect information to the controller, leading to improper movement.[5] Also, ensure the motors are operating at the appropriate speed and power.[3]
-
Software and Programming: If the arm moves correctly during manual control but fails during an automated run, the issue may be in the programming.[3] Review the code for errors in logic or commands.
Q2: My system is experiencing liquid handling inaccuracies (e.g., incorrect volumes dispensed). What are the potential causes?
A4: Accurate liquid handling is fundamental to reproducible synthesis. Inaccuracies can be traced back to several factors, from simple environmental issues to hardware degradation.
Common Causes and Solutions:
| Potential Cause | Scientific Explanation & Causality | Troubleshooting Steps |
| Air Bubbles in Tubing | Air is compressible, unlike liquids. Bubbles in the fluid path will compress during aspiration and expand during dispensing, leading to inaccurate volumes. | 1. Prime the system multiple times to flush out any air. 2. Visually inspect all tubing for visible bubbles. 3. Ensure reagent reservoirs are not running empty, which can introduce air into the system. |
| Incorrect Liquid Class Settings | Different solvents have varying viscosity, vapor pressure, and density. The liquid handling system must be calibrated for these properties to ensure accurate dispensing. | 1. Verify that the correct liquid class is selected for the solvent being used. 2. If a custom solvent is being used, create a new liquid class and calibrate it according to the manufacturer's instructions. |
| Clogged Tubing or Dispense Tips | Particulate matter from reagents or reactions can partially or fully block the fluid path, restricting flow and causing inaccurate dispensing. | 1. Attempt to clear the clog by flushing with an appropriate solvent. 2. If flushing fails, carefully remove and sonicate the tip or tubing. 3. Replace the tip or tubing if the clog cannot be cleared. |
| Worn Piston Seals | Over time, the seals in syringe pumps can wear out, leading to a poor seal and leakage. This results in less liquid being aspirated and dispensed than intended. | 1. Visually inspect the syringe for any signs of leakage. 2. If the system has a pressure sensor, monitor for pressure drops during operation. 3. Replace worn piston seals as part of regular preventative maintenance. |
Reaction Optimization and Synthesis Failures
Even with perfectly functioning hardware and software, the chemistry itself can present challenges. This section focuses on troubleshooting the synthesis process.
Q1: I am observing low or inconsistent yields for a reaction that should be robust. How can I use the automated system to diagnose this?
A5: Inconsistent yields are often a result of subtle variations in reaction conditions. An automated system is a powerful tool for diagnosing these issues through systematic experimentation. The "one factor at a time" (OFAT) approach is often insufficient as it ignores potential interactions between parameters.[6]
A Systematic Approach to Optimization:
-
Define the Experimental Space: Identify all the variables that could be affecting the reaction yield. These can be categorical (e.g., catalyst, solvent) or continuous (e.g., temperature, concentration, residence time).[6]
-
Employ a Design of Experiments (DoE) Approach: Instead of OFAT, use a DoE methodology to efficiently explore the parameter space and identify interactions between variables. Many automated synthesis platforms have software modules to assist in setting up these experiments.
-
Leverage Machine Learning and Self-Optimization: Modern approaches utilize machine learning algorithms, such as Bayesian optimization, to guide the optimization process.[7][8] The system uses the results from previous experiments to intelligently choose the next set of conditions to maximize the desired outcome, such as yield.[7] This can significantly accelerate the discovery of optimal reaction conditions.[6]
Caption: A closed-loop self-optimization process for chemical reactions.[7]
Q2: My reaction is producing unexpected impurities. What are the likely culprits in an automated setup?
A6: The appearance of impurities can be due to a number of factors, some of which are specific to automated systems.
Potential Sources of Impurities:
-
Reagent Stability and Storage: Automated systems may have reagents stored on-deck for extended periods. Ensure that all reagents are stable under these conditions and have not expired.[1]
-
Cross-Contamination: Improper washing of probes, tubing, or reaction vessels between steps can lead to cross-contamination from previous reactions. Review and optimize the wash steps in your protocol.
-
Atmospheric Contamination: Ensure that reactions sensitive to air or moisture are performed under an inert atmosphere, and that the inert gas supply is pure and functioning correctly.
-
Leaching from System Components: At elevated temperatures or with aggressive solvents, components of the system (e.g., tubing, seals) could potentially leach impurities into the reaction mixture.
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" of high concentration, which can promote side reactions. Verify that the mixing parameters (e.g., stirring speed, sonication power) are adequate for the reaction scale and viscosity.
Purification and Post-Synthesis Challenges
The final steps of purification and analysis are critical for obtaining pure compounds and accurate data. Automation in this stage brings its own set of challenges.
Q1: The automated purification system (e.g., HPLC) is giving poor separation or low recovery. What should I check?
A7: Purification is often the bottleneck in the design-make-test cycle.[9][10] Poor performance in automated purification can often be rectified by systematically checking a few key areas.
Troubleshooting Automated Purification:
-
Solvent and Mobile Phase Integrity:
-
Ensure all solvents are of the appropriate purity (e.g., HPLC grade) and have been properly degassed.
-
Verify that the mobile phase composition is correct and that the pumps are mixing the solvents accurately.
-
-
Column Health:
-
The chromatography column is a consumable that degrades over time. Check the column's backpressure; a sudden increase can indicate a blockage.
-
If the peak shape is poor (e.g., tailing or fronting), the column may be overloaded or nearing the end of its life.
-
-
Method Parameters:
-
Loading: Overloading the column is a common cause of poor separation. Try injecting a smaller amount of the crude sample.
-
Gradient: The elution gradient may not be optimal for your compound. Adjust the gradient to provide better separation of the target compound from impurities.
-
Flow Rate: Ensure the flow rate is appropriate for the column dimensions.
-
-
Sample Preparation:
Q2: I'm having issues with automated sample workup, such as liquid-liquid extractions. What are common failure points?
A8: Automating liquid-liquid extractions can be challenging due to the formation of emulsions and difficulties in accurately detecting the phase boundary.[12]
Common Issues and Solutions:
-
Emulsion Formation: Particulates in real reaction mixtures can stabilize emulsions, making phase separation difficult.[12]
-
Solution: Incorporate an inline filtration step before the extraction. Adding a small amount of a different solvent or a salt solution can also help to break up emulsions.
-
-
Inaccurate Phase Detection: Optical sensors can sometimes struggle to accurately identify the interface between two phases, especially if the phases are not clear.
-
Solution: Conductivity has proven to be a reliable and flexible method for phase detection in real reaction mixtures.[12] If your system uses an optical sensor, ensure it is clean and properly calibrated.
-
-
Incomplete Extraction: This can occur if the mixing is insufficient or the residence time in the mixing chamber is too short.
-
Solution: Increase the mixing intensity or the time allowed for the two phases to be in contact. Ensure the solvent ratios are appropriate for the partition coefficient of the target compound.
-
By systematically working through these troubleshooting guides, you can effectively diagnose and resolve many of the common issues that arise in automated synthesis, leading to more efficient, reliable, and reproducible scientific outcomes.
References
- 1. forensicrti.org [forensicrti.org]
- 2. How to reduce laboratory errors with automation [biosero.com]
- 3. borunte.net [borunte.net]
- 4. prezi.com [prezi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: An Objective Analysis of 2,2,2-Trifluoro-1,1-diphenylethanol and Industry-Standard Alternatives
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 1:1 mixture of both enantiomers—is a frequent and crucial step. This process, known as chiral resolution, remains a cornerstone of stereoselective synthesis.
One of the most enduring and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture (e.g., a racemic amine or carboxylic acid) with an enantiomerically pure resolving agent. The resulting products are diastereomers, which, unlike the original enantiomers, possess distinct physical properties such as solubility, allowing for their separation by classical techniques like fractional crystallization.[2]
This guide provides a comprehensive comparison of several chiral resolving agents, with a special focus on the theoretical evaluation of 2,2,2-Trifluoro-1,1-diphenylethanol against widely-used and well-documented agents like tartaric acid, mandelic acid, and camphorsulfonic acid. We will delve into the principles governing their efficacy, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.
The Subject of Inquiry: this compound
This compound is a chiral alcohol distinguished by its trifluoromethyl group and two phenyl rings attached to the chiral carbon. A thorough review of the scientific literature indicates that while structurally similar fluorinated alcohols, such as 2,2,2-trifluoro-1-phenylethanol and Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol), are well-known as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy, the use of this compound as a classical resolving agent for diastereomeric salt formation and crystallization is not documented.
Theoretical Considerations for this compound as a Resolving Agent:
-
Acidity: As a neutral alcohol, this compound is not suited for the direct resolution of racemic bases or acids through diastereomeric salt formation, which is the primary mechanism for the other agents discussed in this guide. Classical resolution by this method requires an acid-base reaction.
-
Potential for Covalent Derivatization: It could potentially be used to resolve racemic acids by forming diastereomeric esters. This, however, adds synthetic steps (esterification and subsequent hydrolysis) compared to direct salt formation.
-
Steric Hindrance: The two bulky phenyl groups at the chiral center might provide a rigid and well-defined chiral environment, which could be advantageous for creating diastereomeric pairs with significant differences in their crystal packing. However, this same steric bulk could also hinder the formation of well-ordered crystalline structures.
Given the absence of experimental data for its use in classical resolution, this guide will focus on a detailed, data-driven comparison of established acidic resolving agents. The insights gained from understanding these agents will provide a framework for hypothetically assessing the potential of novel candidates like this compound.
Established Chiral Resolving Agents: A Head-to-Head Comparison
The selection of an optimal chiral resolving agent is often a blend of theoretical consideration and empirical screening.[3] The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant solubility difference to facilitate separation.[4] For the purpose of a focused comparison, we will examine the resolution of a model racemic amine, 1-phenylethylamine, with three widely used acidic resolving agents.
| Resolving Agent | Structure | Key Attributes |
| (R,R)-(+)-Tartaric Acid | A naturally occurring, inexpensive dicarboxylic acid. Its derivatives are also widely used.[5] | Readily available, cost-effective, and extensively documented. The two carboxylic acid groups and two hydroxyl groups offer multiple points for hydrogen bonding, leading to well-defined crystal structures. |
| (S)-(+)-Mandelic Acid | An alpha-hydroxy carboxylic acid with an aromatic ring. | The aromatic ring can participate in π-π stacking interactions, which can be crucial for diastereomeric recognition and differential crystal packing.[6] |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | A strong sulfonic acid derived from camphor. | Its high acidity makes it suitable for resolving weakly basic amines. The rigid bicyclic structure can enforce a specific conformation in the resulting diastereomeric salt.[7] |
Performance Data: Resolution of (±)-1-Phenylethylamine
The following table summarizes representative experimental data for the resolution of racemic 1-phenylethylamine with the aforementioned resolving agents. It is crucial to note that yields and enantiomeric excess (ee%) are highly dependent on specific experimental conditions, including solvent, temperature, and the number of recrystallizations.
| Resolving Agent | Solvent | Isolated Enantiomer | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Recovered Amine | Reference |
| (R,R)-(+)-Tartaric Acid | Methanol | (S)-(-)-1-Phenylethylamine | Varies | Often requires recrystallization to achieve >95% | [8][9] |
| (S)-(+)-Mandelic Acid | Water/Acetic Acid | (R)-(+)-1-Phenylethylamine | ~75-80% | >95% | [10] |
| (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | (R,R)-piperazine | 25% (after one crystallization) | 98% | [7] |
Experimental Workflows and Methodologies
The successful implementation of chiral resolution by diastereomeric salt formation hinges on a meticulously executed experimental protocol. The general workflow is depicted below.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Detailed Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (R,R)-(+)-Tartaric Acid
This protocol is a representative example and may require optimization for scale and desired purity.[8]
Materials:
-
(±)-1-Phenylethylamine
-
(R,R)-(+)-Tartaric Acid
-
Methanol
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 6.25 g of (R,R)-(+)-tartaric acid in 100 mL of methanol. Gentle heating on a hotplate may be necessary to achieve complete dissolution. b. To the warm solution, slowly add 5.3 mL of (±)-1-phenylethylamine. Caution: The reaction is exothermic; rapid addition may cause the solution to boil over.[11] c. Once the addition is complete, gently boil the solution for 15 minutes. d. Allow the solution to cool to room temperature, seal the flask, and let it stand for at least 24 hours to allow for slow crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: a. Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol. b. Dry the crystals on a filter paper and record the yield. Do not discard the filtrate , as it contains the other diastereomer.
-
Liberation of the (S)-(-)-1-Phenylethylamine: a. Partially dissolve the collected crystals in approximately 50 mL of water. b. Add approximately 4.5 mL of 50% aqueous NaOH solution to make the solution strongly basic (check with pH paper). c. Transfer the basic aqueous solution to a separatory funnel and extract with two 30 mL portions of diethyl ether. d. Combine the ether extracts and dry over anhydrous sodium sulfate. e. Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
Analysis: a. Determine the yield and enantiomeric excess of the recovered amine using polarimetry or chiral chromatography.
Mechanistic Insights: The Basis of Chiral Recognition
The efficiency of a chiral resolution is fundamentally dependent on the degree of interactional difference between the two diastereomeric salts in the crystal lattice. This discrimination arises from a combination of ionic bonding, hydrogen bonding, and van der Waals interactions, including π-π stacking.
Caption: Formation of diastereomeric salts with different properties.
The rigid structures of resolving agents like camphorsulfonic acid or the multiple hydrogen bonding sites in tartaric acid provide a well-defined chiral environment that can lead to significant differences in the crystal packing energies of the two diastereomers, thus promoting the selective crystallization of one over the other.
Conclusion and Future Outlook
The classical method of chiral resolution via diastereomeric salt formation remains a powerful, scalable, and economically viable technique for obtaining enantiomerically pure compounds.[12] Established resolving agents such as tartaric acid, mandelic acid, and camphorsulfonic acid offer a robust toolkit for the resolution of a wide array of racemic amines and acids. The choice among them is dictated by the specific substrate and requires empirical optimization of conditions.
While this compound is not a conventional resolving agent for diastereomeric salt formation due to its alcoholic nature, its structural features—notably the bulky phenyl groups and the trifluoromethyl moiety—suggest potential for chiral recognition. Future research could explore its use in forming diastereomeric esters for the resolution of chiral acids, or in the development of novel chiral recognition systems. For now, the well-trodden path of using established acidic resolving agents provides a reliable and effective strategy for researchers, scientists, and drug development professionals in their quest for enantiomeric purity.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral_resolution [chemeurope.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 11. Solved In this experiment (S)-(-)-l-phenylethylamine will be | Chegg.com [chegg.com]
- 12. advanceseng.com [advanceseng.com]
A Comparative Guide to Chiral Resolving Agents: Efficacy in the Resolution of Racemic Amines
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture remains a cornerstone of stereoselective chemistry. While asymmetric synthesis provides an elegant solution to obtaining enantiopure compounds, classical chiral resolution through the formation of diastereomeric salts is a robust, scalable, and often more pragmatic approach for industrial applications.[1]
This guide provides a comparative analysis of the efficacy of common chiral resolving agents for the separation of racemic amines, a frequent challenge in the synthesis of active pharmaceutical ingredients (APIs). Our focus will be on three widely employed acidic resolving agents: L-(+)-Tartaric Acid , (R)-(-)-Mandelic Acid , and (1S)-(+)-10-Camphorsulfonic Acid .
A preliminary investigation into the use of 2,2,2-Trifluoro-1,1-diphenylethanol as a chiral resolving agent for diastereomeric salt formation did not yield documented applications in the peer-reviewed literature. This is likely due to the absence of an acidic or basic functional group necessary for salt formation with a racemate. Chiral alcohols are more commonly employed as chiral auxiliaries in asymmetric synthesis or as analytes for resolution themselves. Therefore, this guide will focus on established and well-documented resolving agents to provide actionable insights for researchers and drug development professionals.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[2] By reacting a racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubility in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated. Subsequent liberation of the amine from the purified salt regenerates the desired enantiomer in a non-racemic form.
The overall workflow can be visualized as follows:
Comparative Performance of Chiral Resolving Agents
The choice of resolving agent is critical and often empirical, though guided by structural considerations. An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer. Below is a comparison of the performance of L-(+)-Tartaric Acid, (R)-(-)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid in the resolution of the model racemic amine, 1-phenylethylamine.
| Resolving Agent | Racemic Amine | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | Methanol | ~80-90 (of less soluble salt) | >85 | [3] |
| (R)-(-)-Mandelic Acid (PEGylated) | 1-Phenylethylamine | Methanol | 82 | 83 (1st cycle), 91 (2nd cycle) | [4] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | Dichloromethane | 62 (for one enantiomer) | 98 (for one enantiomer), 73 (for the other) | [5] |
Note: The data for camphorsulfonic acid is for a different, but structurally relevant, diamine due to a lack of directly comparable data for 1-phenylethylamine in the reviewed literature. The performance of a resolving agent is highly substrate and condition-dependent.
Causality of Chiral Recognition: A Mechanistic Insight
The efficiency of a chiral resolution is fundamentally linked to the intermolecular interactions within the crystal lattice of the diastereomeric salts. The combination of ionic bonding, hydrogen bonding, and van der Waals interactions dictates the packing efficiency and, consequently, the solubility.
-
Tartaric Acid: Possesses multiple hydroxyl and carboxylic acid groups, allowing for the formation of extensive three-dimensional hydrogen-bonding networks. The rigid and highly functionalized structure of tartaric acid can lead to significant differences in the packing of the diastereomeric salts, resulting in a pronounced solubility difference.[6]
-
Mandelic Acid: The presence of a phenyl group allows for potential π-π stacking interactions in addition to hydrogen bonding from the hydroxyl and carboxylic acid groups. The interplay of these interactions contributes to the chiral recognition and differential solubility of the diastereomeric salts.
-
Camphorsulfonic Acid: This resolving agent combines a bulky, rigid camphor backbone with a strongly acidic sulfonic acid group. The steric bulk of the camphor moiety can create significant differences in the crystal packing of the diastereomeric salts, while the sulfonic acid group ensures strong ionic interactions with the amine.[5]
Experimental Protocols
The following are representative protocols for the chiral resolution of a racemic amine using the discussed resolving agents.
Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required.
-
Salt Formation: Cautiously add 6.1 mL of racemic 1-phenylethylamine to the warm tartaric acid solution. An exothermic reaction will occur.
-
Crystallization: Allow the mixture to cool to room temperature, during which the less soluble diastereomeric salt will begin to crystallize. For optimal crystallization, the flask can be loosely covered and left undisturbed for 24 hours.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Amine: Dissolve the collected crystals in approximately 20 mL of water and add 3-4 mL of 50% aqueous sodium hydroxide solution until the salt is completely dissolved and the solution is basic.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (2 x 30 mL).
-
Isolation of Enantiomer: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the resolved amine.
Protocol 2: Resolution of (±)-1-Phenylethylamine with (R)-(-)-Mandelic Acid (PEGylated)[4]
-
Salt Formation: Dissolve 10 g (1 mmol) of PEGylated-(R)-mandelic acid in 50 mL of methanol. Add the racemic 1-phenylethylamine (2 mmol) and stir the mixture at room temperature for 12 hours.
-
Crystallization: Cool the mixture to 0–5 °C and stir for 1 hour to induce precipitation of the diastereomeric salt.
-
Isolation: Add 20 mL of cold methanol to the slurry and collect the solid by filtration. Wash the cake with 10 mL of cold methanol.
-
Liberation of the Amine: Dissolve the collected solid in 50 mL of methanol and acidify with concentrated hydrochloric acid. Cool to 0–5 °C.
-
Purification: The precipitated PEGylated resolving agent can be recovered by filtration. The filtrate containing the amine hydrochloride can be neutralized with a base and the free amine extracted as described in Protocol 1.
Protocol 3: Representative Resolution of a Racemic Diamine with (1S)-(+)-10-Camphorsulfonic Acid[5]
-
Salt Formation: In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) in 100 mL of dichloromethane.
-
Crystallization: Stir the mixture at 25°C for 24 hours. The less soluble diastereomeric salt will precipitate.
-
Isolation: Collect the precipitate by filtration.
-
Liberation of the Amine: Suspend the precipitate in a mixture of dichloromethane and 2M aqueous sodium carbonate solution. Stir until all the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Isolation of Enantiomer: Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and evaporate the solvent to obtain the resolved diamine.
Conclusion
The selection of a chiral resolving agent is a multi-faceted decision that depends on the specific substrate, desired purity, and process economics. Tartaric acid, mandelic acid, and camphorsulfonic acid each offer distinct advantages due to their unique structural features, which influence the intermolecular interactions governing the efficiency of diastereomeric salt crystallization. While a universal resolving agent does not exist, a systematic screening of these and other commercially available agents, coupled with an understanding of the underlying principles of chiral recognition, will empower researchers to develop efficient and scalable resolution processes.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to J-Coupling Spectrum Analysis for the Structural Confirmation of 2,2,2-Trifluoroethanol
For researchers and professionals in drug development and chemical sciences, the unambiguous structural confirmation of molecules is a cornerstone of rigorous scientific practice. Fluorinated compounds, in particular, present unique challenges and opportunities in their analysis. This guide provides an in-depth exploration of using J-coupling, or scalar coupling, in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2,2,2-trifluoroethanol (TFE), a widely used solvent and building block in medicinal chemistry. We will compare this fundamental technique with more advanced NMR methods, offering field-proven insights into experimental choices and data interpretation.
The Principle: Why J-Coupling is a Definitive Structural Probe for TFE
J-coupling is an indirect interaction between nuclear spins mediated by the bonding electrons that connect them.[1] This interaction, which is independent of the external magnetic field strength, causes the splitting of NMR signals into multiplets.[2] The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides definitive information about the connectivity of atoms within a molecule.[1][2]
For 2,2,2-trifluoroethanol (CF₃CH₂OH), the key structural feature is the ethyl group substituted with three fluorine atoms on one carbon and a hydroxyl group on the other. The most informative coupling for confirming this structure is the three-bond coupling (³J) between the methylene protons (-CH₂) and the trifluoromethyl fluorines (-CF₃).
-
¹H NMR Perspective: The two protons of the methylene group are coupled to the three equivalent fluorine atoms. According to the n+1 rule, this splits the -CH₂ signal into a quartet (3+1 = 4 peaks).
-
¹⁹F NMR Perspective: Conversely, the three equivalent fluorine atoms of the trifluoromethyl group are coupled to the two protons of the methylene group. This splits the -CF₃ signal into a triplet (2+1 = 3 peaks).
The crucial, self-validating aspect of this analysis is that the coupling constant, ³J(H-F), measured from the splitting in the ¹H spectrum must be identical to the ³J(H-F) measured from the ¹⁹F spectrum. This reciprocal relationship provides unequivocal evidence for the CF₃-CH₂ moiety.
The J-Coupling Spectrum of 2,2,2-Trifluoroethanol: Expected Values
In a typical ¹H NMR spectrum of TFE (e.g., in CDCl₃), the methylene (-CH₂) protons appear as a quartet around 3.9 ppm. The hydroxyl (-OH) proton is a broad singlet whose chemical shift is highly dependent on concentration, temperature, and solvent. The key interaction, the three-bond H-F coupling, falls within a typical range for such arrangements.
| Coupling Interaction | Nuclei Involved | Typical J-Value (Hz) | Observed Multiplet (in TFE) |
| Three-Bond H-F Coupling | H-C-C-F | 2 - 15 Hz | ¹H Spectrum: Quartet for -CH₂ ¹⁹F Spectrum: Triplet for -CF₃ |
| Three-Bond H-H Coupling | H-C-O-H | 5 - 8 Hz | ¹H Spectrum: Triplet for -OH (often not observed due to exchange) |
| Two-Bond H-C-F Coupling | H-C-F | 40 - 60 Hz | Not present in TFE |
Table 1: Expected J-coupling constants for 2,2,2-trifluoroethanol. The ³J(H-F) value is the primary focus for structural confirmation.[3]
Experimental Protocol: Acquiring a High-Resolution Spectrum
Acquiring high-quality data is paramount for accurate J-coupling analysis. The goal is to achieve sufficient resolution to clearly resolve the fine structure of the multiplets.
Step-by-Step Methodology:
-
Sample Preparation:
-
Use an analytical standard of 2,2,2-trifluoroethanol to ensure sample purity.
-
Dissolve ~5-10 mg of TFE in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly influence chemical shifts and coupling constants.
-
Filter the sample into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & ¹H Spectrum Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D proton spectrum using a simple pulse-acquire sequence (e.g., 'zg' on Bruker systems).
-
Key Parameter—Resolution: Ensure a sufficiently long acquisition time (at least 2-3 seconds) and a small spectral width that encompasses all signals to achieve high digital resolution. This is critical for accurately measuring the J-coupling values.
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹⁹F Spectrum Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a 1D fluorine spectrum. It is common to run ¹⁹F NMR experiments with proton decoupling off to observe the H-F coupling.
-
The wide chemical shift range of ¹⁹F NMR must be considered when setting the spectral width.[4]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Use the spectrometer software to measure the distance in Hz between the peaks of the -CH₂ quartet and the -CF₃ triplet. Verify that the measured J-values are identical.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of TFE using J-coupling is straightforward and can be visualized as a self-validating loop.
Comparison with Alternative & Complementary NMR Techniques
While 1D J-coupling analysis is powerful and often sufficient for a simple molecule like TFE, more complex fluorinated structures demand a multi-technique approach. Understanding the alternatives provides a complete picture of modern structural elucidation.
| Technique | Information Provided | Application to TFE | Advantages | Limitations |
| 1D J-Coupling | Through-bond connectivity (2-4 bonds), stereochemistry. | Confirms CF₃-CH₂ linkage via ³J(H-F). | Fast, direct, and quantitative. Provides unequivocal proof of direct connectivity. | Can be ambiguous in complex, overlapping spectra. Provides no through-space information. |
| ¹³C NMR {¹H} | Carbon skeleton, chemical environment. | Shows two carbon signals; C1 (CH₂) is a quartet due to ¹J(C-F), C2 (CF₃) is a triplet due to ²J(C-H). | Directly observes the carbon backbone. | Lower sensitivity than ¹H NMR. |
| 2D COSY | ¹H-¹H correlations through 2-3 bonds. | Would show a cross-peak between -CH₂ and -OH if coupling is present and exchange is slow. | Excellent for mapping out proton spin systems. | Not useful for the key CF₃-CH₂ correlation in TFE. |
| 2D HMBC | ¹H-¹³C or ¹⁹F-¹³C long-range correlations (2-4 bonds). | Shows correlation from -CH₂ protons to the -CF₃ carbon, and from -CF₃ fluorines to the -CH₂ carbon. | Powerfully connects different spin systems across heteroatoms. Essential for complex molecules. | Requires longer acquisition times; optimization of delays is needed. |
| 2D HOESY | ¹H-¹⁹F correlations through space (NOE). | Confirms the spatial proximity of the -CH₂ and -CF₃ groups. | Provides conformational and proximity information, independent of bonding. | NOE effects can be weak; requires careful interpretation. |
Table 2: Comparison of NMR techniques for the structural analysis of fluorinated compounds.
The choice of experiment depends on the complexity of the molecule. For a known, simple structure like TFE, 1D ¹H and ¹⁹F NMR are sufficient. For a novel, complex fluorinated pharmaceutical, a full suite of 2D experiments would be required.
Conclusion: Expertise in Application
For 2,2,2-trifluoroethanol, the analysis of the ³J(H-F) coupling constant is a textbook example of a robust, self-validating system for structural confirmation. The reciprocal nature of the quartet in the ¹H spectrum and the triplet in the ¹⁹F spectrum, both defined by the same coupling constant, leaves no room for ambiguity regarding the core CF₃-CH₂ connectivity.
As a Senior Application Scientist, my recommendation is to always begin with the fundamentals. A high-resolution 1D ¹H and ¹⁹F NMR experiment is often the quickest and most definitive way to confirm the identity and purity of known fluorinated compounds like TFE. For the elucidation of novel or more complex structures, these fundamental 1D experiments provide the essential starting point upon which the intricate puzzle is assembled using advanced 2D correlation techniques. Understanding the causality—why a specific multiplet pattern appears—is the key to transitioning from routine analysis to expert structural elucidation.
References
A Researcher's Guide to Solvent Selection in Nucleophilic Peptide Arylation: A Comparative Study
The strategic modification of peptides through arylation is a cornerstone of modern drug discovery and chemical biology. This powerful technique allows for the introduction of aromatic moieties that can enhance binding affinity, improve proteolytic stability, and introduce biophysical probes. Among the various arylation methods, nucleophilic aromatic substitution (SNAr) stands out for its operational simplicity and broad applicability. However, the success of a nucleophilic peptide arylation is profoundly influenced by the choice of reaction solvent. This guide provides a comprehensive comparison of commonly employed solvents, supported by experimental insights, to empower researchers in making informed decisions for their specific applications.
The Pivotal Role of the Solvent in Peptide Arylation
The solvent in a nucleophilic peptide arylation reaction is not merely an inert medium but an active participant that governs the delicate interplay between the peptide nucleophile and the arylating agent. Its properties directly impact several critical aspects of the reaction:
-
Solubility: Peptides, particularly those with diverse amino acid compositions, can exhibit a wide range of polarities.[1] The solvent must effectively solubilize both the peptide and the arylating agent to ensure a homogeneous reaction environment.
-
Nucleophilicity: The inherent reactivity of the nucleophilic side chains of amino acids (e.g., the thiol of cysteine or the amine of lysine) can be significantly modulated by the solvent.[2][3] Polar protic solvents, for instance, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that dampens its reactivity.[2][4] In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile "naked" and more reactive.[5]
-
Chemoselectivity: Peptides often possess multiple nucleophilic sites. The solvent can play a crucial role in directing the arylation to a specific amino acid residue, a phenomenon known as chemoselectivity.[6] This is particularly important when targeting a specific residue, such as a cysteine, in the presence of other nucleophiles like lysine.[6]
-
Reaction Rate: By influencing the stability of the reactants and the transition state of the reaction, the solvent can dramatically affect the reaction kinetics.[7]
Comparative Analysis of Common Solvents
To provide a clear and objective comparison, this guide will focus on four commonly used solvents in nucleophilic peptide arylation: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and 2,2,2-Trifluoroethanol (TFE).
Solvent Properties at a Glance
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent solubilizing power for a wide range of peptides and reagents.[1] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 46.7 | 189 | Highly polar, enhancing the reactivity of anionic nucleophiles.[5] |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | 82 | Less viscous than DMF and DMSO, facilitating purification.[8] |
| 2,2,2-Trifluoroethanol | TFE | Polar Protic (fluorinated) | 8.5 | 77 | Can enhance chemoselectivity by modulating nucleophile reactivity. |
Performance in Nucleophilic Peptide Arylation
The following table summarizes the typical performance of each solvent in the context of nucleophilic peptide arylation, drawing upon established principles and reported experimental observations.
| Solvent | Typical Yields | Chemoselectivity (e.g., Cys vs. Lys) | Advantages | Disadvantages |
| DMF | Good to Excellent | Moderate | High solubility for peptides and reagents.[1] | Can lead to side reactions; potential for formylation impurities.[1] |
| DMSO | Excellent | Moderate | Potent solvent that can accelerate reaction rates.[5] | High boiling point can complicate removal; can be challenging to handle. |
| MeCN | Moderate to Good | Moderate | Lower boiling point simplifies work-up.[8] | Lower solubilizing power for some peptides compared to DMF and DMSO. |
| TFE | Good | High | Significantly improves selectivity for cysteine over other nucleophiles. | May not be as effective at solubilizing all peptide sequences.[9] |
The Causality Behind Solvent-Induced Selectivity: A Deeper Dive
The remarkable ability of TFE to enhance chemoselectivity warrants a more detailed explanation. Unlike the polar aprotic solvents DMF, DMSO, and MeCN, TFE is a polar protic solvent. However, its fluorinated nature makes it a poor nucleophile itself while being a strong hydrogen bond donor.
This unique combination of properties leads to a differential solvation of the various nucleophilic side chains on a peptide. The "harder" and more charge-dense nucleophiles, such as the ε-amino group of lysine, are more strongly solvated and stabilized by TFE through hydrogen bonding. This "caging" effect reduces their effective nucleophilicity. In contrast, the "softer" and more polarizable thiol group of cysteine is less affected by this solvation, allowing it to remain more reactive towards the arylating agent. This differential modulation of reactivity is the key to the enhanced chemoselectivity observed in TFE.
Experimental Protocol: A Model Nucleophilic Arylation of a Cysteine-Containing Peptide
This protocol describes a general procedure for the nucleophilic arylation of a model peptide containing a single cysteine residue using a common arylating agent, such as a perfluoroaryl compound.
Materials:
-
Cysteine-containing peptide
-
Arylating agent (e.g., pentafluoropyridine)
-
Solvent (DMF, DMSO, MeCN, or TFE)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in the chosen solvent to a final concentration of 1-10 mM. Gentle vortexing or sonication may be required to achieve complete dissolution.
-
Reagent Preparation: In a separate vial, prepare a stock solution of the arylating agent in the same solvent. A 1.5 to 3-fold molar excess relative to the peptide is typically used.
-
Base Addition: Add the base (e.g., DIPEA) to the peptide solution. A 2 to 5-fold molar excess relative to the peptide is generally sufficient to deprotonate the cysteine thiol.
-
Reaction Initiation: Add the arylating agent solution to the peptide/base mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS at regular intervals (e.g., 1, 4, and 24 hours) to determine the extent of product formation and the consumption of the starting peptide.
-
Quenching and Work-up: Once the reaction is deemed complete, quench the reaction by adding a small amount of water or a volatile acid (e.g., formic acid). Dilute the reaction mixture with an appropriate solvent for purification (e.g., water/acetonitrile with 0.1% TFA).
-
Purification: Purify the arylated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Conclusion and Future Perspectives
The choice of solvent is a critical parameter that can dictate the success of a nucleophilic peptide arylation reaction. While polar aprotic solvents like DMF and DMSO offer excellent solubilizing power and can lead to high reaction rates, they often suffer from a lack of chemoselectivity. For applications where site-specific modification is paramount, the use of 2,2,2-trifluoroethanol (TFE) presents a compelling alternative, offering significantly improved selectivity for cysteine residues.
As the field of peptide therapeutics continues to expand, the development of novel, "greener" solvents that are less hazardous and more environmentally friendly is an area of active research.[8] The principles outlined in this guide, which emphasize the interplay between solvent properties and peptide characteristics, will remain fundamental in guiding the selection of optimal reaction conditions for the next generation of peptide modifications.
References
- 1. peptide.com [peptide.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 9. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Enantioselective Method Validation: A Comparative Guide Using 2,2,2-Trifluoro-1,1-diphenylethanol as a Model Analyte
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of a molecule is not a mere detail—it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the development and rigorous validation of enantioselective analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of enantioselective separations, using the chiral fluorinated alcohol, 2,2,2-Trifluoro-1,1-diphenylethanol, as a representative model. While specific data for this exact analyte is sparse, we will leverage experimental data from the closely related trifluoromethyl-substituted alcohol, 1-Phenyl-2,2,2-trifluoroethanol, to illustrate key principles and performance comparisons.
The Imperative of Enantiomeric Purity in Fluorinated Compounds
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound exemplifies a class of chiral building blocks whose enantiomeric purity must be unequivocally established. The validation of an analytical method for such compounds provides the necessary assurance that it is fit for its intended purpose, be it for quality control in a manufacturing process or for determining the enantiomeric excess (e.e.) of a novel asymmetric synthesis.[1][2]
The validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), is a systematic demonstration that an analytical procedure is suitable for its intended purpose.[1][3] For chiral separations, this involves a nuanced assessment of specificity, precision, accuracy, linearity, range, and robustness.[2]
Comparative Performance of Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the established gold standard for enantioselective analysis.[4][5] However, other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer compelling advantages in terms of speed, efficiency, and solvent consumption.[6][7][8]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
The cornerstone of a successful chiral HPLC separation is the selection of the appropriate CSP.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are renowned for their broad applicability, particularly for aromatic and fluorinated compounds.[4][9] The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[10][11]
To illustrate a practical comparison, we will examine representative data for the separation of 1-Phenyl-2,2,2-trifluoroethanol on two widely used polysaccharide-based columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).[4] The principles demonstrated are directly applicable to the structurally similar this compound.
Table 1: Comparative HPLC Performance for a Representative Trifluoromethyl-Substituted Alcohol [4]
| Parameter | Method 1: Chiralpak® AD-H | Method 2: Chiralcel® OD-H |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Isopropanol (90:10, v/v) |
| Retention Factor (k'₁) * | 2.54 | 3.12 |
| Separation Factor (α) † | 1.25 | 1.18 |
| Resolution (Rs) ‡ | 2.80 | 2.10 |
-
Retention Factor (k') : A measure of the retention of an analyte. Calculated as k' = (tR - t0) / t0.[9] † Separation Factor (α) : The ratio of the retention factors of the two enantiomers (k'₂ / k'₁), indicating the selectivity of the CSP. An α value greater than 1 is required for separation.[9] ‡ Resolution (Rs) : The degree of separation between two peaks. A value of ≥ 1.5 signifies baseline separation. Calculated as Rs = 2(tR₂ - tR₁) / (w₁ + w₂).[9]
From this data, it is evident that while both columns achieve baseline resolution, the Chiralpak® AD-H (amylose-based) provides a higher separation factor and resolution for this class of analyte under the tested normal-phase conditions. This suggests a more effective chiral recognition for the trifluoromethyl alcohol with the amylose-based CSP. This highlights the critical importance of screening different CSPs during method development.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations.[7] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (like methanol or ethanol).[8][12] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies at lower backpressures compared to HPLC.[12] For thermally labile molecules and for preparative scale separations, SFC offers significant advantages in speed and reduced solvent consumption.[8][13] The separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol on a cellulose-based column using a methanol-modified CO2 mobile phase demonstrates the applicability of SFC for complex, fluorinated chiral alcohols.[14]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and reagent volumes.[6] Enantioselective separation in CE is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[10] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which imparts different electrophoretic mobilities to the enantiomers.[15] CE is particularly advantageous for highly polar and charged analytes and offers a complementary approach when HPLC or SFC methods are challenging to develop.
A Framework for Method Validation: An Experimental Protocol
The following protocol outlines the key steps for the validation of an enantioselective HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][3]
Objective: To validate an HPLC method for the quantification of the (R)-enantiomer of this compound in the presence of its (S)-enantiomer.
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before initiating the validation experiments.
-
Procedure:
-
Prepare a system suitability solution containing the racemic this compound at a concentration that gives a significant detector response.
-
Inject the solution six replicate times.
-
Acceptance Criteria:
-
Resolution (Rs) between the enantiomer peaks: ≥ 2.0.
-
Relative Standard Deviation (RSD) of the peak areas for the main enantiomer: ≤ 2.0%.
-
Tailing factor for each peak: ≤ 1.5.
-
-
2. Specificity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer and any process impurities or degradation products.
-
Procedure:
-
Analyze a blank (mobile phase).
-
Analyze a sample of the pure desired enantiomer.
-
Analyze a sample of the undesired enantiomer.
-
Analyze a sample of the racemic mixture.
-
Spike the racemic sample with known impurities and analyze.
-
Acceptance Criteria: The peak for each enantiomer should be free from interference from the blank and any impurities at its retention time. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the enantiomer peaks.
-
3. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.998.
-
The y-intercept should not be significantly different from zero.
-
-
4. Accuracy (as Recovery):
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples of the main enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked undesired enantiomer.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
5. Precision (Repeatability and Intermediate Precision):
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the main enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the results for both repeatability and intermediate precision should be ≤ 5.0%.
-
6. Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the accuracy and precision criteria.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
-
7. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% in the minor component).
-
-
Analyze a system suitability sample under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution) should still be met under all tested variations.
-
Visualizing the Validation Workflow and Chiral Recognition
Diagrams can effectively simplify complex processes and concepts. The following visualizations, created using the DOT language, outline the validation workflow and a proposed mechanism for chiral recognition.
Caption: A workflow diagram illustrating the key stages of enantioselective method validation.
Caption: Proposed mechanism of chiral recognition on a polysaccharide-based CSP.
Conclusion and Future Perspectives
The validation of enantioselective separation methods is a meticulous but essential process in ensuring the quality and safety of chiral molecules like this compound. While HPLC with polysaccharide-based CSPs remains the workhorse of the industry, techniques like SFC are rapidly gaining prominence due to their significant advantages in speed and sustainability. The choice of technique and the specific CSP must be guided by empirical screening, as subtle structural differences in the analyte can lead to significant variations in selectivity.
A thorough validation, guided by the principles of ICH Q2(R1), provides a robust framework for demonstrating that a method is reliable, reproducible, and fit for its intended purpose. By understanding the causality behind experimental choices and embracing a systematic approach, researchers can confidently establish the stereochemical purity of their compounds, a critical step on the path from discovery to application.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 2,2,2-Trichloro-1-phenylethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Enantioselective Separation: A Comparative Analysis of Catalytic Systems
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a paramount objective. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological, toxicological, and metabolic effects. Consequently, the ability to selectively isolate one enantiomer from a racemic mixture is a critical step in the development of safe and effective pharmaceuticals. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for enantioselective separation, offering both theoretical insights and practical, field-proven methodologies.
The Central Challenge: Chirality and Enantioseparation
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge. Catalytic enantioselective separation methods overcome this by introducing a chiral environment that interacts differently with each enantiomer, leading to a separable difference in their properties or reactivity.
This guide will explore three principal catalytic strategies for achieving enantioselective separation:
-
Kinetic Resolution: This classic approach relies on the differential reaction rates of enantiomers with a chiral catalyst. One enantiomer is converted to a new product, while the other remains largely unreacted, allowing for their separation.
-
Dynamic Kinetic Resolution (DKR): An evolution of kinetic resolution, DKR incorporates an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic mixture into a single enantiomer of the product.
-
Chromatographic Separation with Chiral Catalysts: In this method, the "catalyst" is a chiral selector immobilized on a stationary phase. The differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase lead to different retention times, enabling their separation.
We will now delve into a comparative analysis of the key catalytic systems within these strategies, evaluating their performance, mechanisms, and practical applications.
I. Biocatalytic Systems: The Power of Enzymes in Kinetic Resolution
Enzymes, as inherently chiral macromolecules, are highly effective and selective catalysts for kinetic resolution. Their exquisite substrate specificity and ability to operate under mild conditions make them an attractive option for the synthesis of enantiomerically pure compounds. Lipases, proteases, and oxidoreductases are among the most commonly employed enzymes.[1]
A. Mechanism of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is predicated on the "lock-and-key" model of enzyme-substrate interaction. The chiral active site of the enzyme preferentially binds to one enantiomer of the racemic substrate, facilitating its conversion to a product at a much faster rate than the other enantiomer.
B. Performance Comparison of Lipase-Catalyzed Kinetic Resolution
Lipases are particularly versatile and widely used for the kinetic resolution of alcohols, amines, and esters. The following table provides a comparative overview of the performance of Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, in the resolution of various racemic amines.
| Substrate | Acylating Agent | Product | Yield (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Unreacted Amine (%) | Reference |
| 1-Phenylethylamine | Ethyl Acetate | (R)-N-(1-Phenylethyl)acetamide | ~45-50 | >99 | >99 | [2] |
| 1-(1-Naphthyl)ethylamine | Isopropenyl Acetate | (R)-N-(1-(1-Naphthyl)ethyl)acetamide | ~48 | >99 | >99 | [3] |
| Propranolol | Vinyl Acetate | (R)-O-Acetylpropranolol | ~50 | >98 | >98 | [4] |
| Mexiletine | Ethyl Acetate | (R)-N-Acetylmexiletine | ~47 | 95 | >99 | [2] |
Key Insights:
-
High Enantioselectivity: Lipases like CALB consistently deliver high enantiomeric excess for both the product and the unreacted starting material.[2][3]
-
Yield Limitation: A significant drawback of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[5]
-
Substrate Scope: While powerful, the substrate scope of a particular enzyme can be limited.
C. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
This protocol describes a typical procedure for the enzymatic resolution of a racemic amine using an immobilized lipase.
Materials:
-
(±)-1-Phenylethylamine
-
Ethyl acetate (acylating agent and solvent)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Hexane
-
Ethyl acetate for chromatography
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (±)-1-phenylethylamine (1.0 g, 8.25 mmol) in ethyl acetate (50 mL), add Novozym 435 (1.0 g).
-
Shake the mixture at 40°C and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme and wash it with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-N-(1-phenylethyl)acetamide and the unreacted (S)-1-phenylethylamine by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analyze the enantiomeric excess of both the product and the unreacted amine using chiral HPLC or GC.
II. Chemo-Catalytic Systems: Versatility in Asymmetric Transformations
While enzymes offer high selectivity, their application can be limited by substrate scope and operational stability. Chemo-catalysts, including transition metal complexes and organocatalysts, provide a broader range of reactivity and can often be tuned for specific applications.
A. Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice
Chiral chemo-catalysts can be broadly classified as homogeneous or heterogeneous.
-
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites. However, their separation from the product can be challenging and costly.[6]
-
Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to a less uniform distribution of active sites.[6]
The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between performance and practicality.
B. Asymmetric Hydrogenation: A Case Study in Chemo-Catalysis
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly alcohols and amines, from prochiral ketones and imines. Chiral phosphine ligands complexed with metals like ruthenium, rhodium, and iridium are workhorse catalysts in this area.[7]
Performance Comparison of Catalysts for Asymmetric Hydrogenation of Ketones:
| Catalyst System | Substrate | Product ee (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Conditions | Reference |
| Ru-(S)-BINAP/(S,S)-DPEN | Acetophenone | 97 | 2,000 | 100 | 2-Propanol, 28°C, 8 atm H₂ | [7] |
| Rh-(R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | >99 | 10,000 | >2,000 | MeOH, RT, 3 atm H₂ | [7] |
| [Cp*RhCl₂]₂ / (S,S)-TsDPEN | Tetralone | 98 | 1,000 | 200 | HCO₂H-Et₃N, 28°C | [8] |
Key Insights:
-
High Efficiency: Both homogeneous and heterogeneous asymmetric hydrogenation catalysts can achieve excellent enantioselectivity and high turnover numbers.[7]
-
Ligand is Key: The structure of the chiral ligand plays a crucial role in determining the stereochemical outcome of the reaction.
C. Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has witnessed explosive growth, offering a powerful and often more sustainable alternative to metal-based catalysis. Chiral amines, phosphoric acids, and thioureas are prominent classes of organocatalysts.[9]
Mechanism of Chiral Phosphoric Acid Catalysis:
Chiral phosphoric acids (CPAs) are bifunctional catalysts, capable of acting as both a Brønsted acid (proton donor) and a Lewis base (via the phosphoryl oxygen). This dual activation mode allows for the precise organization of the substrate and nucleophile in the transition state, leading to high enantioselectivity.
Performance Comparison of Organocatalysts in Asymmetric Michael Addition:
The Michael addition is a fundamental C-C bond-forming reaction, and organocatalysis has proven highly effective in rendering this transformation enantioselective.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Diphenylprolinol silyl ether | Propanal | Nitrostyrene | 82 | 94:6 | 99 | [8] |
| Cinchona-based thiourea | Cyclohexanone | β-Nitrostyrene | >99 | 99:1 | 99 | [10] |
| Chiral Phosphoric Acid | 1,3-Dicarbonyl compound | α,β-Unsaturated ketone | 95 | - | 96 | [11] |
Key Insights:
-
Broad Applicability: Organocatalysts are effective for a wide range of asymmetric transformations.[8][10]
-
Operational Simplicity: Many organocatalytic reactions can be performed under mild, aerobic conditions.
III. Dynamic Kinetic Resolution (DKR): Maximizing Yield and Enantiopurity
Dynamic kinetic resolution (DKR) represents a significant advancement over classical kinetic resolution by overcoming the 50% yield limitation. This is achieved by coupling the enantioselective reaction with an in-situ racemization of the less reactive enantiomer, thereby continuously replenishing the faster-reacting enantiomer.[12]
A. The Synergy of Chemo- and Biocatalysis in DKR
A powerful and widely adopted approach to DKR involves the combination of an enzyme for the kinetic resolution step and a metal catalyst for the racemization step. The compatibility of these two distinct catalytic systems is crucial for the success of the process.
B. Performance Data for DKR of Secondary Alcohols
The DKR of secondary alcohols is a well-established process, often employing a lipase for the acylation and a ruthenium complex for the racemization.
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |
| 1-Phenylethanol | [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | Novozym 435 | 4-Chlorophenyl acetate | 92 | >99 | [13] |
| 1-(2-Naphthyl)ethanol | Cationic Ru-complex | Novozym 435 | Isopropenyl acetate | >95 | >99 | [14] |
| 4-Phenyl-2-butanol | Shvo's catalyst | Novozym 435 | Vinyl acetate | 90 | 99 | [12] |
Key Insights:
-
High Yield and Enantiopurity: DKR allows for the synthesis of single enantiomers in high yield and excellent enantiomeric excess.[13][14]
-
Catalyst Compatibility: The success of DKR hinges on the compatibility of the resolution and racemization catalysts, which must function effectively under the same reaction conditions without mutual inhibition.
C. Experimental Protocol: DKR of (±)-1-Phenylethanol
This protocol details a representative chemoenzymatic DKR of a secondary alcohol.
Materials:
-
(±)-1-Phenylethanol
-
Ruthenium catalyst (e.g., Shvo's catalyst or a similar Ru-complex)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Isopropenyl acetate (acylating agent)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (1-2 mol%).
-
Add a solution of (±)-1-phenylethanol (1.0 g, 8.19 mmol) in toluene (20 mL).
-
Add Novozym 435 (200 mg) and isopropenyl acetate (1.5 eq).
-
Heat the mixture to 60-70°C and stir.
-
Monitor the reaction by chiral GC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the enzyme and catalyst, and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethyl acetate by column chromatography or distillation.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC.
IV. Conclusion: Selecting the Optimal Catalytic System
The choice of a catalytic system for enantioselective separation is a multifaceted decision that depends on the specific substrate, the desired scale of operation, and economic considerations.
-
Enzymatic kinetic resolution is an excellent choice for its high selectivity and mild reaction conditions, particularly when a suitable enzyme is available for the target substrate.
-
Chemo-catalysis , encompassing both homogeneous and heterogeneous systems, offers broader substrate scope and tunability. Asymmetric hydrogenation and various organocatalytic transformations are powerful tools for creating a wide range of chiral molecules.
-
Dynamic kinetic resolution is the preferred method when the goal is to maximize the yield of a single enantiomer from a racemic starting material. The synergistic combination of enzymes and metal catalysts has proven to be a particularly effective strategy.
Ultimately, a thorough understanding of the principles and practicalities of each catalytic system, as outlined in this guide, will empower researchers to make informed decisions and develop robust and efficient processes for the production of enantiomerically pure compounds.
References
- 1. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. forum.graphviz.org [forum.graphviz.org]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. New advances in asymmetric organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. groups.ims.ac.jp [groups.ims.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Advances in Catalytic Enantioselective Fluorination
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique stereoelectronic properties of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, nature offers a scarce selection of chiral organofluorine compounds, creating a significant demand for synthetic methods that can install fluorine with precise stereocontrol.[3][4][5] This guide provides an in-depth comparison of the leading catalytic systems for enantioselective fluorination, offering field-proven insights and detailed protocols for researchers at the forefront of chemical synthesis.
The landscape of asymmetric fluorination was revolutionized by the development of stable, easy-to-handle electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][5][6] These "F+" sources have paved the way for two dominant catalytic strategies: transition-metal catalysis and organocatalysis, each offering a unique set of advantages for tackling specific synthetic challenges. More recently, advances in nucleophilic fluorination are providing complementary pathways to valuable chiral molecules.
Part 1: A Comparative Analysis of Catalytic Systems
The choice of a catalytic system is dictated by the substrate, the desired stereochemical outcome, and practical considerations like catalyst loading and operational simplicity. Here, we compare the performance and mechanistic underpinnings of the principal approaches.
Transition-Metal Catalysis: The Power of Chiral Environments
Transition-metal catalysis excels in creating a well-defined, rigid chiral environment around the substrate. The fundamental principle involves the formation of a metal enolate or coordination of a prochiral nucleophile to a metal center bearing a chiral ligand, which then directs the facial approach of the electrophilic fluorine source.[1]
-
Palladium (Pd) Catalysis: Pioneering work demonstrated that cationic palladium-BINAP complexes are highly effective for the fluorination of β-ketoesters.[5] This approach has been extended to other substrates, including the fluorination of α-cyano esters and oxindoles using N-heterocyclic carbene (NHC) palladium complexes.[1][7]
-
Nickel (Ni) Catalysis: Nickel catalysis has emerged as a particularly powerful tool. The combination of a Ni(II) salt with a chiral dibenzofuran-bis-oxazoline (DBFOX) ligand provides exceptional levels of enantioselectivity (93–99% ee) for cyclic β-ketoesters and 3-substituted oxindoles.[1][5] This system was famously applied in the first catalytic enantioselective synthesis of the potassium ion channel modulator, Maxipost.[1] For less acidic substrates, such as α-aryl acetic acid derivatives, dicationic nickel-BINAP complexes have proven effective.[1]
-
Copper (Cu) Catalysis: Chiral bis(oxazoline)-copper(II) complexes represent a cost-effective and efficient option for fluorinating β-ketoesters. The addition of hexafluoroisopropanol (HFIP) was found to be critical for achieving high enantioselectivity in some cases.[1][5]
-
Titanium (Ti) Catalysis: The first Lewis acid-catalyzed enantioselective fluorination was achieved using a Ti(TADDOLato) catalyst.[1][8] This system effectively catalyzes the enolization of β-ketoesters, accelerating their reaction with Selectfluor® to afford products with up to 90% ee.[1]
Organocatalysis: Metal-Free Synthesis and Novel Activations
Organocatalysis offers a compelling alternative to transition-metal systems, avoiding potential metal contamination in the final product—a crucial consideration in pharmaceutical synthesis. These reactions are often operationally simple and robust.
-
Enamine Catalysis: This is arguably the most impactful organocatalytic strategy for α-functionalization. Chiral secondary amines, such as imidazolidinones developed by MacMillan, react with aldehydes or ketones to form a transient chiral enamine.[9][10][11] This enamine acts as the nucleophile, attacking the electrophilic fluorine source with high facial selectivity. This method provides the first direct and highly enantioselective α-fluorination of aldehydes.[9][10] While the fluorination of ketones was initially more challenging, the development of Cinchona alkaloid-derived primary amine catalysts has enabled their efficient and highly enantioselective fluorination.[12]
-
Chiral Primary Amine Catalysis: For α-branched aldehydes, chiral primary amines have been shown to be effective catalysts. Interestingly, a reagent-controlled switch of enantioselectivity can be achieved: using the same catalyst, NFSI and Selectfluor® can deliver opposite enantiomers of the fluorinated product, likely due to different transition state interactions (H-bonding vs. electrostatic repulsion).[13]
-
Hydrogen-Bonding and Phase-Transfer Catalysis: This subclass utilizes catalysts like chiral (thio)ureas, squaramides, and phosphoric acids to activate and orient the substrate and/or the fluorinating reagent through non-covalent interactions.[14] Bifunctional Cinchona alkaloids, which combine a hydrogen-bond donor (thiourea) and a Lewis base, are particularly effective for the fluorination of substrates like β-keto esters.[2] Chiral anion phase-transfer catalysis, where a chiral phosphate anion pairs with the cationic fluorinating agent, has also emerged as a powerful strategy.
Nucleophilic Fluorination: Taming the Fluoride Ion
Employing nucleophilic fluoride (F⁻) sources is highly attractive due to the low cost and abundance of fluoride salts. However, the high basicity and low nucleophilicity of the fluoride ion present significant challenges.[1][15] Recent breakthroughs are overcoming these hurdles.
-
Metal-Catalyzed Approaches: Palladium-catalyzed asymmetric allylic substitution of allylic chlorides using silver fluoride as the nucleophile provides a pathway to chiral allylic fluorides.[5] Additionally, the enantioselective ring-opening of meso-epoxides with fluoride, catalyzed by chiral cobalt-salen complexes, is another key advancement.[5][15]
-
Organocatalytic Methods: Chiral hypervalent iodine catalysts have been developed for enantioselective fluorolactonization reactions using HF•pyridine as the fluoride source, affording products with regioselectivity complementary to electrophilic methods.[16] Furthermore, chiral bis-urea catalysts have been shown to act as hydrogen-bonding phase-transfer catalysts, bringing potassium fluoride (KF) into solution to enable the enantioselective synthesis of valuable β-fluoroamines.[17]
Part 2: Performance Data at a Glance
To facilitate direct comparison, the following tables summarize the performance of these catalytic systems across a range of substrates.
Table 1: High-Level Comparison of Catalytic Strategies
| Catalytic Strategy | Typical Catalysts | Common Substrates | Fluorinating Agent | Typical Yields | Typical ee | Key Advantages & Limitations |
| Transition-Metal | Pd-BINAP, Ni-DBFOX, Cu-BOX, Ti-TADDOL | β-Dicarbonyls, Oxindoles, α-Cyano Esters | Electrophilic (NFSI, Selectfluor®) | Good to Excellent | 80% to >99% | A: High enantioselectivity, broad substrate scope. L: Potential metal contamination, air/moisture sensitivity. |
| Organocatalysis | Imidazolidinones, Cinchona Alkaloids, (Thio)ureas | Aldehydes, Ketones, β-Keto Esters | Electrophilic (NFSI, Selectfluor®) | Good to Excellent | 85% to >99% | A: Metal-free, operationally simple, robust. L: Higher catalyst loadings sometimes needed. |
| Nucleophilic | Pd-Phosphine, Co-Salen, Chiral Ureas | Allylic Chlorides, Epoxides, Alkenes | Nucleophilic (AgF, HF, KF) | Moderate to Good | Good to Excellent | A: Uses inexpensive fluoride sources, complementary scope. L: Challenging reaction conditions, substrate scope can be limited. |
Table 2: Representative Examples from the Literature
| Substrate Type | Catalyst System | Fluorinating Agent | Conditions | Yield (%) | ee (%) | Reference |
| Cyclic β-Ketoester | Ni(ClO₄)₂ / DBFOX-Ph | NFSI | THF, rt | 99 | 99 | [1] |
| 3-Substituted Oxindole | Pd-catalyst 12b | NFSI | 2-propanol | 95 | 96 | [1] |
| α-Aryl Acetic Acid Deriv. | NiCl₂ / BINAP | NFSI | Toluene, 50 °C | 93 | 98 | [1] |
| Aldehyde | Imidazolidinone | NFSI | i-PrOH/CHCl₃, -10 °C | 81 | 98 | [9][10] |
| Cyclic Ketone | Cinchona-derived Amine | NFSI | Dioxane, rt | 85 | 98 | [12] |
| α-Branched Aldehyde | Chiral Primary Amine | NFSI | Dioxane, rt | 96 | 90 | [13] |
| Styrene Derivative | Chiral Aryl Iodide | HF•Pyridine | CH₂Cl₂, -78 °C | 91 | 97 | [16] |
Part 3: Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies are detailed to ensure reproducibility and provide insight into the critical experimental parameters.
Protocol 1: Organocatalytic α-Fluorination of an Aldehyde
This protocol is adapted from the seminal work on enamine-catalyzed fluorination.[9][10] It demonstrates a robust, metal-free method for generating chiral α-fluoro aldehydes.
Objective: To synthesize (R)-2-fluoro-3-phenylpropanal from 3-phenylpropanal.
Materials:
-
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (5 mol%)
-
3-Phenylpropanal (1.0 mmol, 1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv)
-
Chloroform (CHCl₃), anhydrous (4.0 mL)
-
Isopropanol (i-PrOH), anhydrous (0.4 mL)
Step-by-Step Methodology:
-
Catalyst Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the imidazolidinone catalyst (5 mol%).
-
Causality: The chiral secondary amine is the source of asymmetry, forming a chiral enamine intermediate with the aldehyde. Using the hydrochloride salt often improves stability and handling.
-
-
Reaction Setup: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous chloroform (4.0 mL) and isopropanol (0.4 mL). Stir the solution until the catalyst dissolves.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The solvent system (CHCl₃ with i-PrOH) was optimized to balance substrate/reagent solubility and reaction rate.
-
-
Substrate Addition: Add 3-phenylpropanal (1.0 equiv) to the catalyst solution. Stir for 5 minutes.
-
Initiation: Cool the reaction mixture to the specified temperature (e.g., -10 °C) using a cooling bath. Add NFSI (1.2 equiv) in one portion.
-
Causality: Lowering the temperature is crucial for maximizing enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer. NFSI is a stable, crystalline solid that acts as the electrophilic "F+" source.
-
-
Reaction Monitoring: Allow the reaction to stir at -10 °C. Monitor the progress by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often purified directly by silica gel chromatography.
-
Causality: Direct purification is possible, but α-fluoro aldehydes can be unstable. A rapid purification using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended to minimize decomposition on the silica.
-
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Transition-Metal-Catalyzed α-Fluorination of a β-Ketoester
This protocol is based on the highly efficient Ni/DBFOX system, which delivers exceptional enantioselectivity.[1][5]
Objective: To synthesize the chiral α-fluoro derivative of 2-methoxycarbonylcyclopentanone.
Materials:
-
Ni(ClO₄)₂·6H₂O (10 mol%)
-
(R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) [(R,R)-Ph-DBFOX] (11 mol%)
-
2-Methoxycarbonylcyclopentanone (1.0 mmol, 1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add Ni(ClO₄)₂·6H₂O (10 mol%) and the Ph-DBFOX ligand (11 mol%) to a dry reaction vessel. Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 1 hour.
-
Causality: Pre-forming the chiral Lewis acid complex is critical. The DBFOX ligand coordinates to the Ni(II) center, creating the chiral pocket that will bind the substrate and direct the fluorination. Perchlorate salts are often used as they are weakly coordinating, leaving sites open for substrate binding.
-
-
Reaction Setup: To the resulting catalyst solution, add a solution of the β-ketoester (1.0 equiv) in anhydrous THF (3.0 mL).
-
Initiation: Add NFSI (1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Seal the vessel and stir the reaction at room temperature. Monitor for consumption of the starting material via TLC or LC-MS. Reactions are typically complete in 6-12 hours.
-
Workup: Once the reaction is complete, pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst. Concentrate the filtrate under reduced pressure.
-
Causality: This filtration step is a simple and effective way to remove the bulk of the non-volatile nickel catalyst before final purification, which simplifies the process.
-
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the final product and determine the enantiomeric excess by chiral HPLC.
Part 4: Visualizing the Mechanisms
Understanding the catalytic cycle is key to troubleshooting and optimizing these reactions.
Diagram 1: Enamine Catalysis Workflow
Caption: General mechanism for the organocatalytic α-fluorination of aldehydes via enamine activation.
Diagram 2: Chiral Lewis Acid Catalysis Workflow
Caption: General mechanism for transition-metal-catalyzed fluorination via a chiral metal-enolate.
Part 5: Conclusion and Future Horizons
The field of catalytic enantioselective fluorination has matured rapidly, moving from niche reactions to broadly applicable synthetic tools. Transition-metal and organocatalytic approaches now provide reliable access to a wide array of chiral fluorinated molecules with outstanding levels of stereocontrol. The choice between these powerful platforms allows chemists to tailor their synthetic strategy to the specific demands of the target molecule.
The journey, however, is not over. Key frontiers include the development of catalytic enantioselective C(sp³)–H fluorination, which would allow for the direct installation of fluorine into unactivated sites, and the continued expansion of methods using nucleophilic fluoride.[18] The latter is particularly crucial for applications in Positron Emission Tomography (PET) imaging, which requires the rapid, late-stage incorporation of the short-lived ¹⁸F isotope from sources like [¹⁸F]KF.[18] As these new methodologies develop, the impact of asymmetric fluorination on medicine and technology will undoubtedly continue to grow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Fluorination - Buchler GmbH [buchler-gmbh.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 16. Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Analysis of Diastereomers for Determining Enantiomeric Excess
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical control. While various analytical techniques can probe enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often indispensable tool. This guide provides an in-depth comparison of NMR-based methods for determining enantiomeric excess through the strategic formation of diastereomers. We will delve into the underlying principles, compare the primary methodologies, and provide actionable experimental protocols to empower researchers in their pursuit of stereochemically pure compounds.
The fundamental challenge in using NMR to distinguish enantiomers is their isochronous nature in an achiral environment; they are perfect mirror images and thus exhibit identical NMR spectra. The solution lies in introducing a chiral auxiliary to the system, converting the pair of enantiomers into a pair of diastereomers. Diastereomers, having different physical and chemical properties, are no longer isochronous and will, in principle, exhibit distinct signals in the NMR spectrum.[1][2] The relative integration of these signals directly corresponds to the ratio of the original enantiomers, allowing for a quantitative determination of enantiomeric excess.[2]
This guide will compare three primary classes of chiral auxiliaries used in NMR analysis for determining enantiomeric excess: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).
Chiral Derivatizing Agents (CDAs): The Covalent Approach
The use of Chiral Derivatizing Agents involves the covalent reaction of a racemic or scalemic mixture with a single, pure enantiomer of a chiral reagent.[1][3] This reaction transforms the enantiomeric pair into a mixture of diastereomers, which can then be readily distinguished by NMR.
Mechanism of Action and Key Considerations
The core principle is the formation of a new covalent bond, creating diastereomeric products with distinct chemical environments around their nuclei.[3] A critical prerequisite for accurate ee determination using CDAs is that the derivatization reaction must proceed to completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate diastereomeric ratio that does not reflect the initial enantiomeric composition of the analyte.[4]
One of the most widely recognized CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[1][5] It is typically converted to its more reactive acid chloride form before being reacted with chiral alcohols or amines to form diastereomeric esters or amides, respectively.[5][6] The presence of the trifluoromethyl (-CF3) group in Mosher's acid is particularly advantageous as it provides a clean signal in ¹⁹F NMR spectroscopy, often in a region devoid of other signals, simplifying the analysis and improving accuracy.[6][7]
Workflow for CDA-based NMR Analysis
Caption: Workflow for determining enantiomeric excess using a Chiral Derivatizing Agent (CDA).
Chiral Solvating Agents (CSAs): The Non-Covalent Interaction
In contrast to CDAs, Chiral Solvating Agents do not form covalent bonds with the analyte. Instead, they form transient, non-covalent diastereomeric complexes through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[8][9] This rapid and reversible association leads to time-averaged NMR spectra where the signals for the two enantiomers are resolved.
Mechanism of Action and Key Considerations
The key to successful enantiomeric discrimination with CSAs is the formation of diastereomeric solvates where the enantiomers experience different magnetic environments.[10] The magnitude of the chemical shift difference (Δδ) between the enantiomers depends on several factors, including the strength of the interaction, the concentration of the CSA, the solvent, and the temperature. A significant advantage of CSAs is the non-destructive nature of the analysis; the original sample can be recovered after the measurement.[11]
Pirkle's alcohol, (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a classic example of a CSA.[10][12] It is particularly effective for a wide range of analytes, including lactones, due to its ability to form diastereomeric complexes with differing geometries.[12] The choice of solvent is crucial when using CSAs, as the solvent can compete with the analyte for interaction with the CSA, thereby affecting the observed signal separation.
Logical Relationship in CSA-based NMR Analysis
Caption: Logical flow of enantiomeric discrimination using a Chiral Solvating Agent (CSA).
Chiral Lanthanide Shift Reagents (CLSRs): The Paramagnetic Influence
Chiral Lanthanide Shift Reagents are organometallic complexes containing a paramagnetic lanthanide ion, typically europium (Eu) or praseodymium (Pr), coordinated to a chiral ligand.[13][14] When a racemic analyte with a Lewis basic functional group (e.g., alcohol, amine, ketone) is added, it coordinates to the lanthanide ion, forming two transient diastereomeric complexes.[13][15]
Mechanism of Action and Key Considerations
The paramagnetic nature of the lanthanide ion creates a large local magnetic field that induces significant changes in the chemical shifts of the analyte's protons, an effect known as the Lanthanide-Induced Shift (LIS).[13] Because the two diastereomeric complexes have different geometries, the magnitude of the LIS will be different for each enantiomer, leading to the splitting of their signals in the NMR spectrum.[13][14]
A common example is Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[13] A potential drawback of CLSRs is that the paramagnetic ion can cause significant line broadening in the NMR spectrum, which may reduce the accuracy of integration.[13] However, they are often very effective at inducing large chemical shift separations, even for protons that are distant from the chiral center.
Comparison of Methodologies
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Interaction | Covalent bond formation | Non-covalent, transient complex formation | Coordination to a paramagnetic metal center |
| Sample Preparation | Chemical reaction required; may need purification | Simple mixing in an NMR tube | Simple mixing in an NMR tube |
| Analysis Time | Longer due to reaction time | Rapid | Rapid |
| Sample Integrity | Destructive; original sample is consumed | Non-destructive; sample can be recovered | Non-destructive; sample can be recovered |
| Signal Separation (Δδ) | Generally large and well-resolved | Can be small and dependent on conditions | Often very large, but can be accompanied by line broadening |
| Potential Issues | Kinetic resolution, racemization | Line broadening, concentration and solvent effects | Significant line broadening, requires a Lewis basic site |
| Common Examples | Mosher's acid (MTPA), (S)-mandelic acid[2] | Pirkle's alcohol, cyclodextrins[10][16] | Eu(hfc)₃, Eu(tfc)₃[13][15] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of a Chiral Alcohol using Mosher's Acid Chloride (CDA)
This protocol is adapted from established methods for Mosher's ester analysis.[4][5]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
Enantiomerically pure (R)-Mosher's acid chloride (approx. 1.2 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine (catalytic amount)
-
NMR tube and cap
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.6 mL of anhydrous CDCl₃.
-
Add a small drop of anhydrous pyridine to the solution.
-
Add approximately 1.2 molar equivalents of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the NMR tube and gently invert several times to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion. The reaction can be monitored by TLC or by acquiring periodic ¹H NMR spectra.
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.
-
Identify a pair of well-resolved signals corresponding to a specific proton (or the -CF₃ group in ¹⁹F NMR) in the two diastereomers.
-
Carefully integrate the two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.
Protocol 2: Determination of Enantiomeric Excess of a Chiral Amine using Pirkle's Alcohol (CSA)
This protocol is a general procedure for using a chiral solvating agent.
Materials:
-
Chiral amine (approx. 5 mg)
-
Enantiomerically pure (S)-Pirkle's alcohol
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube and cap
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral amine in 0.6 mL of anhydrous CDCl₃.
-
Acquire a reference ¹H NMR spectrum of the chiral amine.
-
Add a small amount (e.g., 0.5 equivalents) of (S)-Pirkle's alcohol to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire a ¹H NMR spectrum and observe the splitting of signals.
-
If the signal separation is not sufficient, incrementally add more Pirkle's alcohol (in 0.5 equivalent portions) and re-acquire the spectrum until baseline resolution of a pair of signals is achieved.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two enantiomers.
-
Integrate the two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.
Conclusion
The NMR analysis of diastereomers is a robust and versatile strategy for the determination of enantiomeric excess. The choice between chiral derivatizing agents, chiral solvating agents, and chiral lanthanide shift reagents depends on the nature of the analyte, the desired accuracy, and the available instrumentation. CDAs, like Mosher's acid, offer the advantage of large and reliable signal separation but require a chemical reaction and carry the risk of kinetic resolution. CSAs, such as Pirkle's alcohol, provide a rapid and non-destructive method, though the degree of signal separation can be highly dependent on experimental conditions. CLSRs can induce very large shifts but may cause line broadening. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate NMR technique to validate the stereochemical integrity of their chiral molecules.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Retort [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trifluoro-1,1-diphenylethanol
As researchers and scientists at the forefront of drug development, our work necessitates the use of complex and often hazardous chemical compounds. Among these are fluorinated organic molecules like 2,2,2-Trifluoro-1,1-diphenylethanol. While essential for our research, the responsible management and disposal of such chemicals are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, grounding our actions in solid scientific and regulatory principles.
Section 1: Hazard Identification & The Rationale for Stringent Disposal
Understanding the inherent hazards of this compound is the first step in appreciating why its disposal is rigorously controlled. The key lies in its chemical structure: a stable diphenyl ethanol backbone combined with a trifluoromethyl (-CF3) group.
The "Forever Chemical" Connection: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly resistant to natural degradation.[1] Many per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" because they persist and accumulate in the environment.[2][3] Improper disposal contributes to this environmental burden, as organofluorine compounds can be transported over long distances and threaten ecosystems.[2]
Combustion & Decomposition Hazards: While the compound itself is not combustible, its decomposition, particularly during improper incineration, can produce highly toxic and corrosive fumes, such as hydrogen fluoride (HF) and carbon oxides.[4]
GHS Hazard Profile
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Danger | H226: Flammable liquid and vapor.[5][6] |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed.[5][6] |
| Acute Toxicity (Inhalation) | Category 3 | Danger | H331: Toxic if inhaled.[5][6] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[5][6] |
| Reproductive Toxicity | Category 1B | Danger | H360F: May damage fertility.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[5][6] |
This data is based on 2,2,2-Trifluoroethanol and serves as a conservative proxy. Always handle this compound with the assumption of high toxicity.
Section 2: Pre-Disposal Best Practices: Segregation & Storage
Proper disposal begins long before the waste container leaves your lab. It starts with meticulous segregation and safe storage.
The Critical Importance of Segregation
As a fluorinated organic compound, this compound must be classified as halogenated organic waste .[7] It is imperative to keep this waste stream separate from non-halogenated organic waste (e.g., acetone, methanol, hexanes).
The Causality: The disposal methods for these two streams are fundamentally different.
-
Non-halogenated solvents are often recycled as fuel additives for industrial processes like cement kilns.[8]
-
Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HF) produced.[8] This process is significantly more complex and costly.[8][9]
Mixing even a small amount of halogenated waste into a large container of non-halogenated solvent contaminates the entire volume, forcing it all to be disposed of via the more expensive and energy-intensive incineration route.[8]
Laboratory Storage Protocol
-
Select an Appropriate Waste Container: Use only UN-approved containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste vendor.[8] The container must be made of a compatible material and have a secure, screw-top cap to be vapor-tight and spill-proof.[10]
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[9][10] The label should clearly read "HAZARDOUS WASTE " and identify the contents, including the full chemical name: "Waste this compound ". Do not use abbreviations.[10]
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
In a ventilated cabinet, preferably one designed for flammable and corrosive materials.[10]
-
Away from heat sources, open flames, or direct sunlight.
-
Segregated from incompatible materials, especially strong oxidizing agents, bases, and reactive metals.[4][11]
-
Within a secondary containment bin to prevent the spread of potential leaks.
-
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Once your waste is properly segregated and stored, the final disposal process is a matter of regulatory compliance and coordination.
Step 1: Waste Characterization & Classification
Based on its chemical nature, waste this compound is a halogenated organic compound .[7][12] If it is a spent solvent, it will likely fall under the EPA's F-listed wastes from non-specific sources.
| EPA Waste Code | Description | Relevance to this compound |
| F002 / F001 | Spent halogenated solvents, including chlorinated fluorocarbons.[13] | This is the most likely classification if the compound is used as a solvent. The presence of fluorine places it in this category. |
| U-List / P-List | Discarded commercial chemical products. | If you are disposing of unused, pure this compound, it may fall under these lists depending on its specific toxicity profile. |
Consult with your institution's EHS department to confirm the precise waste code.
Step 2: Arrange for Professional Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9] Disposal of hazardous waste must be managed by a licensed and certified hazardous waste contractor. Your EHS department will coordinate these services. The designated treatment method is high-temperature incineration .
Step 3: Documentation and Record-Keeping
Maintain meticulous records of your hazardous waste. When the waste is collected, you will sign a hazardous waste manifest. This document is a legal record that tracks the waste from your laboratory (the "generator") to its final destination. Retain copies of these manifests as required by EPA regulations and institutional policy.
Section 4: Visualizing the Disposal Decision Process
The following flowchart illustrates the critical decision points in the disposal workflow for this compound.
Caption: Decision workflow for proper segregation and disposal.
Section 5: Spill & Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.
-
Small Spills: For minor spills, if you are trained and have the appropriate personal protective equipment (PPE) and spill kit:
-
Wear, at a minimum, a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these rigorous procedures, we not only protect ourselves and our colleagues but also uphold our professional responsibility to safeguard the environment from persistent chemical threats.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. carlroth.com [carlroth.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Waste Code [rcrainfo.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2,2-Trifluoro-1,1-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
The safe handling of specialized chemical reagents is paramount in the laboratory environment. This guide provides essential, immediate safety and logistical information for the use of 2,2,2-Trifluoro-1,1-diphenylethanol, a compound whose structural analogs, such as 2,2,2-Trifluoroethanol, are known to be hazardous. The following protocols are grounded in established safety principles for handling flammable, toxic, and corrosive fluorinated organic compounds.
Hazard Assessment: Understanding the Risks
Anticipated Hazards Include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Damage: May cause skin irritation and serious eye damage.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][4]
-
Flammability: As with many organic solvents, there is a risk of flammability. Vapors may be heavier than air and can form explosive mixtures.[1][5][6][7]
-
Reproductive Toxicity: Some fluorinated compounds are suspected of damaging fertility or the unborn child.[7][8]
Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended, but essential for ensuring personnel safety.
Core Directive: Your Personal Protective Equipment Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing during transfer or reaction quenching.[9][10] This provides a robust barrier against direct contact with the corrosive and irritant properties of the chemical. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection for incidental contact.[9] For prolonged handling or immersion, consider heavier-duty gloves such as butyl or Viton®. Always consult the glove manufacturer's chemical resistance guide. Double-gloving is a recommended practice to increase protection. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material worn over cotton clothing is recommended due to the flammability risk.[9] The coat should be fully buttoned to maximize skin coverage.[9] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot and be made of a non-porous material.[9] This is a fundamental laboratory safety rule to protect against spills. |
| Respiratory Protection | Air-Purifying Respirator or Local Exhaust Ventilation | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[9][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical. The following steps provide a procedural framework for safely handling this compound.
Preparation and Precaution
-
Information is Key: Before beginning any work, review the safety information for analogous compounds.[11] Ensure all personnel are familiar with the potential hazards and emergency procedures.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and has a current certification.
-
Gather All Materials: Have all necessary equipment, including PPE and spill cleanup materials, readily available before handling the chemical.
-
Eliminate Ignition Sources: Ensure there are no open flames, spark-producing equipment, or hot surfaces in the vicinity.[6][11][13]
Donning PPE: The Correct Sequence
The order in which you put on your PPE is important to prevent cross-contamination.
Caption: PPE Donning Sequence
Handling the Chemical
-
Work Within the Fume Hood: Conduct all transfers, weighing, and reactions within the certified chemical fume hood.[11]
-
Mindful Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to handle the material. Avoid creating dust or aerosols.
-
Container Management: Keep the container of this compound sealed when not in use.[1][5][8]
Doffing PPE: A Critical Process
Removing PPE correctly is as important as putting it on correctly to avoid contaminating yourself.
Caption: PPE Doffing Sequence
Immediate Actions in Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6] Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1][5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[14]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Contaminated Materials:
-
Empty Containers:
-
Consult EHS: Always adhere to the specific hazardous waste disposal procedures established by your institution's EHS department.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
- 1. lobachemie.com [lobachemie.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
